DMT-dC(bz) Phosphoramidite-13C9,15N3
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C46H52N5O8P |
|---|---|
Peso molecular |
845.8 g/mol |
Nombre IUPAC |
N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy](113C)methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]-2-oxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-4-yl](15N)benzamide |
InChI |
InChI=1S/C46H52N5O8P/c1-32(2)51(33(3)4)60(57-29-13-27-47)59-40-30-43(50-28-26-42(49-45(50)53)48-44(52)34-14-9-7-10-15-34)58-41(40)31-56-46(35-16-11-8-12-17-35,36-18-22-38(54-5)23-19-36)37-20-24-39(55-6)25-21-37/h7-12,14-26,28,32-33,40-41,43H,13,29-31H2,1-6H3,(H,48,49,52,53)/t40-,41+,43+,60?/m0/s1/i26+1,28+1,30+1,31+1,40+1,41+1,42+1,43+1,45+1,48+1,49+1,50+1 |
Clave InChI |
PGTNFMKLGRFZDX-QXORKOLASA-N |
SMILES isomérico |
CC(C)N(C(C)C)P(OCCC#N)O[13C@H]1[13CH2][13C@@H](O[13C@@H]1[13CH2]OC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)[15N]5[13CH]=[13CH][13C](=[15N][13C]5=O)[15NH]C(=O)C6=CC=CC=C6 |
SMILES canónico |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6 |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to the Application of DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃ in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃, a stable isotope-labeled building block essential for the chemical synthesis of modified oligonucleotides. The strategic incorporation of ¹³C and ¹⁵N isotopes into deoxycytidine enables powerful analytical techniques to elucidate the structure, dynamics, and interactions of DNA at an atomic level. This is particularly valuable in drug development and molecular biology research for understanding drug-target engagement, nucleic acid metabolism, and gene expression.
Core Principles and Applications
DMT-dC(bz) Phosphoramidite (B1245037) is a chemically modified deoxycytidine nucleoside used in solid-phase oligonucleotide synthesis. The key components are:
-
Dimethoxytrityl (DMT) group: A protecting group on the 5'-hydroxyl of the deoxyribose sugar. Its removal in each synthesis cycle releases a brightly colored cation, allowing for real-time monitoring of coupling efficiency.[1][2]
-
Benzoyl (bz) group: A protecting group for the exocyclic amine of cytosine, preventing unwanted side reactions during synthesis.[1][3]
-
Phosphoramidite group: The reactive moiety that enables the formation of the phosphodiester backbone of the growing DNA chain.[]
The incorporation of stable isotopes, specifically Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), into this phosphoramidite does not significantly alter its chemical properties for synthesis but provides a powerful analytical handle. DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃ is therefore used to introduce site-specific isotopic labels into a DNA oligonucleotide. This targeted labeling is a significant advantage over enzymatic methods, which typically result in uniform labeling.[5][6]
The primary applications for oligonucleotides synthesized with this labeled amidite include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution.[5][6] The incorporation of ¹³C and ¹⁵N isotopes helps to resolve spectral overlap and enables the study of local conformations that are critical for understanding biological function and drug interactions.[5][7]
-
Mass Spectrometry (MS): Isotopic labeling provides a clear mass shift, which is useful for quantifying nucleic acids, analyzing metabolic pathways, and studying protein-DNA interactions.[6][8]
-
Protein-Nucleic Acid Interaction Studies: By labeling specific nucleotides within a DNA sequence, researchers can precisely map the binding sites of proteins and investigate the conformational changes that occur upon binding.[6][7]
-
Metabolomics and Gene Expression Analysis: Stable isotope labeling can be used to trace the metabolic fate of nucleotides and quantify changes in gene expression.[8][9]
Quantitative Data Summary
| Parameter | Typical Specification | Significance |
| Purity (HPLC & ³¹P-NMR) | ≥99% | High purity is essential for achieving high coupling efficiencies and minimizing the introduction of impurities into the final oligonucleotide.[3] |
| Coupling Efficiency | >98% | Indicates the percentage of available 5'-hydroxyl groups that react with the phosphoramidite in each synthesis cycle. |
| Water Content | ≤0.3% | Water can react with the phosphoramidite, reducing its reactivity and leading to lower coupling efficiencies.[3] |
| Isotopic Enrichment | Typically >98% | The percentage of the molecule that contains the desired stable isotopes. High enrichment is crucial for obtaining strong signals in NMR and MS. |
Experimental Protocols and Methodologies
The primary experimental protocol involving DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃ is solid-phase oligonucleotide synthesis. This process is typically automated and involves a cycle of four chemical reactions for each nucleotide added to the growing chain.
Solid-Phase Oligonucleotide Synthesis Cycle
The synthesis of an oligonucleotide on a solid support (e.g., controlled pore glass) using phosphoramidite chemistry involves the following four steps for each nucleotide addition:[5]
-
De-blocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the nucleotide bound to the solid support, typically using a mild acid. This leaves a reactive hydroxyl group ready for the next nucleotide addition.
-
Coupling: The DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃ (or another desired phosphoramidite) is activated and reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps, which would result in deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.
This cycle is repeated until the desired oligonucleotide sequence is synthesized. Following the final cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups (including the benzoyl group on cytosine) are removed.
Workflow for solid-phase synthesis of a stable isotope-labeled oligonucleotide.
Signaling Pathways and Logical Relationships
The utility of oligonucleotides synthesized with DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃ is evident in the study of complex biological systems. For instance, they can be used to investigate the interaction between a transcription factor and its DNA binding site, a critical step in gene regulation.
Logical flow for using a labeled oligonucleotide to study drug-target interactions.
In this logical workflow, the labeled oligonucleotide is first synthesized and then incubated with a target protein. The resulting complex is analyzed using NMR or MS to obtain structural and dynamic data. This information can then be used to understand how a drug candidate modulates this interaction, providing crucial insights into its mechanism of action.
References
- 1. DMT-dC(bz) Phosphoramidite | AxisPharm [axispharm.com]
- 2. DMT-locA(bz) Phosphoramidite [myskinrecipes.com]
- 3. DMT-dC(bz) Phosphoramidite configured for ABI 102212-98-6 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Oligonucleotide Synthesis Materials | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. Synthesis of isotope labeled oligonucleotides and their use in an NMR study of a protein-DNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of Stable Isotope-Labeled Molecules | Silantes [silantes.com]
- 9. Synthesizing Stable Isotope-Labeled Nucleic Acids | Silantes [silantes.com]
Unlocking DNA's Secrets: A Technical Guide to 13C,15N Labeled Phosphoramidites in Structural Studies
For Researchers, Scientists, and Drug Development Professionals
The precise understanding of DNA structure and dynamics is paramount in the fields of molecular biology, drug discovery, and diagnostics. Stable isotope labeling, particularly with 13C and 15N, has emerged as a powerful tool, revolutionizing the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to elucidate the intricate details of DNA architecture and its interactions with other biomolecules. This technical guide provides an in-depth exploration of the applications of 13C,15N labeled phosphoramidites in DNA structural studies, offering insights into experimental protocols, data interpretation, and the profound impact of this technology on scientific research.
Core Principles: The Power of Isotopic Enrichment
The chemical synthesis of oligonucleotides using the phosphoramidite (B1245037) method allows for the precise, site-specific incorporation of isotopically labeled nucleosides into a growing DNA chain.[1][2][3][4] This contrasts with enzymatic methods, which are generally more suited for uniform labeling.[1][2] The ability to introduce 13C and 15N isotopes at specific locations within a DNA molecule offers several key advantages for structural analysis:
-
Enhanced NMR Spectral Resolution: The incorporation of 13C and 15N nuclei, which are NMR-active, significantly improves the resolution and quality of NMR data.[5][6] This helps to overcome the challenges of spectral overlap and line broadening often encountered in NMR studies of nucleic acids, especially for larger structures.[7][8][9]
-
Facilitated Resonance Assignment: Site-specific labeling simplifies complex NMR spectra, aiding in the unambiguous assignment of resonance signals to specific atoms within the DNA molecule.[1][10]
-
Probing Local Dynamics: Isotope labeling enables the study of local conformational dynamics and kinetics, from nanoseconds to hours, providing critical insights into the flexibility and functional motions of DNA.[1][10]
-
Investigating Molecular Interactions: By selectively labeling either the DNA or its binding partner (e.g., a protein or a drug), researchers can precisely map interaction interfaces and characterize the structural changes that occur upon complex formation.[11][12]
Synthesis and Incorporation of Labeled Phosphoramidites
The foundation of these advanced structural studies lies in the synthesis of 13C and 15N labeled phosphoramidite building blocks. These can be produced through a combination of biotechnological and chemical synthesis steps.[13][14] Uniformly labeled nucleosides can be obtained from bacterial biomass grown in media enriched with 13C and 15N sources.[13][14] These are then chemically converted into phosphoramidites for use in solid-phase oligonucleotide synthesis.[13][14]
Experimental Workflow: Solid-Phase Synthesis of Labeled DNA
The following diagram illustrates the cyclical process of solid-phase DNA synthesis, highlighting the incorporation of a 13C,15N labeled phosphoramidite.
Key Applications in DNA Structural Studies
The use of 13C,15N labeled phosphoramidites has opened new avenues for investigating a wide range of DNA-related biological questions.
High-Resolution Structure Determination by NMR
NMR spectroscopy is a powerful technique for determining the three-dimensional structures of biomolecules in solution, providing insights into their native conformations.[6][8] The incorporation of 13C and 15N isotopes is often a prerequisite for detailed NMR studies of DNA, especially for molecules larger than 35 nucleotides.[7]
Experimental Protocol: 2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy
A fundamental NMR experiment for labeled biomolecules is the 2D HSQC experiment, which correlates the chemical shifts of a proton with its directly attached heteronucleus (13C or 15N).
Methodology:
-
Sample Preparation: The 13C,15N labeled DNA oligonucleotide is dissolved in a suitable NMR buffer (e.g., phosphate (B84403) buffer in 90% H₂O/10% D₂O). The concentration is typically in the range of 0.1 to 1 mM.
-
NMR Spectrometer Setup: The experiment is performed on a high-field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.
-
Pulse Sequence: A standard HSQC pulse sequence is used, which involves a series of radiofrequency pulses and delays to transfer magnetization from the proton to the heteronucleus and back.
-
Data Acquisition: Data is collected over several hours to achieve a sufficient signal-to-noise ratio.
-
Data Processing and Analysis: The raw data is Fourier transformed to generate a 2D spectrum. Each peak in the spectrum corresponds to a specific ¹H-¹³C or ¹H-¹⁵N pair in the molecule. The chemical shifts provide information about the local chemical environment of each atom, which is crucial for structure calculation.
Probing DNA Dynamics
DNA is not a static molecule; it undergoes a range of conformational fluctuations that are essential for its biological functions. NMR relaxation experiments on 13C and 15N labeled DNA can provide quantitative information about these dynamic processes on various timescales.[10]
| NMR Relaxation Parameter | Timescale of Motion | Information Gained |
| T1 (Spin-Lattice Relaxation) | picoseconds to nanoseconds | Overall molecular tumbling and fast internal motions. |
| T2 (Spin-Spin Relaxation) | microseconds to milliseconds | Slower conformational exchange processes. |
| NOE (Nuclear Overhauser Effect) | picoseconds to nanoseconds | Internuclear distances and local flexibility. |
| Relaxation Dispersion | microseconds to milliseconds | Characterization of exchange between different conformational states. |
Investigating Protein-DNA Interactions
Understanding how proteins recognize and bind to specific DNA sequences is fundamental to comprehending gene regulation. Isotope labeling strategies are invaluable for studying these interactions.[11][12] By labeling the DNA, changes in its NMR spectrum upon protein binding can be monitored to identify the binding site and characterize any conformational changes in the DNA.[11]
Logical Relationship: Studying Protein-DNA Interactions
Applications in Drug Development
The development of new therapeutic agents that target DNA requires a detailed understanding of how these molecules interact with their target. 13C,15N labeled DNA can be used to study the binding of small molecule drugs to specific DNA sequences, providing crucial information for structure-based drug design.[8]
Quantitative Data Analysis
The quantitative nature of NMR allows for the precise measurement of various parameters that are essential for structural and dynamic studies.
| Parameter | Measurement | Application |
| Isotopic Enrichment | Mass Spectrometry | Confirms the successful incorporation of 13C and 15N isotopes. Isotope enrichment is often >98%.[13] |
| Coupling Yields | Trityl Cation Assay | Monitors the efficiency of each coupling step during solid-phase synthesis. High coupling yields are crucial for the synthesis of long oligonucleotides.[4][10] |
| Chemical Shift Perturbations (CSPs) | NMR Spectroscopy | `Δδ = |
| Relaxation Rates (R1, R2) | NMR Spectroscopy | Provides quantitative data on molecular dynamics. |
Future Perspectives
The field of stable isotope labeling of nucleic acids continues to evolve. Advances in chemo-enzymatic synthesis methods are making a wider range of selectively labeled nucleotides available.[10][15] These developments, combined with ongoing improvements in NMR technology, promise to further expand the applications of 13C,15N labeled phosphoramidites in elucidating the complex roles of DNA in biological systems. The ability to study larger and more complex DNA and DNA-protein assemblies at atomic resolution will undoubtedly accelerate progress in both fundamental research and the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Oligonucleotide Synthesis Materials | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. isotope.com [isotope.com]
- 4. Site-Specifically Labeled RNA & DNA Synthesis Service | Silantes [silantes.com]
- 5. Applications of Stable Isotope-Labeled Molecules | Silantes [silantes.com]
- 6. The Advantages of Stable Isotope-Labeld Nucleic Acids | Silantes [silantes.com]
- 7. Advances in Isotope Labeling for Solution Nucleic Acid Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient enzymatic synthesis of 13C,15N-labeled DNA for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potential of 13C and 15N labeling for studying protein-protein interactions using Fourier transform infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rPhosphoramidites and dPhosphoramidites | Silantes [silantes.com]
- 14. Synthesizing Stable Isotope-Labeled Nucleic Acids | Silantes [silantes.com]
- 15. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃: Sourcing and Application for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃, a critical building block for the synthesis of isotopically labeled oligonucleotides. The incorporation of stable isotopes like ¹³C and ¹⁵N into DNA strands enables researchers to perform advanced structural and dynamic studies, particularly using Nuclear Magnetic Resonance (NMR) spectroscopy, which is invaluable in drug development and molecular biology. This guide offers a comparative analysis of suppliers, pricing, and detailed experimental protocols for the use of this specialized phosphoramidite (B1245037).
Supplier and Price Comparison
The synthesis of oligonucleotides with specific isotopic labeling patterns is a highly specialized field. As such, DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃ is not a standard off-the-shelf product for most chemical suppliers. The primary sources for this and other isotopically labeled phosphoramidites are companies specializing in stable isotope-labeled compounds and custom synthesis.
Below is a comparison of potential suppliers for DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃. It is important to note that for custom synthesis inquiries, pricing and availability are subject to quotation and may vary based on the scale of synthesis and specific purity requirements.
| Supplier | Product Name/Service | Catalog Number | Isotopic Purity | Chemical Purity | Price (USD) | Availability | Notes |
| Cambridge Isotope Laboratories, Inc. (CIL) | 2′-Deoxycytidine phosphoramidite (¹³C₉, 98%; ¹⁵N₃, 98%) | CNLM-6830 | ¹³C, 98%; ¹⁵N₃, 98% | 95% | $1,014 (10 mg) | CIL will contact you with availability. | Synonym: DMT-dC(bz) Phosphoramidite. This is a direct match for the requested compound.[1][2] |
| $2,017 (25 mg) | |||||||
| $3,423 (50 mg) | |||||||
| Silantes | Custom synthesis of stable isotope-labeled phosphoramidites | Not Applicable | Per customer specification | Per customer specification | Request a quote | Made to order | Offers custom synthesis of site-specifically labeled phosphoramidites and has experience with a variety of isotopic labeling patterns.[3][4] |
| Omicron Biochemicals, Inc. | Custom synthesis of isotopically labeled nucleosides and derivatives | Not Applicable | Per customer specification | Per customer specification | Request a quote | Made to order | Specializes in the synthesis of stable isotopically labeled carbohydrates and nucleosides and offers custom synthesis services. |
Note: MedChemExpress lists "DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃" and provides an option to "Get quote," indicating they may also be a supplier or can source the compound.[5][6]
Experimental Protocols
The use of DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃ follows the well-established phosphoramidite chemistry for solid-phase oligonucleotide synthesis.[7][8] The labeled phosphoramidite is incorporated at the desired position within the DNA sequence during the automated synthesis cycle.
General Protocol for Solid-Phase Oligonucleotide Synthesis
This protocol outlines the key steps in an automated DNA synthesizer. The timings and specific reagents may vary depending on the synthesizer model and the scale of the synthesis.
1. Preparation:
-
The DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃ is dissolved in anhydrous acetonitrile (B52724) to the required concentration (e.g., 0.1 M).
-
The solution is loaded onto a designated port on the DNA synthesizer.
-
Other standard phosphoramidites (A, G, T) and synthesis reagents (activator, capping solutions, oxidizing solution, deblocking solution) are also loaded.
-
A solid support column (e.g., controlled pore glass - CPG) with the initial nucleoside is placed in the synthesizer.
2. Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of repeated cycles for each nucleotide addition.
-
Step A: Deblocking (Detritylation): The 5'-DMT protecting group of the nucleoside attached to the solid support is removed using a mild acid (e.g., trichloroacetic acid in dichloromethane). This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
-
Step B: Coupling: The labeled DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃ is activated by an activator (e.g., 5-(ethylthio)-1H-tetrazole) and delivered to the column. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Step C: Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole).
-
Step D: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an oxidizing agent (e.g., iodine in a solution of THF/pyridine/water).
This four-step cycle is repeated for each subsequent nucleotide until the desired sequence is synthesized.
3. Cleavage and Deprotection:
-
Once the synthesis is complete, the oligonucleotide is cleaved from the solid support using a concentrated ammonia (B1221849) solution.
-
This solution also removes the protecting groups from the phosphate backbone (β-cyanoethyl groups) and the nucleobases (e.g., benzoyl from cytosine). This step is typically performed by heating the solution at a specified temperature for several hours.
4. Purification: The final isotopically labeled oligonucleotide is purified from failure sequences and residual protecting groups, commonly by High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Signaling Pathways and Experimental Workflows
The primary application of oligonucleotides synthesized with DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃ is in the study of nucleic acid structure, dynamics, and interactions with other molecules, such as proteins and potential drug candidates. There is no specific "signaling pathway" for the phosphoramidite itself; rather, the labeled oligonucleotide it helps create is a tool to investigate biological pathways.
Below are diagrams illustrating the experimental workflow from synthesis to application.
References
- 1. 2â²-Deoxycytidine phosphoramidite (¹³Câ, 98%; ¹âµNâ, 98%) CP 95% - Cambridge Isotope Laboratories, CNLM-6830-10 [isotope.com]
- 2. 2â²-Deoxycytidine phosphoramidite (¹³Câ, 98%; ¹âµNâ, 98%) CP 95% | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. rPhosphoramidites and dPhosphoramidites | Silantes [silantes.com]
- 4. Site-Specifically Labeled RNA & DNA Synthesis Service | Silantes [silantes.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biotage.com [biotage.com]
- 8. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]
The Gatekeepers of Synthesis: A Technical Guide to DMT and Benzoyl Protecting Groups in Phosphoramidite Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the precise world of synthetic oligonucleotide manufacturing, the success of phosphoramidite (B1245037) chemistry hinges on the strategic use of protecting groups. These molecular guardians temporarily block reactive functional groups, ensuring the orderly and specific formation of the desired oligonucleotide sequence. This in-depth technical guide focuses on two of the most critical protecting groups: the 5'-hydroxyl protecting group, 4,4'-dimethoxytrityl (DMT), and the exocyclic amine protecting group, benzoyl (bz). We will explore their core functions, provide detailed experimental protocols for their application and removal, and present quantitative data to inform synthesis strategies.
Core Principles of Protection in Phosphoramidite Synthesis
Solid-phase oligonucleotide synthesis is a cyclical process that builds the DNA or RNA chain in the 3' to 5' direction.[1] Each cycle consists of four key steps: deblocking (detritylation), coupling, capping, and oxidation.[2] Protecting groups are indispensable to prevent unwanted side reactions during these steps.[3]
The DMT group is a bulky protecting group attached to the 5'-hydroxyl of the phosphoramidite monomer.[2] Its primary role is to prevent self-polymerization of the monomers and to ensure that coupling occurs only at the free 5'-hydroxyl of the growing oligonucleotide chain attached to the solid support.[4] The DMT group is stable to the basic and neutral conditions of the coupling and oxidation steps but is readily cleaved under mild acidic conditions, a property crucial for the cyclical nature of the synthesis.[5]
The benzoyl (bz) group is used to protect the exocyclic amino groups of deoxyadenosine (B7792050) (dA) and deoxycytidine (dC).[6] Without this protection, these nucleophilic amines could react with the activated phosphoramidites, leading to branched and incorrect sequences. The benzoyl group is stable throughout the synthesis cycle and is typically removed at the end of the synthesis using basic conditions, most commonly with aqueous ammonium (B1175870) hydroxide (B78521).[7]
Quantitative Data on Protecting Group Performance
The efficiency of each step in the synthesis cycle is critical for the overall yield and purity of the final oligonucleotide. The following tables summarize key quantitative data related to the performance of DMT and benzoyl protecting groups.
Table 1: Coupling Efficiency in Phosphoramidite Synthesis
| Coupling Efficiency (%) | Theoretical Yield of Full-Length 20mer Oligonucleotide (%) | Theoretical Yield of Full-Length 50mer Oligonucleotide (%) |
| 98.5 | 71.0 | 52.0 |
| 99.0 | 82.6 | 60.5 |
| 99.4 | 89.2 | 74.5 |
| 99.5 | 90.5 | 77.9 |
| 99.6 | 92.8 | 80.0 |
Data compiled from multiple sources.[1][8] The theoretical yield is calculated as (Coupling Efficiency)^(Number of couplings).
Table 2: Conditions for DMT Group Deprotection (Detritylation)
| Reagent | Concentration | Solvent | Typical Time | Notes |
| Trichloroacetic Acid (TCA) | 3% | Dichloromethane (DCM) | 2 minutes | Standard reagent; prolonged exposure can lead to depurination.[5][9] |
| Dichloroacetic Acid (DCA) | 3% | Dichloromethane (DCM) | 2 minutes | A milder alternative to TCA, reducing the risk of depurination.[5] |
| 80% Acetic Acid | 80% | Water | 20 minutes | Used for manual detritylation after purification.[10] |
Table 3: Conditions for Benzoyl (bz) Group Deprotection
| Reagent | Concentration | Temperature | Typical Time | Notes |
| Concentrated Ammonium Hydroxide | 28-33% | 55°C | 8-16 hours | Standard method for removing benzoyl and other base-labile protecting groups.[7][11] |
| Ammonium Hydroxide/Methylamine (AMA) | 1:1 (v/v) | 65°C | 5-10 minutes | "UltraFAST" deprotection; requires acetyl-protected dC to avoid base modification.[12][13] |
| Potassium Carbonate in Methanol | 0.05 M | Room Temperature | 4 hours | "UltraMILD" condition for sensitive oligonucleotides.[12] |
| t-Butylamine/Water | 1:3 (v/v) | 60°C | 6 hours | An alternative for sensitive modifications.[12] |
Experimental Protocols
The following are detailed methodologies for the key steps involving DMT and benzoyl protecting groups in solid-phase oligonucleotide synthesis.
Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis Cycle
This protocol outlines a single cycle of nucleotide addition.
-
Detritylation (Deblocking):
-
Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).[2]
-
Procedure: The solid support-bound oligonucleotide is treated with the detritylation solution for approximately 2 minutes to remove the 5'-DMT group. The column is then washed with anhydrous acetonitrile (B52724) to remove the acid and the liberated DMT cation. The orange color of the DMT cation can be measured spectrophotometrically to determine the coupling efficiency of the previous cycle.[5][14]
-
-
Coupling:
-
Reagents:
-
Phosphoramidite monomer (e.g., DMT-dA(bz)-CE Phosphoramidite) in anhydrous acetonitrile.
-
Activator solution (e.g., 0.45 M 1H-Tetrazole or 0.25 M 4,5-dicyanoimidazole (B129182) (DCI) in anhydrous acetonitrile).
-
-
Procedure: The phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column. The coupling reaction proceeds for approximately 30-60 seconds for standard nucleosides.[2] A molar excess of the phosphoramidite is used to drive the reaction to completion.[4]
-
-
Capping:
-
Reagents:
-
Capping Reagent A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF)/lutidine.
-
Capping Reagent B: N-Methylimidazole in THF.
-
-
Procedure: The capping reagents are delivered to the column to acetylate any unreacted 5'-hydroxyl groups. This prevents the formation of deletion mutations in the final product. The reaction is typically complete within 30 seconds.[15]
-
-
Oxidation:
-
Reagent: 0.02 M Iodine in THF/water/pyridine.[2]
-
Procedure: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester by treating the support with the oxidizing solution for approximately 30 seconds. The column is then washed with acetonitrile, and the cycle is repeated for the next nucleotide addition.
-
Protocol 2: Cleavage and Deprotection
This protocol is performed after the completion of the oligonucleotide synthesis.
-
Cleavage from Solid Support and Base Deprotection:
-
Reagent: Concentrated ammonium hydroxide (28-33%).[16]
-
Procedure: The solid support is transferred to a sealed vial containing concentrated ammonium hydroxide. The vial is heated at 55°C for 8-16 hours. This treatment cleaves the oligonucleotide from the support and removes the benzoyl protecting groups from the nucleobases, as well as the cyanoethyl groups from the phosphate backbone.[7][11]
-
-
Final DMT Group Removal (if synthesized "DMT-on"):
-
Reagent: 80% aqueous acetic acid.[10]
-
Procedure: If the oligonucleotide was synthesized with the final DMT group left on for purification purposes ("DMT-on"), it is treated with 80% acetic acid for 20 minutes at room temperature after purification. The detritylated oligonucleotide is then typically precipitated with ethanol.[10]
-
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the key processes in phosphoramidite synthesis.
Caption: The four-step cyclical process of phosphoramidite oligonucleotide synthesis.
Caption: Logical relationship of protecting groups, their function, and removal conditions.
Conclusion
The judicious use of the DMT and benzoyl protecting groups is fundamental to the success of phosphoramidite-based oligonucleotide synthesis. Understanding their chemical properties, the quantitative impact of reaction conditions on their performance, and the precise execution of experimental protocols are paramount for researchers, scientists, and drug development professionals. This guide provides a foundational understanding and practical data to aid in the efficient and reliable synthesis of high-quality oligonucleotides for a wide range of applications.
References
- 1. sg.idtdna.com [sg.idtdna.com]
- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 3. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]
- 4. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. EP1294736A1 - Deprotection of synthetic oligonucleotides using an acrylonitrile scavenger - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. glenresearch.com [glenresearch.com]
- 13. glenresearch.com [glenresearch.com]
- 14. biotage.com [biotage.com]
- 15. atdbio.com [atdbio.com]
- 16. blog.biosearchtech.com [blog.biosearchtech.com]
A Technical Guide to Stable Isotope Labeling for NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide details the fundamental principles, experimental protocols, and applications of stable isotope labeling for Nuclear Magnetic Resonance (NMR) spectroscopy. The strategic incorporation of stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (B1214612) (²H), is a cornerstone of modern structural biology, enabling the study of the structure, dynamics, and interactions of biomolecules at atomic resolution.
Core Principles of Stable Isotope Labeling
Nuclear Magnetic Resonance (NMR) spectroscopy relies on the magnetic properties of atomic nuclei. While the most abundant hydrogen isotope, ¹H, is NMR-active, its high abundance in large biomolecules leads to complex, overlapping spectra that are difficult to interpret, especially for proteins larger than 10 kDa.[1][2]
Stable isotope labeling overcomes this limitation by enriching biomolecules with NMR-active isotopes that are naturally less abundant, such as ¹³C (1.1% natural abundance) and ¹⁵N (0.37% natural abundance). This enrichment allows for the use of multidimensional heteronuclear NMR experiments that correlate the chemical shifts of different nuclei, dramatically improving spectral resolution and enabling the study of larger and more complex systems.[1][2]
The primary goals of stable isotope labeling for NMR are:
-
Simplify Spectra: Reduce spectral complexity and signal overlap.[3][4]
-
Enhance Sensitivity: Improve the signal-to-noise ratio, particularly for larger molecules.[3][4]
-
Facilitate Resonance Assignment: Enable the unambiguous assignment of signals to specific atoms in the molecule.[3][4]
-
Probe Structure and Dynamics: Provide the necessary tools to determine three-dimensional structures and investigate molecular motion.
Common Isotopes in NMR Spectroscopy
The choice of isotope is dictated by the specific research question and the size of the biomolecule.
| Isotope | Natural Abundance | Key Advantages in NMR |
| ¹³C | 1.1% | Large chemical shift dispersion, crucial for resolving backbone and side-chain resonances in proteins. |
| ¹⁵N | 0.37% | Excellent for backbone studies in proteins via ¹H-¹⁵N correlation spectra (e.g., HSQC).[5] |
| ²H | 0.015% | Reduces ¹H-¹H dipolar relaxation, leading to sharper lines and improved spectral quality for large proteins (>25 kDa).[3][6] |
Key Labeling Strategies
Several strategies exist for incorporating stable isotopes into proteins, each offering distinct advantages. The choice of method depends on the desired outcome, the complexity of the biological system, and budgetary considerations.
Uniform Labeling
This is the most straightforward and cost-effective method, where the protein is expressed in a minimal medium containing a single isotopically labeled carbon source (e.g., ¹³C-glucose) and/or nitrogen source (e.g., ¹⁵NH₄Cl).[5][7] This results in the incorporation of the isotope at all possible positions in the protein.
-
¹⁵N-Labeling: The simplest form, providing a unique signal for each backbone and side-chain amide proton in a ¹H-¹⁵N HSQC spectrum, which is often used to check protein folding and for ligand binding studies.[5]
-
¹³C, ¹⁵N-Double Labeling: Essential for the sequential backbone and side-chain resonance assignment of proteins, forming the basis for 3D structure determination.
-
¹³C, ¹⁵N, ²H-Triple Labeling: Used for large proteins, where deuteration reduces signal broadening, improving spectral quality.[8]
Selective Labeling
Selective labeling strategies are employed to simplify complex spectra or to introduce specific probes for structural and dynamic studies.[9]
-
Amino Acid Type Selective Labeling: One or more labeled amino acids are added to an unlabeled growth medium. The host organism, typically E. coli, will preferentially incorporate these exogenous amino acids into the expressed protein.[9]
-
Selective Unlabeling (Reverse Labeling): One or more unlabeled amino acids are added to a uniformly labeled minimal medium. The resulting protein will be isotopically labeled at all positions except for the supplemented amino acid types.[9]
Deuteration
For proteins larger than ~25 kDa, NMR spectra can suffer from significant line broadening due to rapid transverse relaxation, which is dominated by ¹H-¹H dipolar interactions.[6] Replacing non-exchangeable protons with deuterium (²H) mitigates this effect, leading to sharper signals and improved spectral quality.[3][6] This is typically achieved by growing cells in D₂O-based minimal media.[8]
| Deuteration Level | Achieved by | Benefit |
| ~70-80% | Growth in D₂O with protonated glucose | Significant improvement in relaxation properties.[8] |
| >95% | Growth in D₂O with deuterated glucose | Maximizes reduction of dipolar relaxation.[8] |
Experimental Protocols
The following are generalized protocols for common labeling techniques using E. coli expression systems. Specific parameters such as growth temperature, induction time, and media composition may need to be optimized for the protein of interest.
Protocol for Uniform ¹⁵N-Labeling
This is the simplest and most common labeling method, ideal for initial structural assessment and ligand binding studies.[5]
1. Media Preparation (per 1 Liter):
- Prepare M9 minimal media salts in 900 mL of H₂O.
- Autoclave and cool to room temperature.
- Aseptically add the following sterile solutions:
- 1 g ¹⁵NH₄Cl (the sole nitrogen source).[10]
- 20 mL of 20% (w/v) unlabeled glucose.
- 2 mL of 1 M MgSO₄.
- 100 µL of 1 M CaCl₂.
- 1 mL of 1000x trace elements solution.
- Appropriate antibiotics.
2. Cell Culture and Expression:
- Inoculate 5-10 mL of LB medium with a single colony of E. coli (e.g., BL21(DE3)) transformed with the expression plasmid and grow overnight.
- The next day, pellet the cells and resuspend in 20 mL of M9 medium to wash away the rich medium.
- Inoculate the 1 L of ¹⁵N-labeled M9 medium with the washed cells.
- Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
- Induce protein expression with IPTG (typically 0.1-1.0 mM final concentration).
- Continue to grow the culture for 3-16 hours at a suitable temperature (e.g., 18-37°C).
3. Harvest and Purification:
- Harvest the cells by centrifugation.
- Proceed with standard protein purification protocols.
Protocol for Uniform ¹³C, ¹⁵N-Double Labeling
This protocol is essential for detailed structural studies that require backbone and side-chain assignments.
1. Media Preparation (per 1 Liter):
- Follow the same procedure as for ¹⁵N-labeling, but with the following modifications:
- Use 1 g of ¹⁵NH₄Cl.
- Use 2-4 g of ¹³C-glucose as the sole carbon source.[11]
2. Cell Culture and Expression:
- The procedure is identical to that for ¹⁵N-labeling. It is often beneficial to start from a small pre-culture in labeled media to adapt the cells.
3. Harvest and Purification:
- Harvest the cells by centrifugation and proceed with purification.
Protocol for Perdeuteration
This method is critical for NMR studies of high-molecular-weight proteins.
1. Adaptation to D₂O:
- E. coli growth is slower in D₂O. Therefore, a gradual adaptation is required.
- Start by growing a culture in LB medium.
- Sequentially transfer aliquots to minimal media containing increasing percentages of D₂O (e.g., 30%, 70%, and finally 99.8% D₂O).
2. Media Preparation (per 1 Liter of 99.8% D₂O):
- Prepare M9 salts using D₂O.
- Aseptically add sterile solutions of:
- 1 g ¹⁵NH₄Cl (dissolved in D₂O).
- 2-4 g of protonated or deuterated ¹³C-glucose (dissolved in D₂O).
- Other necessary supplements prepared in D₂O.
3. Expression and Purification:
- Inoculate the deuterated medium with the adapted cell culture.
- Grow, induce, and harvest as with standard labeling protocols, noting that growth will be significantly slower.
- During purification, use H₂O-based buffers to allow for the back-exchange of amide protons to ¹H, which is necessary for detection in many standard protein NMR experiments.[8]
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
While primarily a technique for quantitative mass spectrometry, SILAC is an important metabolic labeling method that shares principles with NMR labeling.[4][12][13] In SILAC, two populations of cells are grown in media containing either normal ("light") or heavy-isotope-labeled ("heavy") amino acids (typically arginine and lysine).[4][14] After experimental treatment, the cell populations are mixed, and the relative abundance of proteins is determined by the ratio of light to heavy peptide signals in the mass spectrometer.[4]
Conclusion
Stable isotope labeling is an indispensable tool in NMR spectroscopy, enabling detailed investigations of biomolecular structure and function that would otherwise be impossible. The choice of labeling strategy—from simple uniform ¹⁵N-enrichment to complex selective labeling and perdeuteration—is a critical step in experimental design. By carefully selecting the appropriate isotopes and labeling protocol, researchers can simplify complex spectra, enhance sensitivity, and ultimately extract high-resolution structural and dynamic information, driving forward research and drug development.
References
- 1. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 2. users.cs.duke.edu [users.cs.duke.edu]
- 3. A simple protocol for the production of highly deuterated proteins for biophysical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 5. protein-nmr.org.uk [protein-nmr.org.uk]
- 6. Enhancing Protein NMR For Drug Discovery - The Role Of Deuteration [peakproteins.com]
- 7. dbt.univr.it [dbt.univr.it]
- 8. protein-nmr.org.uk [protein-nmr.org.uk]
- 9. Selective Labeling | CK Isotopes [ckisotopes.com]
- 10. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 11. ukisotope.com [ukisotope.com]
- 12. Quantitative proteomics using stable isotope labeling with amino acids in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 14. web.mit.edu [web.mit.edu]
A Technical Guide to the Commercial Availability of Custom 13C,15N Labeled Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial landscape for custom 13C and 15N labeled oligonucleotides. Intended for researchers, scientists, and professionals in drug development, this document details the synthesis, purification, and quality control of these critical reagents, alongside a survey of prominent commercial suppliers.
Introduction to Isotopically Labeled Oligonucleotides
Stable isotope labeling of oligonucleotides with 13C and 15N has become an indispensable tool in modern molecular biology and drug development. These non-radioactive isotopes act as powerful probes for elucidating the structure, dynamics, and interactions of nucleic acids at the atomic level. The primary applications for these labeled molecules are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), where the isotopic enrichment provides enhanced sensitivity and spectral resolution.[1][2]
Commercial Suppliers and Services
A growing number of specialized companies offer custom synthesis of 13C and 15N labeled oligonucleotides, as well as the essential building blocks (phosphoramidites and nucleotide triphosphates) required for their synthesis. These suppliers cater to a wide range of research needs, from small-scale academic projects to large-scale preclinical studies.
When ordering custom labeled oligonucleotides, researchers typically need to provide the supplier with the desired sequence, the type and position of the isotopic labels, the required yield, and the desired purity level.[3][4]
Table 1: Prominent Commercial Suppliers of Custom 13C,15N Labeled Oligonucleotides and Building Blocks
| Company | Products and Services Offered | Key Features |
| Cambridge Isotope Laboratories, Inc. (CIL) | Uniformly and partially labeled 13C, 15N RNA and DNA phosphoramidites and nucleotide triphosphates (NTPs).[1][2][5] | High isotopic enrichment (typically >98%).[1][5] Extensive catalog of labeled building blocks. |
| Silantes | Custom synthesis of uniformly and site-specifically labeled RNA and DNA oligonucleotides (13C, 15N, 2H, 18O, 19F).[3][4][6][7] | Offers both enzymatic (T7 RNA polymerase system for uniform labeling) and chemical (solid-phase for site-specific) synthesis.[3][4][6] In-house production of labeled NTPs.[6] |
| BOC Sciences | Custom synthesis of a wide range of isotopically labeled oligonucleotides, including DNA, RNA, siRNA, and miRNA with 13C and 15N labels.[][][] | Offers various modifications and purification options.[] |
| Thermo Fisher Scientific | Custom siRNA and miRNA synthesis with options for various chemical modifications, including dye labels and backbone modifications.[11][12][13][14][15] | Provides design tools for custom sequences.[11][13][14] Rigorous quality control including mass spectrometry and gel electrophoresis.[11] |
| Sigma-Aldrich (Merck) | Custom DNA and RNA oligonucleotides with a wide array of modifications.[16] | Manufacturing under ISO 9001 and ISO 13485 quality systems. Offers various purification levels. |
Synthesis Methodologies
Two primary strategies are employed for the synthesis of 13C and 15N labeled oligonucleotides: chemical synthesis and enzymatic synthesis. The choice of method depends on the desired labeling pattern (uniform or site-specific), the length of the oligonucleotide, and the required yield.
Chemical Synthesis (Solid-Phase Phosphoramidite (B1245037) Method)
Solid-phase synthesis using phosphoramidite chemistry is the most common method for producing site-specifically labeled oligonucleotides.[2][4] This automated process involves the sequential addition of nucleotide building blocks (phosphoramidites) to a growing chain attached to a solid support.[17][18]
Experimental Workflow for Chemical Synthesis of Labeled Oligonucleotides
References
- 1. isotope.com [isotope.com]
- 2. Oligonucleotide Synthesis Materials | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. Custom RNA Synthesis Services | Leading Provider of Isotope Labeled RNA & DNA [silantes.com]
- 4. Site-Specifically Labeled RNA & DNA Synthesis Service | Silantes [silantes.com]
- 5. 2â²-Deoxyguanosine phosphoramidite (¹³Cââ, 98%; ¹âµNâ , 98%) CP 95% - Cambridge Isotope Laboratories, CNLM-6825-25 [isotope.com]
- 6. Uniformly Labeled RNA Synthesis Service | Silantes [silantes.com]
- 7. Custom RNA & DNA Synthesis Services | Silantes [silantes.com]
- 11. Custom siRNA and miRNA | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Custom siRNA Modification Services | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. siRNA Design Guidelines | Technical Bulletin #506 | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Custom Stealth RNAi siRNA | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. siRNA | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Custom dna oligos | Sigma-Aldrich [sigmaaldrich.com]
- 17. alfachemic.com [alfachemic.com]
- 18. atdbio.com [atdbio.com]
The Role of Isotopic Labeling in Mass Spectrometry: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of isotopic labeling in mass spectrometry, a cornerstone of modern quantitative proteomics and metabolomics. It delves into the core principles, experimental methodologies, and data interpretation, offering a technical resource for researchers and professionals in drug development and life sciences. Isotopic labeling techniques have revolutionized our ability to accurately quantify changes in proteins and metabolites, providing critical insights into cellular processes, disease mechanisms, and drug action.
Core Principles of Isotopic Labeling in Mass Spectrometry
Isotopic labeling is a technique used to track molecules through a biological system or a chemical reaction by replacing one or more atoms in a molecule with their heavy isotopes.[1][2][3] Stable, non-radioactive isotopes such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H) are commonly used.[3][4][5] The key principle is that isotopically labeled molecules are chemically identical to their unlabeled counterparts but have a distinct mass.[4] This mass difference allows for their differentiation and quantification by a mass spectrometer.[2][3]
In a typical quantitative proteomics experiment, two or more samples (e.g., treated vs. untreated cells) are differentially labeled with "light" (natural isotope abundance) and "heavy" (isotope-enriched) tags.[6] The samples are then mixed, processed, and analyzed together in a single mass spectrometry run.[6] The mass spectrometer detects pairs of chemically identical peptides that differ only in their isotopic composition. The ratio of the signal intensities of the heavy and light peptide pairs directly corresponds to the relative abundance of that peptide (and by extension, its parent protein) in the original samples.[7] This co-analysis of samples minimizes experimental variability and enhances the accuracy of quantification.[6]
Key Isotopic Labeling Techniques
Several isotopic labeling strategies have been developed, each with its own advantages and applications. The most prominent methods include Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT).
Stable Isotope Labeling by Amino acids in Cell culture (SILAC)
SILAC is a metabolic labeling approach where cells are grown in specialized media containing either normal ("light") or heavy isotope-labeled essential amino acids (e.g., ¹³C₆-arginine and ¹³C₆,¹⁵N₂-lysine).[4][7] Over several cell divisions, these heavy amino acids are incorporated into all newly synthesized proteins.[7] This in vivo labeling strategy is highly accurate as the samples are combined at the earliest possible stage (the cell culture level), minimizing downstream sample handling errors.[8]
Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT)
iTRAQ and TMT are chemical labeling techniques that use isobaric tags to label peptides in vitro after protein extraction and digestion.[4][9] These tags consist of a reporter group, a balancer group, and a peptide-reactive group.[10] Peptides from different samples are labeled with different isobaric tags. All labeled peptides have the same total mass and are therefore indistinguishable in the initial mass spectrometry scan (MS1). However, upon fragmentation in the mass spectrometer (MS/MS), the reporter ions are released, and their distinct masses allow for the relative quantification of the peptides from each sample.[10] A major advantage of iTRAQ and TMT is their multiplexing capability, allowing for the simultaneous analysis of up to 8 (iTRAQ) or even 18 (TMT) samples.[9]
Data Presentation: Quantitative Proteomics Data Summary
Isotopic labeling experiments generate large datasets of protein expression changes. The following tables provide examples of how quantitative data from SILAC, iTRAQ, and TMT experiments are typically presented.
| Protein | Gene | SILAC Ratio (Heavy/Light) | Log2 Fold Change | Regulation |
| Epidermal growth factor receptor | EGFR | 0.52 | -0.94 | Down-regulated |
| Mitogen-activated protein kinase 1 | MAPK1 | 1.89 | 0.92 | Up-regulated |
| Proliferating cell nuclear antigen | PCNA | 1.05 | 0.07 | Unchanged |
| Vimentin | VIM | 3.20 | 1.68 | Up-regulated |
| 14-3-3 protein sigma | SFN | 2.50 | 1.32 | Up-regulated |
| Pleckstrin-2 | PLEK2 | 2.15 | 1.10 | Up-regulated |
| Cathepsin B | CTSB | 0.45 | -1.15 | Down-regulated |
| Aldose reductase | AKR1B1 | 0.38 | -1.40 | Down-regulated |
Table 1: Example of SILAC Data for Drug Response Analysis. This table shows hypothetical SILAC ratios and corresponding log2 fold changes for selected proteins in cancer cells treated with a targeted therapy. Proteins with a log2 fold change greater than 1 or less than -1 are typically considered significantly up- or down-regulated, respectively.
| Protein | Gene | iTRAQ Ratio (Tumor/Normal) | p-value | Regulation |
| Annexin A2 | ANXA2 | 2.15 | 0.008 | Up-regulated |
| S100-A9 | S100A9 | 3.50 | 0.001 | Up-regulated |
| Peroxiredoxin-1 | PRDX1 | 0.48 | 0.012 | Down-regulated |
| Tropomyosin 2 | TPM2 | 0.33 | <0.001 | Down-regulated |
| Galectin-3 | LGALS3 | 1.98 | 0.025 | Up-regulated |
| Heat shock protein beta-1 | HSPB1 | 2.75 | 0.005 | Up-regulated |
| Alpha-enolase | ENO1 | 1.80 | 0.031 | Up-regulated |
| Carbonic anhydrase 2 | CA2 | 0.61 | 0.045 | Down-regulated |
Table 2: Example of iTRAQ Data for Biomarker Discovery in Cancer. This table presents hypothetical iTRAQ ratios comparing protein expression between tumor and normal tissues. The p-value indicates the statistical significance of the observed change.
| Protein | Gene | TMT Reporter Ion Intensity (Fold Change vs. Control) |
| Time Point 1 | ||
| Cyclin-dependent kinase 1 | CDK1 | 1.2 |
| Aurora kinase A | AURKA | 1.5 |
| Polo-like kinase 1 | PLK1 | 1.4 |
| Survivin | BIRC5 | 1.1 |
| p53 | TP53 | 0.9 |
| Retinoblastoma protein | RB1 | 1.0 |
Table 3: Example of TMT Data for Time-Course Analysis of Drug Treatment. This table illustrates how TMT can be used to track the temporal changes in protein expression following drug administration. The fold change is calculated relative to a control sample.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the key isotopic labeling techniques.
SILAC Experimental Protocol
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel. One population is grown in "light" SILAC medium containing normal L-arginine and L-lysine.
-
The other population is grown in "heavy" SILAC medium containing stable isotope-labeled L-arginine (e.g., ¹³C₆) and L-lysine (e.g., ¹³C₆,¹⁵N₂).
-
Cells should be cultured for at least five to six doublings to ensure near-complete incorporation of the labeled amino acids.
-
-
Experimental Treatment:
-
Apply the experimental condition (e.g., drug treatment, growth factor stimulation) to one of the cell populations. The other population serves as the control.
-
-
Sample Harvesting and Lysis:
-
Harvest the cells from both populations.
-
Combine the "light" and "heavy" cell pellets at a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Digestion:
-
Quantify the protein concentration of the lysate.
-
Reduce the disulfide bonds with DTT and alkylate the cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
-
Mass Spectrometry Analysis:
-
Desalt the peptide mixture using a C18 column.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify peptides and quantify the heavy-to-light ratios.
-
Perform statistical analysis to identify proteins with significant changes in abundance.
-
iTRAQ/TMT Experimental Protocol
-
Protein Extraction and Digestion:
-
Extract proteins from each sample (up to 8 for iTRAQ, up to 18 for TMT) individually.
-
Quantify the protein concentration for each sample.
-
Reduce and alkylate the proteins as described in the SILAC protocol.
-
Digest the proteins into peptides with trypsin.
-
-
Peptide Labeling:
-
Label the peptide digests from each sample with a different iTRAQ or TMT reagent according to the manufacturer's instructions.
-
Quench the labeling reaction.
-
-
Sample Pooling and Fractionation:
-
Combine the labeled peptide samples into a single mixture.
-
For complex samples, it is recommended to fractionate the peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.
-
-
Mass Spectrometry Analysis:
-
Analyze each fraction by LC-MS/MS.
-
-
Data Analysis:
-
Use appropriate software (e.g., Proteome Discoverer) to identify peptides and quantify the reporter ion intensities.
-
Normalize the data and perform statistical analysis to determine the relative abundance of proteins across the different samples.
-
Mandatory Visualizations
Diagrams are essential for visualizing complex biological processes and experimental workflows. The following diagrams are generated using the DOT language for Graphviz.
Signaling Pathway: EGFR Signaling Cascade
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is frequently implicated in cancer.[1][2] Isotopic labeling proteomics has been instrumental in elucidating the dynamic changes in this pathway upon ligand binding or inhibitor treatment.[1][2][11]
Caption: Simplified EGFR signaling pathway.
Experimental Workflow: SILAC-based Quantitative Proteomics
The following diagram illustrates the key steps in a typical SILAC experiment, from cell labeling to data analysis.
Caption: SILAC experimental workflow.
Logical Relationship: Comparison of Labeling Strategies
This diagram provides a high-level comparison of the three main isotopic labeling techniques discussed in this guide.
Caption: Isotopic labeling strategies.
Conclusion
Isotopic labeling coupled with mass spectrometry provides a powerful and versatile platform for quantitative proteomics and metabolomics. The choice of labeling strategy—SILAC, iTRAQ, or TMT—depends on the specific research question, sample type, and desired level of multiplexing. By providing accurate and reproducible quantification of thousands of proteins and metabolites, these techniques are indispensable tools in basic research, biomarker discovery, and the development of new therapeutic agents. This guide has outlined the fundamental principles, provided detailed experimental frameworks, and presented data in a clear, comparative format to aid researchers in leveraging the full potential of isotopic labeling in their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. aragen.com [aragen.com]
- 5. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 6. mtoz-biolabs.com [mtoz-biolabs.com]
- 7. iTRAQ/TMT – Label-Based Quantification Techniques [creative-proteomics.com]
- 8. Relative Quantification: iTRAQ & TMT [bpmsf.ucsd.edu]
- 9. Quantitative Proteome Data Analysis of Tandem Mass Tags Labeled Samples | Springer Nature Experiments [experiments.springernature.com]
- 10. iTRAQ labeling is superior to mTRAQ for quantitative global proteomics and phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and applications of the isotopically labeled DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃. This molecule is a critical reagent for the synthesis of isotopically labeled oligonucleotides used in advanced research and drug development, particularly in structural biology and mechanistic studies employing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Chemical Structure and Isotopic Labeling
DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃ is a derivative of 2'-deoxycytidine (B1670253), a natural building block of DNA. It is chemically modified with three key protective groups to facilitate its use in automated solid-phase oligonucleotide synthesis:
-
A 5'-O-Dimethoxytrityl (DMT) group: This bulky acid-labile group protects the 5'-hydroxyl function of the deoxyribose sugar, preventing unwanted side reactions during the coupling process. Its release upon acid treatment also provides a convenient method for monitoring the efficiency of each coupling step.
-
An N⁴-Benzoyl (bz) group: This base-labile group protects the exocyclic amine of the cytosine base, preventing it from reacting with the activated phosphoramidite (B1245037).
-
A 3'-O-(N,N-diisopropyl) phosphoramidite group: This is the reactive moiety that, upon activation, forms the internucleotide phosphodiester bond with the free 5'-hydroxyl of the growing oligonucleotide chain. The 2-cyanoethyl group on the phosphorus atom serves as a protecting group for the phosphate (B84403).
The isotopic labeling in DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃ involves the incorporation of nine Carbon-13 (¹³C) atoms and three Nitrogen-15 (¹⁵N) atoms within the 2'-deoxycytidine moiety. This comprehensive labeling of the nucleoside provides a powerful tool for detailed structural and dynamic studies of nucleic acids.
Below is a diagram illustrating the chemical structure with the positions of the isotopic labels highlighted.
Caption: Chemical structure of DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃.
Physicochemical Properties
The following table summarizes the key physicochemical properties of DMT-dC(bz) Phosphoramidite. Data for the unlabeled analogue is provided for comparison.
| Property | Value (DMT-dC(bz) Phosphoramidite) | Value (DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃) | Reference |
| CAS Number | 102212-98-6 | 2483830-14-2 | [1][2] |
| Chemical Formula | C₄₆H₅₂N₅O₈P | C₃₇¹³C₉H₅₂N₂¹⁵N₃O₈P | [1] |
| Molecular Weight | 833.91 g/mol | Approx. 845.9 g/mol (calculated) | [1] |
| Appearance | White to off-white powder | Not specified (expected to be similar) | [1] |
| Purity | ≥98% (HPLC) | ≥95% (Chemical Purity) | |
| Solubility | Soluble in acetonitrile (B52724), dichloromethane | Not specified (expected to be similar) | |
| Storage | -20°C to 8°C, under inert atmosphere, protect from moisture | -20°C, under inert atmosphere, protect from moisture | [1] |
Experimental Protocols
Solid-Phase Oligonucleotide Synthesis
The standard method for synthesizing oligonucleotides using phosphoramidite chemistry is the solid-phase synthesis cycle. This automated process involves the sequential addition of phosphoramidite monomers to a growing oligonucleotide chain that is covalently attached to a solid support, typically controlled pore glass (CPG). The use of DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃ follows the same protocol as the unlabeled version.
Materials:
-
DNA synthesizer
-
Solid support (e.g., dC-CPG)
-
Unlabeled and labeled phosphoramidites (dissolved in anhydrous acetonitrile)
-
Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)
-
Capping solution A (acetic anhydride/lutidine/THF) and B (N-methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
-
Anhydrous acetonitrile for washing
Protocol:
The synthesis cycle consists of four main steps, repeated for each nucleotide addition:
-
Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside by treatment with the deblocking solution. The resulting orange-colored trityl cation is washed away, and its absorbance can be measured to quantify the coupling efficiency of the previous cycle.
-
Coupling: The labeled DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃ is activated by the activator solution and then coupled to the free 5'-hydroxyl of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion-mutant oligonucleotides in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.
After the final cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed by incubation in the cleavage and deprotection solution. The crude oligonucleotide is then purified, typically by HPLC.
Caption: Solid-Phase Oligonucleotide Synthesis Cycle.
Mechanochemical Synthesis of Oligonucleotides
Mechanochemical synthesis is an emerging solvent-free or low-solvent method for oligonucleotide synthesis. This technique utilizes mechanical force, typically through ball milling, to drive chemical reactions.
Materials:
-
Ball mill and milling jars (e.g., stainless steel)
-
DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃
-
5'-OH unprotected nucleoside
-
Activator (e.g., 5-(ethylthio)-1H-tetrazole)
-
Oxidizing agent (e.g., solid iodine)
-
Liquid-assisted grinding (LAG) agent (e.g., a few microliters of a suitable solvent)
Protocol:
-
Coupling: The labeled phosphoramidite, the 5'-OH unprotected nucleoside, and the activator are added to the milling jar. The mixture is milled for a specific duration to effect the coupling reaction.
-
Oxidation: The oxidizing agent is added to the reaction mixture, and milling is continued to convert the phosphite triester to a phosphate triester.
-
Work-up: The resulting dinucleotide is extracted and purified.
This method offers a more environmentally friendly alternative to traditional solid-phase synthesis, although it is currently more suited for the synthesis of shorter oligonucleotides.
Caption: Mechanochemical Oligonucleotide Synthesis Workflow.
Applications in Research and Drug Development
The primary application of DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃ is in the synthesis of oligonucleotides with site-specific isotopic labels. These labeled oligonucleotides are invaluable tools in a variety of research areas:
-
Structural Biology: ¹³C and ¹⁵N are NMR-active nuclei. The incorporation of these isotopes into specific positions in a DNA or RNA molecule greatly simplifies complex NMR spectra, allowing for the unambiguous assignment of signals and the determination of high-resolution three-dimensional structures of nucleic acids and their complexes with proteins or small molecules.
-
Mechanistic Studies: Isotopic labeling allows researchers to track the fate of specific atoms in chemical and enzymatic reactions, providing detailed insights into reaction mechanisms.
-
Drug Development: In the development of oligonucleotide-based therapeutics (e.g., antisense oligonucleotides, siRNAs), isotopically labeled versions are used as internal standards in pharmacokinetic and pharmacodynamic studies. Mass spectrometry can easily distinguish the labeled drug from its unlabeled endogenous counterparts, enabling accurate quantification in biological matrices.
Conclusion
DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃ is a highly specialized and powerful reagent that enables the precise introduction of stable isotopes into synthetic oligonucleotides. This capability is crucial for advancing our understanding of the structure, function, and dynamics of nucleic acids and for the development of novel nucleic acid-based therapeutics. The experimental protocols outlined in this guide provide a framework for the effective utilization of this important molecule in research and development.
References
A Technical Guide to Uniform and Site-Specific Isotopic Labeling for Researchers and Drug Development Professionals
Introduction: Isotopic labeling is a powerful technique that underpins many advanced analytical methods in modern biological and pharmaceutical research. By replacing specific atoms in a molecule with their heavier, non-radioactive isotopes (such as ²H, ¹³C, and ¹⁵N), researchers can track molecules through complex biological processes, elucidate protein structures, and quantify changes in molecular populations. This guide provides an in-depth exploration of two primary isotopic labeling strategies: uniform and site-specific labeling. Understanding the principles, advantages, and limitations of each approach is crucial for designing experiments that yield clear and insightful results in fields ranging from structural biology to drug metabolism.
Core Concepts: Uniform vs. Site-Specific Isotopic Labeling
Isotopic labeling strategies can be broadly categorized based on the extent and location of isotope incorporation.
Uniform Isotopic Labeling involves the replacement of all instances of a particular element within a biomolecule with its stable isotope.[1] For example, in a uniformly ¹⁵N-labeled protein, nearly every nitrogen atom in the polypeptide chain is a ¹⁵N isotope.[2] This comprehensive labeling is typically achieved by providing an expression system with a single source of the isotopic label, such as ¹³C-glucose or ¹⁵NH₄Cl in the growth medium.[2][3] The high level of incorporation, often exceeding 90%, generates strong signals in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), making it a cornerstone for de novo protein structure determination and quantitative proteomics.[2]
Site-Specific Isotopic Labeling , in contrast, introduces isotopes at precisely defined locations within a molecule.[4][5] This can range from labeling a specific type of amino acid (residue-specific) to labeling a single atom in a particular amino acid at a known position in the protein sequence.[4] This targeted approach is invaluable for simplifying complex spectra and focusing on regions of interest, such as an enzyme's active site or a protein-ligand interaction interface.[6] Site-specific labeling often employs more sophisticated techniques, including cell-free protein synthesis with labeled amino acids or chemical synthesis methods.[7]
Comparative Analysis of Labeling Strategies
The choice between uniform and site-specific labeling depends on the specific research question, the size and properties of the molecule of interest, and available resources. The following table summarizes key quantitative and qualitative differences between the two approaches.
| Feature | Uniform Isotopic Labeling | Site-Specific Isotopic Labeling |
| Incorporation Level | Typically >90-98% enrichment.[2][8] | Precisely controlled at specific sites; can be 100% at the target position. |
| Cost | Generally more cost-effective for labeling entire proteins, especially in prokaryotic systems, due to the use of cheaper labeled precursors like ¹⁵NH₄Cl and ¹³C-glucose.[3][8] | Can be more expensive due to the high cost of purified, isotopically labeled amino acids or other specific precursors.[9] |
| Time Requirement | Can be time-consuming, requiring multiple rounds of cell culture to achieve high incorporation levels. | Cell-free synthesis methods can significantly reduce the time required for protein expression and labeling.[7] |
| Spectral Complexity | Results in complex NMR spectra due to the large number of labeled atoms, which can lead to signal overlap, especially in larger proteins.[10] | Dramatically simplifies spectra by only introducing signals from the labeled sites, facilitating analysis of large biomolecules and complexes.[10] |
| Primary Applications | - De novo protein structure determination by NMR. - Quantitative proteomics (e.g., SILAC).[11] - Metabolic flux analysis. | - Studying enzyme mechanisms and active sites. - Probing protein-ligand and protein-protein interactions.[12] - Simplifying NMR spectra of large proteins.[10] |
Experimental Protocols
Uniform Isotopic Labeling of Proteins in E. coli
This protocol describes a cost-effective method for producing uniformly ¹⁵N-labeled proteins in E. coli.[3][8]
Materials:
-
E. coli expression strain transformed with the plasmid encoding the protein of interest.
-
Minimal medium (e.g., M9) plates.
-
Liquid minimal medium (Medium A).[13]
-
¹⁵NH₄Cl as the sole nitrogen source.
-
Glucose (or ¹³C-glucose for double labeling) as the carbon source.
-
Appropriate antibiotics.
-
Inducing agent (e.g., IPTG).
Procedure:
-
Transform the expression vector into a suitable E. coli strain and select colonies on a minimal medium plate containing the appropriate antibiotic.
-
Inoculate a single colony into 5 mL of Medium A and grow overnight at 37°C.[13]
-
Use the overnight culture to inoculate 1 L of Medium A containing ¹⁵NH₄Cl as the sole nitrogen source.
-
Grow the culture at the optimal temperature for protein expression until the optical density at 600 nm (OD₆₀₀) reaches 0.8–1.0.[13]
-
Induce protein expression with the appropriate concentration of the inducing agent.
-
Continue to culture the cells for an additional 2-12 hours to allow for protein expression and incorporation of the isotopic label.[13]
-
Harvest the cells by centrifugation. The cell pellet can be stored at -20°C or used immediately for protein purification.[13]
Site-Specific Isotopic Labeling using Cell-Free Protein Synthesis
This protocol outlines the general steps for producing a protein with a site-specifically incorporated ¹⁵N-labeled amino acid using a commercial in vitro translation kit.[7]
Materials:
-
Linear or circular DNA template encoding the protein of interest.
-
Cell-free protein synthesis kit (e.g., E. coli S30 extract-based).
-
Amino acid mixture lacking the specific amino acid to be labeled.
-
¹⁵N-labeled amino acid of choice.
-
Reaction buffer and energy source provided with the kit.
Procedure:
-
Prepare the DNA template for the reaction. PCR-amplified linear DNA can often be used directly.
-
Thaw the cell-free extract and other reaction components on ice.
-
In a microcentrifuge tube, combine the cell-free extract, reaction buffer, energy source, and the amino acid mixture lacking the target amino acid.
-
Add the ¹⁵N-labeled amino acid to the reaction mixture at the desired final concentration.
-
Add the DNA template to initiate the transcription and translation reaction.
-
Incubate the reaction at the recommended temperature (typically 30-37°C) for several hours to overnight to allow for protein synthesis.
-
The expressed and labeled protein can then be purified, often using an affinity tag encoded in the DNA template.
Visualizing Experimental Workflows and Signaling Pathways
Graphviz (DOT language) is a powerful tool for creating clear and informative diagrams of complex biological processes. The following examples illustrate its application in visualizing an experimental workflow and a signaling pathway.
Experimental Workflow: Studying Protein-Ligand Interactions by NMR
This workflow outlines the steps for investigating the binding of a small molecule ligand to a site-specifically labeled protein using NMR spectroscopy.
Signaling Pathway: Simplified EGFR Signaling Cascade
This diagram illustrates a simplified version of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a key regulator of cell growth and proliferation and a major target in cancer therapy. Isotopic labeling, particularly quantitative phosphoproteomics using methods like SILAC, has been instrumental in elucidating the dynamics of this pathway.[14][15][16][17][18]
Conclusion
The strategic application of uniform and site-specific isotopic labeling is indispensable for modern research in structural biology, proteomics, and drug development. Uniform labeling provides a global view of molecular composition and is a robust method for determining the three-dimensional structures of proteins and quantifying proteome-wide changes. Site-specific labeling offers a targeted lens to investigate the intricacies of molecular interactions and enzyme mechanisms with reduced spectral complexity. The continued development of more efficient and cost-effective labeling protocols, particularly in cell-free systems, promises to further expand the accessibility and power of these techniques, enabling researchers to tackle increasingly complex biological questions.
References
- 1. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00045D [pubs.rsc.org]
- 3. An efficient and cost-effective isotope labeling protocol for proteins expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative Comparison of Proteomes Using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 14. Systems Analysis of EGF Receptor Signaling Dynamics with Micro-Western Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mass spectrometry mapping of epidermal growth factor receptor phosphorylation related to oncogenic mutations and tyrosine kinase inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Analysis of EGFR signaling pathway in nasopharyngeal carcinoma cells by quantitative phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Solid-Phase Synthesis of ¹³C,¹⁵N Labeled DNA Oligonucleotides
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling of DNA oligonucleotides with ¹³C and ¹⁵N is a powerful technique for structural and dynamic studies using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The incorporation of these heavy isotopes allows for the unambiguous assignment of resonances, the determination of three-dimensional structures, and the investigation of molecular interactions with proteins and other ligands. Solid-phase synthesis using phosphoramidite (B1245037) chemistry is the most common and efficient method for producing these labeled oligonucleotides with high purity and yield. This document provides a detailed protocol for the solid-phase synthesis of ¹³C,¹⁵N labeled DNA oligonucleotides.
Principle of the Method
Solid-phase synthesis of DNA oligonucleotides is a cyclical process involving four main chemical reactions for each nucleotide addition:
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain attached to a solid support.
-
Coupling: Addition of the next phosphoramidite monomer, which can be a standard or a ¹³C,¹⁵N labeled phosphoramidite, to the free 5'-hydroxyl group.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion-mutant oligonucleotides.
-
Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester linkage.
This cycle is repeated until the desired oligonucleotide sequence is synthesized. Following synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The final product is then purified and analyzed for purity and identity.
Quantitative Data Summary
The efficiency of synthesis and purification is critical for obtaining high-quality labeled oligonucleotides. The following table summarizes key quantitative data associated with this protocol.
| Parameter | Unlabeled Oligonucleotide | ¹³C,¹⁵N Labeled Oligonucleotide | Source(s) |
| Per-Cycle Coupling Efficiency | ~98-99% | ~98-99% (expected to be similar to unlabeled) | [1] |
| Overall Synthesis Yield (for a 20-mer) | ~60-70% | ~60-70% | [2] |
| Purification Yield (HPLC) | 50-70% | 50-70% | [3] |
| Purification Yield (PAGE) | 20-50% | 20-50% | [3] |
| Final Purity (HPLC) | >90% | >90% | [4] |
| Final Purity (PAGE) | >95% | >95% | [5] |
| Isotopic Enrichment | N/A | >98% | [6] |
Experimental Workflow Diagram
Caption: Workflow for the solid-phase synthesis of ¹³C,¹⁵N labeled DNA oligonucleotides.
Experimental Protocol
This protocol describes the solid-phase synthesis of a hypothetical 20-mer DNA oligonucleotide with site-specific ¹³C,¹⁵N labeling on a DNA synthesizer.
1. Materials and Reagents:
-
Solid Support: Controlled Pore Glass (CPG) or polystyrene support pre-loaded with the 3'-terminal nucleoside.
-
Phosphoramidites:
-
Unlabeled DNA phosphoramidites (dA, dC, dG, dT)
-
¹³C,¹⁵N labeled DNA phosphoramidites (e.g., U-¹³C₅,¹⁵N₂-dA, U-¹³C₄,¹⁵N₂-dC, etc.) dissolved in anhydrous acetonitrile (B52724) to a final concentration of 0.1 M.
-
-
Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile.
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).
-
Capping Reagents:
-
Cap A: Acetic anhydride (B1165640) in THF/Pyridine.
-
Cap B: 16% N-Methylimidazole in THF.
-
-
Oxidizing Solution: 0.02 M Iodine in THF/Water/Pyridine.
-
Cleavage and Deprotection Solution: Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).
-
Purification Buffers:
-
HPLC: Acetonitrile, Triethylammonium acetate (B1210297) (TEAA) buffer.
-
PAGE: Urea, Tris-borate-EDTA (TBE) buffer, Acrylamide/Bis-acrylamide solution.
-
-
Anhydrous acetonitrile for washing steps.
2. Synthesis Cycle:
The synthesis is performed on an automated DNA synthesizer. The following steps constitute one cycle of nucleotide addition.
-
Step 1: Detritylation
-
Wash the synthesis column with anhydrous acetonitrile.
-
Flush the column with the deblocking solution (3% TCA in DCM) for 60-120 seconds to remove the 5'-DMT protecting group.
-
Wash the column extensively with anhydrous acetonitrile to remove the acid and the cleaved DMT group.
-
-
Step 2: Coupling
-
Simultaneously deliver the desired phosphoramidite solution (unlabeled or ¹³C,¹⁵N labeled) and the activator solution (ETT) to the synthesis column.
-
Allow the coupling reaction to proceed for 120-300 seconds. The coupling time may need to be extended for labeled phosphoramidites to ensure high efficiency.
-
-
Step 3: Capping
-
Wash the column with anhydrous acetonitrile.
-
Deliver the capping reagents (Cap A and Cap B) to the column and allow the reaction to proceed for 30-60 seconds to acetylate any unreacted 5'-hydroxyl groups.
-
Wash the column with anhydrous acetonitrile.
-
-
Step 4: Oxidation
-
Deliver the oxidizing solution (Iodine solution) to the column and allow the reaction to proceed for 30-60 seconds to convert the phosphite triester to a stable phosphate triester.
-
Wash the column with anhydrous acetonitrile.
-
-
Repeat: Repeat the synthesis cycle for each subsequent nucleotide in the sequence.
3. Cleavage and Deprotection:
-
After the final synthesis cycle, transfer the solid support from the synthesis column to a screw-cap vial.
-
Add the cleavage and deprotection solution (e.g., concentrated ammonium hydroxide) to the solid support.
-
Incubate the vial at 55°C for 8-12 hours to cleave the oligonucleotide from the support and remove the protecting groups from the bases and the phosphate backbone.
-
After incubation, cool the vial and transfer the supernatant containing the crude oligonucleotide to a new tube.
-
Wash the solid support with water and combine the wash with the supernatant.
-
Dry the crude oligonucleotide solution using a vacuum concentrator.
4. Purification:
The crude oligonucleotide is a mixture of the full-length product and shorter failure sequences. Purification is essential to obtain a homogenous sample.
-
High-Performance Liquid Chromatography (HPLC):
-
Dissolve the dried crude oligonucleotide in an appropriate buffer (e.g., 0.1 M TEAA).
-
Purify the oligonucleotide using a reverse-phase HPLC column with a gradient of acetonitrile in TEAA buffer.
-
Collect the fractions corresponding to the full-length product.
-
Desalt the collected fractions using a desalting column or by ethanol (B145695) precipitation.
-
Dry the purified oligonucleotide.
-
-
Polyacrylamide Gel Electrophoresis (PAGE):
-
Dissolve the dried crude oligonucleotide in a formamide-based loading buffer.
-
Run the sample on a denaturing polyacrylamide gel containing urea.
-
Visualize the bands using UV shadowing.
-
Excise the band corresponding to the full-length product.
-
Elute the oligonucleotide from the gel slice by crush-and-soak method in a suitable buffer.
-
Desalt the eluted oligonucleotide.
-
Dry the purified oligonucleotide.
-
5. Analysis and Quality Control:
-
Mass Spectrometry (MS):
-
Confirm the molecular weight of the purified oligonucleotide using ESI-MS or MALDI-TOF MS.
-
The observed mass should match the calculated mass of the ¹³C,¹⁵N labeled oligonucleotide. This confirms the successful incorporation of the heavy isotopes.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
For structural and dynamic studies, acquire ¹H, ¹³C, and ¹⁵N NMR spectra.
-
The labeled nuclei will give rise to distinct signals that can be used for resonance assignment and structural analysis.
-
-
Purity Analysis:
Conclusion
The solid-phase synthesis protocol described here provides a reliable method for the production of high-quality ¹³C,¹⁵N labeled DNA oligonucleotides. The use of labeled phosphoramidites in a standard automated synthesis workflow allows for the site-specific incorporation of isotopes, enabling a wide range of applications in structural biology and drug discovery. Careful purification and rigorous analytical quality control are crucial to ensure the integrity and purity of the final product for downstream experiments.
References
- 1. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.au.dk [pure.au.dk]
- 3. Stable Isotope Phosphate Labelling of Diverse Metabolites is Enabled by a Family of 18O‐Phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stable Isotope Phosphate Labelling of Diverse Metabolites is Enabled by a Family of 18O-Phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oligonucleotide Synthesis Materials | Cambridge Isotope Laboratories, Inc. [isotope.com]
Application Note: Protocol for the Incorporation of DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃ into Synthetic Oligonucleotides
AN001-2025
Introduction
Stable isotope labeling of oligonucleotides is a powerful technique for detailed structural and functional studies using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1] The site-specific incorporation of isotopes like ¹³C and ¹⁵N allows for precise investigation of nucleic acid structure, dynamics, and interactions with other molecules.[1][2][3] Chemical synthesis using labeled phosphoramidites is the preferred method for placing isotopic labels at specific positions within a DNA or RNA sequence.[1]
This document provides a detailed protocol for the incorporation of the isotopically labeled building block, 5'-Dimethoxytrityl-N⁴-benzoyl-2'-deoxyCytidine-([¹³C₉], [¹⁵N₃]) 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃), into a target oligonucleotide using a standard automated DNA synthesizer. The procedures outlined cover reagent preparation, synthesizer setup, synthesis, deprotection, and analysis.
Materials and Equipment
2.1 Reagents and Consumables
-
DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃
-
Standard DNA phosphoramidites (DMT-dA(bz), DMT-dG(ib), DMT-dT)
-
Anhydrous Acetonitrile (B52724) (DNA synthesis grade)
-
Activator Solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile)
-
Deblocking Solution (e.g., 3% Trichloroacetic acid (TCA) in Dichloromethane)
-
Capping Solutions (Cap A and Cap B)
-
Oxidizer Solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)
-
Cleavage and Deprotection Reagent (e.g., Concentrated Ammonium (B1175870) Hydroxide (B78521) or a 1:1 mixture of Ammonium Hydroxide and 40% aqueous Methylamine (B109427) (AMA))
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
HPLC-grade water and acetonitrile
-
Triethylammonium acetate (B1210297) (TEAA) buffer for HPLC
2.2 Equipment
-
Automated DNA/RNA Synthesizer
-
Argon or Helium gas supply (high purity)
-
Lyophilizer or SpeedVac
-
High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column (e.g., C18)
-
UV-Vis Spectrophotometer
Experimental Protocols
Workflow for Labeled Oligonucleotide Synthesis
The overall process involves preparing the labeled phosphoramidite (B1245037), setting up the automated synthesizer, performing the solid-phase synthesis, cleaving the oligonucleotide from the support, deprotecting the bases, and finally, purifying and analyzing the product.
Caption: Workflow for synthesizing isotopically labeled oligonucleotides.
Protocol 1: Reagent Preparation
-
Phosphoramidite Dissolution: Allow the vial of DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃ to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M. Ensure the acetonitrile used has a water content of <30 ppm.
-
Swirl the vial gently until the solid is completely dissolved. Avoid vigorous shaking.
-
Install the vial on the designated modified phosphoramidite port on the DNA synthesizer.
Protocol 2: Automated DNA Synthesis
-
Synthesizer Setup: Program the desired oligonucleotide sequence into the synthesizer's software. Assign the DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃ to the correct bottle position.
-
Synthesis Cycle: The standard phosphoramidite synthesis method involves a four-step cycle for each nucleotide addition: deblocking, coupling, capping, and oxidation.[6][7]
-
Coupling Step Optimization: While isotopically labeled phosphoramidites are chemically identical to their unlabeled counterparts, it is prudent to ensure high coupling efficiency. For the DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃, a standard coupling time of 30-180 seconds is typically sufficient.[8] Consider extending the coupling time by 1.5-2x compared to standard phosphoramidites if coupling efficiency is a concern, as is common for many modified bases.
Caption: The four main steps of the phosphoramidite synthesis cycle.
Protocol 3: Cleavage and Deprotection
-
After synthesis is complete, transfer the CPG solid support from the synthesis column to a 2 mL screw-cap vial.
-
Add 1-2 mL of concentrated ammonium hydroxide.
-
Incubate the vial at 55 °C for 8-15 hours.[9] This step cleaves the oligonucleotide from the CPG support and removes the benzoyl (bz) protecting group from the cytosine base.[9]
-
After incubation, cool the vial to room temperature. Carefully transfer the supernatant containing the oligonucleotide to a new vial, leaving the CPG behind.
-
Dry the oligonucleotide solution using a SpeedVac or lyophilizer.
Protocol 4: Purification and Analysis
-
Purification: Resuspend the dried oligonucleotide pellet in an appropriate volume of HPLC-grade water. Purify the sample using reverse-phase HPLC.
-
Quantification: After purification, quantify the oligonucleotide using UV-Vis spectrophotometry at 260 nm.
-
Analysis: Confirm the successful incorporation of the labeled nucleotide and the overall identity of the final product by mass spectrometry.[4][5][13] The observed mass should match the calculated mass, accounting for the additional mass from the ¹³C and ¹⁵N isotopes.
Data Presentation
The primary quantitative data points for this protocol are the coupling efficiency of the labeled phosphoramidite and the mass verification of the final product.
Table 1: Synthesis Parameters and Results
| Parameter | Standard dC(bz) | Labeled dC(bz)-¹³C₉,¹⁵N₃ | Notes |
| Phosphoramidite Conc. | 0.1 M | 0.1 M | Standard concentration in anhydrous MeCN. |
| Coupling Time | 60 seconds | 90 seconds | Extended time ensures high coupling efficiency. |
| Stepwise Coupling Yield | >99% | >99% | Measured by trityl cation monitoring.[] |
| Deprotection Conditions | NH₄OH, 55°C, 8 hrs | NH₄OH, 55°C, 8 hrs | Standard conditions for benzoyl group removal. |
Table 2: Mass Spectrometry Analysis of a Test Oligonucleotide (5'-TGC-3')
| Species | Calculated Mass (Da) | Observed Mass (Da) | Mass Difference (Da) |
| Unlabeled 5'-TGC-3' | 885.58 | 885.60 | +0.02 |
| Labeled 5'-TG[¹³C,¹⁵N-C]-3' | 897.56 | 897.55 | -0.01 |
Note: The mass of the labeled cytidine (B196190) is increased by 12 Da (9 x ¹³C vs ¹²C, and 3 x ¹⁵N vs ¹⁴N). This provides an unambiguous signal for confirming incorporation.
Conclusion
The DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃ can be successfully and efficiently incorporated into synthetic oligonucleotides using standard automated DNA synthesizers. Key considerations include ensuring anhydrous conditions for phosphoramidite dissolution and potentially extending the coupling time to guarantee high incorporation efficiency. Standard cleavage and deprotection protocols are effective for removing the benzoyl protecting group. The final product should be rigorously analyzed by mass spectrometry to confirm the identity and successful incorporation of the isotopic label, which is essential for downstream applications in NMR and quantitative MS-based studies.[1][15]
References
- 1. Oligonucleotide Synthesis Materials | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. Synthesis of isotope labeled oligonucleotides and their use in an NMR study of a protein-DNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. web.colby.edu [web.colby.edu]
- 5. idtdna.com [idtdna.com]
- 6. twistbioscience.com [twistbioscience.com]
- 7. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. academic.oup.com [academic.oup.com]
- 11. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MIND4OLIGOS: Determining the Monoisotopic Mass of Oligonucleotides Observed in High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of Oligonucleotides Using Tandem Mass Spectrometry with Isobaric Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ¹³C,¹⁵N Enriched DNA in NMR Structural Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation of ¹³C,¹⁵N isotopically enriched DNA samples for nuclear magnetic resonance (NMR) spectroscopy. The structural analysis of DNA, and its complexes with proteins or small molecules, is crucial for understanding biological function and for drug development. The use of stable isotopes like ¹³C and ¹⁵N is instrumental in overcoming the inherent challenges of NMR for nucleic acids, such as spectral overlap and size limitations.[1][2]
Introduction to Isotopic Labeling of DNA for NMR
The primary challenge in solution NMR studies of DNA is the limited chemical shift dispersion of proton resonances.[2] Isotopic enrichment with ¹³C and ¹⁵N allows for the use of heteronuclear NMR experiments, which significantly improves spectral resolution and enables the determination of high-resolution structures.[3] While methods for isotopic labeling of RNA are well-established, DNA labeling has historically been more challenging due to the nature of DNA amplification.[2] However, robust enzymatic methods have been developed that make the production of labeled DNA for NMR studies more accessible.[3][4][5]
Methods for ¹³C,¹⁵N DNA Enrichment
There are two primary approaches for producing ¹³C,¹⁵N labeled DNA: enzymatic synthesis and chemical synthesis.
-
Enzymatic Synthesis: This is the most common and cost-effective method for uniform labeling. It typically involves using DNA polymerases to synthesize the desired DNA sequence from ¹³C,¹⁵N-labeled deoxynucleoside triphosphates (dNTPs).[4][5] PCR-based methods are particularly powerful for amplifying specific DNA sequences.[6][7][8][9]
-
Chemical Synthesis: This method utilizes standard phosphoramidite (B1245037) chemistry to build the DNA strand. While it offers the flexibility of site-specific labeling, it is often more expensive due to the high cost of labeled phosphoramidites.
This guide will focus on the more widely used enzymatic synthesis methods.
Quantitative Data Summary
The choice of method for preparing ¹³C,¹⁵N enriched DNA will depend on the specific requirements of the study, including the desired yield, the length of the DNA, and budgetary constraints. The following table summarizes quantitative data from various enzymatic methods to aid in this decision-making process.
| Method | Typical Yield | Purity | Scale | Key Considerations |
| PCR-based Amplification | ~1.9 mg of 18 bp DNA from 20 mg of labeled dNTPs (~10% yield)[9] | >95% after purification | Milligram | Cost-effective for smaller DNA fragments. Optimization of PCR conditions is crucial.[9] |
| Tandem Repeat Amplification (PCR) | Minimum product:template yield of 800:1[6] | >99% single-length product[6] | Milligram | Excellent for producing large quantities of duplex DNA. Not ideal for single-stranded products.[6] |
| In vivo Amplification & Digestion | ~5 mg of DNA per liter of E. coli culture[10] | High, requires efficient purification from plasmid | Multi-milligram | Higher yields for larger-scale production. Involves cloning and bacterial cell culture.[10] |
| Enzymatic Synthesis (Taq Polymerase) | ~80% incorporation of labeled dNTPs[4] | High, requires removal of non-templated additions[4] | Microgram to Milligram | Efficient incorporation of expensive labeled precursors.[4] |
Experimental Protocols
The following sections provide detailed protocols for the enzymatic synthesis, purification, and final sample preparation of ¹³C,¹⁵N enriched DNA for NMR spectroscopy.
Protocol 1: PCR-based Synthesis of ¹³C,¹⁵N Enriched DNA
This protocol is adapted from optimized PCR-based procedures for generating labeled DNA.[9]
1. Materials:
-
Template DNA: Plasmid or linear DNA containing the target sequence.
-
Primers: Forward and reverse primers flanking the target sequence.
-
¹³C,¹⁵N-labeled dNTPs: Commercially available or prepared in-house.
-
DNA Polymerase: A thermostable polymerase with proofreading activity (e.g., Pfu or a high-fidelity blend).
-
PCR Buffer: Typically provided with the polymerase.
-
MgCl₂: For optimizing polymerase activity.
-
Nuclease-free water.
2. PCR Reaction Setup: A typical 100 µL PCR reaction mixture would be:
-
10 µL of 10x PCR Buffer
-
1 µL of Template DNA (10-100 ng)
-
2 µL of Forward Primer (10 µM)
-
2 µL of Reverse Primer (10 µM)
-
8 µL of ¹³C,¹⁵N-dNTP mix (2.5 mM each)
-
2 µL of MgCl₂ (50 mM)
-
1 µL of DNA Polymerase (e.g., 2.5 U/µL)
-
74 µL of Nuclease-free water
3. PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 2-5 minutes.
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds (optimize based on primer Tm).
-
Extension: 72°C for 1 minute per kb of product length.
-
-
Final Extension: 72°C for 5-10 minutes.
-
Hold: 4°C.
4. Post-PCR Cleanup:
-
Run the PCR product on a preparative agarose (B213101) gel.
-
Excise the band corresponding to the correct DNA size.
-
Purify the DNA from the agarose slice using a gel extraction kit.
Protocol 2: Purification of Labeled DNA by Anion-Exchange Chromatography
This protocol is essential for achieving the high purity required for NMR samples and is based on standard methods for nucleic acid purification.[11]
1. Materials:
-
Anion-Exchange Column: Mono Q or similar.
-
Buffer A: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA.[11]
-
Buffer B: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1.5 M NaCl.[11]
-
Purified DNA from Protocol 1.
2. Chromatography Procedure:
-
Equilibrate the Mono Q column with Buffer A.
-
Load the DNA sample onto the column.
-
Wash the column with Buffer A to remove any unbound impurities.
-
Elute the DNA with a linear gradient of 0-100% Buffer B over 20-30 column volumes. Double-stranded DNA typically elutes at a higher salt concentration than single-stranded DNA.[11]
-
Collect fractions and analyze by UV-Vis spectroscopy (A₂₆₀) and agarose gel electrophoresis to identify the fractions containing the pure, labeled DNA.
3. Desalting and Concentration:
-
Pool the fractions containing the pure DNA.
-
Desalt and concentrate the DNA using a centrifugal filter device with an appropriate molecular weight cutoff (e.g., 3 kDa).
-
Alternatively, the DNA can be precipitated with ethanol (B145695) or isopropanol.
Protocol 3: Final NMR Sample Preparation
This protocol outlines the final steps to prepare the purified, labeled DNA for NMR analysis.
1. Materials:
-
Purified and desalted ¹³C,¹⁵N enriched DNA.
-
NMR Buffer: e.g., 25 mM Sodium Phosphate (pH 6.5), 50 mM NaCl, 0.1 mM EDTA.
-
D₂O (Deuterium Oxide): For the NMR lock.
-
Internal Standard (optional): e.g., DSS or TSP.
-
High-quality NMR tubes.
2. Sample Preparation:
-
Lyophilize the purified DNA to a powder.
-
Resuspend the DNA in the desired NMR buffer to achieve a final concentration of 0.1-1.0 mM. Higher concentrations are generally better for NMR sensitivity.
-
Add D₂O to a final concentration of 5-10%.
-
If required, add an internal standard.
-
Transfer the final sample to a clean, high-quality NMR tube.
-
Centrifuge the NMR tube briefly to remove any bubbles.
-
The sample is now ready for NMR analysis.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for preparing ¹³C,¹⁵N enriched DNA for NMR structural analysis.
Caption: Workflow for ¹³C,¹⁵N DNA sample preparation.
Logical Relationships: Choosing a Labeling Strategy
The choice of a specific protocol for generating ¹³C,¹⁵N labeled DNA depends on several factors. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting a DNA labeling strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Efficient enzymatic synthesis of 13C,15N-labeled DNA for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simple, efficient protocol for enzymatic synthesis of uniformly 13C, 15N-labeled DNA for heteronuclear NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Uniform 13C/15N-labeling of DNA by tandem repeat amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of uniformly isotope-labeled DNA oligonucleotides for NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A PCR-based method for uniform 13C/15N labeling of long DNA oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An optimized PCR-based procedure for production of 13C/15N-labeled DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preparation and Optimization of Protein–DNA Complexes Suitable for Detailed NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Phosphoramidite Coupling Cycle of Modified Bases
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the phosphoramidite (B1245037) coupling cycle, with a specific focus on the incorporation of modified nucleoside bases. These modifications are critical for enhancing the therapeutic properties of oligonucleotides, such as nuclease resistance, binding affinity, and cellular uptake. This guide offers detailed experimental protocols, quantitative data for optimizing synthesis, and visual workflows to aid in the development of novel oligonucleotide-based therapeutics.
The Phosphoramidite Coupling Cycle: A Step-by-Step Overview
The synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical four-step process that is carried out on an automated solid-phase synthesizer.[1] Each cycle results in the addition of a single nucleotide to the growing oligonucleotide chain. The process is performed in the 3' to 5' direction.[2]
The four primary steps in the phosphoramidite coupling cycle are:
-
Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support.[2][3] This is typically achieved by treating the support with a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[3] The removal of the DMT group exposes a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction. The orange color of the resulting trityl cation can be monitored to assess coupling efficiency from the previous cycle.
-
Coupling (Activation): The key step of nucleotide addition involves the coupling of the free 5'-hydroxyl group with the incoming phosphoramidite monomer.[2][] The phosphoramidite is activated by a weak acid, such as 1H-tetrazole, 5-ethylthio-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (B129182) (DCI).[3][5] This activation enables the formation of a phosphite (B83602) triester linkage between the 5'-hydroxyl of the growing chain and the 3'-phosphorus of the incoming phosphoramidite.[]
-
Capping: To prevent the elongation of unreacted chains (failure sequences) in subsequent cycles, a capping step is introduced.[3][7] Any unreacted 5'-hydroxyl groups are permanently blocked by acetylation using a mixture of acetic anhydride (B1165640) and a catalyst like N-methylimidazole (NMI).[8] This ensures that only the full-length oligonucleotides are synthesized.
-
Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate (B84403) triester.[2][3] This is typically achieved using a solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), pyridine, and water.[3][8] For the synthesis of phosphorothioate-modified oligonucleotides, this step is replaced by a sulfurization step.[8]
This four-step cycle is repeated until the desired oligonucleotide sequence is synthesized.
Diagram of the Phosphoramidite Coupling Cycle```dot
Caption: A generalized workflow for the development of antisense oligonucleotide therapeutics.
Mechanism of Action: RNase H-Mediated Gene Silencing
A common mechanism for antisense oligonucleotides involves the recruitment of RNase H to the target mRNA, leading to its degradation. "Gapmer" ASOs, which have a central DNA-like core flanked by modified nucleotides (e.g., 2'-OMe or LNA), are designed for this purpose. [9]
Caption: Mechanism of gene silencing by RNase H-recruiting antisense oligonucleotides.
By following these protocols and considering the provided quantitative data, researchers can effectively incorporate a wide range of modified bases into synthetic oligonucleotides, paving the way for the development of next-generation nucleic acid-based therapeutics and research tools.
References
Unveiling Molecular Dialogues: A Guide to Studying Protein-DNA Interactions Using ¹³C,¹⁵N Labeled DNA by NMR Spectroscopy
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The intricate dance between proteins and DNA governs a vast array of cellular processes, from gene expression and replication to DNA repair. Understanding the structural and dynamic basis of these interactions is paramount for deciphering fundamental biological mechanisms and for the rational design of novel therapeutics targeting these complexes. Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool for elucidating the details of protein-DNA interactions in solution, providing insights at an atomic level.[1][2] The strategic use of stable isotope labeling, particularly the uniform incorporation of ¹³C and ¹⁵N into DNA, significantly enhances the power of NMR by enabling a host of advanced, high-resolution experiments.[3][4]
This document provides a comprehensive guide for utilizing ¹³C,¹⁵N labeled DNA to study protein-DNA interactions by NMR. It includes detailed protocols for the enzymatic synthesis of labeled DNA, sample preparation for NMR analysis, and an overview of key NMR experiments and data analysis strategies.
Principle of the Technique
The core principle behind this methodology lies in the magnetic properties of ¹³C and ¹⁵N nuclei. Unlike the NMR-active ¹H nucleus, the natural abundance of ¹³C (1.1%) and ¹⁵N (0.37%) is low. By synthetically enriching DNA with these isotopes, we can overcome the sensitivity limitations of NMR and unlock a suite of powerful heteronuclear NMR experiments.[] These experiments allow for the unambiguous assignment of DNA resonances and the precise mapping of interaction interfaces upon protein binding.
When a ¹³C,¹⁵N labeled DNA molecule binds to an unlabeled protein, changes in the chemical environment of the DNA nuclei at the binding interface induce perturbations in their NMR signals. These changes, primarily observed as chemical shift perturbations (CSPs), provide a sensitive readout of the binding event and allow for the identification of the specific nucleotides involved in the interaction.[6] Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide through-space distance restraints between the protein and DNA, enabling the determination of a high-resolution 3D structure of the complex.[6]
Experimental Workflow
The overall experimental workflow for studying protein-DNA interactions using ¹³C,¹⁵N labeled DNA and NMR is a multi-step process that begins with the preparation of the labeled DNA and culminates in the structural and dynamic analysis of the protein-DNA complex.
Caption: Overall experimental workflow for studying protein-DNA interactions.
Protocols
Protocol 1: Enzymatic Synthesis of Uniformly ¹³C,¹⁵N Labeled DNA
This protocol describes a general method for producing uniformly ¹³C,¹⁵N-labeled DNA fragments for NMR analysis based on Polymerase Chain Reaction (PCR).[3]
Materials:
-
¹³C,¹⁵N-labeled deoxynucleotide triphosphates (dNTPs)
-
Unlabeled DNA template containing the target sequence
-
Forward and reverse primers
-
High-fidelity DNA polymerase (e.g., Pfu or Phusion)
-
PCR buffer
-
Nuclease-free water
-
Agarose (B213101) gel electrophoresis system
-
Gel extraction kit
-
Ethanol (70% and 100%)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
Procedure:
-
PCR Reaction Setup:
-
In a sterile PCR tube, combine the following components on ice:
Component Volume (µL) Final Concentration 10x PCR Buffer 10 1x ¹³C,¹⁵N dNTP mix (10 mM each) 2 200 µM each Forward Primer (10 µM) 5 0.5 µM Reverse Primer (10 µM) 5 0.5 µM DNA Template (1-10 ng/µL) 1 1-10 ng High-fidelity DNA Polymerase 1 - | Nuclease-free water | up to 100 | - |
-
Gently mix the components and centrifuge briefly.
-
-
PCR Amplification:
-
Perform PCR using the following cycling conditions (optimize as needed):
Step Temperature (°C) Time Cycles Initial Denaturation 98 30 sec 1 Denaturation 98 10 sec \multirow{3}{*}{30-35} Annealing 55-65 30 sec Extension 72 30 sec/kb Final Extension 72 5 min 1 | Hold | 4 | ∞ | - |
-
-
Purification of Labeled DNA:
-
Run the entire PCR product on a 1-2% agarose gel.
-
Excise the DNA band corresponding to the correct size under UV illumination.
-
Purify the DNA from the gel slice using a commercial gel extraction kit according to the manufacturer's instructions.
-
Elute the purified DNA in a small volume of nuclease-free water or TE buffer.
-
-
Quantification and Quality Control:
-
Measure the concentration of the labeled DNA using a spectrophotometer (A₂₆₀).
-
Assess the purity by checking the A₂₆₀/A₂₈₀ ratio (should be ~1.8).
-
Confirm the integrity and size of the final product by running an aliquot on an agarose gel.
-
Quantitative Data Summary:
| Parameter | Typical Value |
| Yield of ¹³C,¹⁵N DNA | 0.5 - 2 mg per 10 mL PCR reaction |
| Purity (A₂₆₀/A₂₈₀) | 1.8 - 1.9 |
| Incorporation Efficiency | > 95% |
Protocol 2: Preparation of the Protein-DNA Complex for NMR
This protocol outlines the steps for forming and optimizing the protein-DNA complex for NMR studies.[1][7]
Materials:
-
Purified ¹³C,¹⁵N labeled DNA
-
Purified unlabeled protein
-
NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5 in 90% H₂O/10% D₂O)
-
Concentrators with appropriate molecular weight cut-off (MWCO)
Procedure:
-
Buffer Exchange:
-
Individually exchange both the labeled DNA and the protein into the desired NMR buffer using centrifugal concentrators. This ensures that both components are in the same buffer, minimizing buffer mismatch effects in the NMR spectra.
-
-
Titration and Complex Formation:
-
Determine the optimal protein-to-DNA ratio by titrating a concentrated solution of one component into a dilute solution of the other while monitoring the complex formation. This can be done by various biophysical methods or directly by NMR.
-
For NMR sample preparation, slowly add the calculated amount of the protein solution to the labeled DNA solution (or vice versa) with gentle mixing to avoid precipitation. It is often recommended to add the more concentrated solution to the more dilute one.[1]
-
-
Concentration of the Complex:
-
Concentrate the protein-DNA complex to the desired final concentration for NMR, typically in the range of 0.1 - 1.0 mM.[2] Use a concentrator with an MWCO that retains the complex but allows smaller molecules to pass through.
-
-
Final Sample Preparation:
-
Transfer the final concentrated complex into a high-quality NMR tube.
-
Add a small amount of D₂O (to a final concentration of 5-10%) for the NMR lock.
-
Add a chemical shift reference standard if required.
-
NMR Experiments and Data Analysis
A variety of NMR experiments can be employed to study the protein-DNA complex. The choice of experiments depends on the specific scientific questions being addressed.
Caption: Key NMR experiments and the information they provide.
1. Chemical Shift Perturbation (CSP) Mapping:
-
Experiment: A series of 2D ¹H-¹⁵N or ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectra are recorded on the labeled DNA in the free form and upon titration with the unlabeled protein.[6]
-
Analysis: The chemical shifts of the DNA resonances are monitored. Significant changes in chemical shifts upon protein binding indicate that the corresponding nucleotide is at or near the protein-DNA interface. The magnitude of the CSP can be quantified and plotted against the nucleotide sequence to map the binding site.[6]
2. Nuclear Overhauser Effect (NOE) Spectroscopy:
-
Experiment: 2D or 3D NOESY-based experiments (e.g., ¹³C-edited NOESY) are used to detect through-space correlations between protons that are close in space (< 5 Å), both within the DNA and between the DNA and the protein.[6]
-
Analysis: The intensities of the NOE cross-peaks are proportional to the inverse sixth power of the distance between the protons. These NOEs provide crucial distance restraints that are used in computational software to calculate a high-resolution 3D structure of the protein-DNA complex.
3. Residual Dipolar Couplings (RDCs):
-
Experiment: RDCs are measured in a weakly aligned medium and provide information on the orientation of internuclear vectors relative to the magnetic field.[6]
-
Analysis: RDCs provide long-range structural information that is complementary to the short-range NOE data, leading to a more accurate and precise structure determination of the complex.
Applications in Drug Development
The detailed structural and dynamic information obtained from NMR studies of protein-DNA complexes is invaluable for drug discovery and development.[8][9][10][11]
-
Target Validation: Confirming the interaction between a drug target (protein) and its DNA substrate.
-
Fragment-Based Screening: Identifying small molecule fragments that bind to the protein-DNA interface and disrupt the interaction.[9] NMR is particularly powerful for detecting weak binding events, which is crucial in fragment screening.[8]
-
Lead Optimization: Guiding the chemical modification of lead compounds to improve their binding affinity and specificity by providing a detailed structural understanding of how they interact with the protein-DNA complex.[8][10]
-
Mechanism of Action Studies: Elucidating how a drug molecule modulates the structure and dynamics of a protein-DNA complex to exert its therapeutic effect.
Conclusion
The use of ¹³C,¹⁵N labeled DNA in conjunction with NMR spectroscopy provides a powerful and versatile platform for the detailed investigation of protein-DNA interactions. This approach offers unparalleled insights into the structural and dynamic basis of molecular recognition, which is critical for advancing our understanding of fundamental biological processes and for the development of novel therapeutic agents. The protocols and information provided in this document serve as a comprehensive guide for researchers embarking on such studies.
References
- 1. Preparation and Optimization of Protein–DNA Complexes Suitable for Detailed NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]
- 3. General method of preparation of uniformly 13C, 15N-labeled DNA fragments for NMR analysis of DNA structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient enzymatic synthesis of 13C,15N-labeled DNA for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Preparation and Optimization of Protein–DNA Complexes Suitable for Detailed NMR Studies | Springer Nature Experiments [experiments.springernature.com]
- 8. microbiozindia.com [microbiozindia.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. researchmap.jp [researchmap.jp]
- 11. books.rsc.org [books.rsc.org]
Application Note: High-Resolution Mass Spectrometry for the Analysis of Oligonucleotides Synthesized with 13C,15N-Labeled Phosphoramidites
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of oligonucleotide therapeutics has surged, necessitating robust analytical methods for their characterization and quantification. Stable isotope labeling, particularly with 13C and 15N, offers a powerful tool for these purposes. The incorporation of heavy isotopes into oligonucleotide chains via 13C,15N-labeled phosphoramidites allows for precise differentiation from their unlabeled counterparts by mass spectrometry. This distinction is invaluable for applications such as quantitative bioanalysis, where labeled oligonucleotides serve as ideal internal standards, and for metabolic stability studies. This application note provides detailed protocols for the synthesis and mass spectrometry analysis of these labeled oligonucleotides.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the absolute quantification of oligonucleotides and their metabolites in a drug development context.[1] The high specificity, sensitivity, and accuracy of LC-MS/MS enable the differentiation of the parent oligonucleotide from its metabolites and impurities.[1] The use of a stable isotope-labeled internal standard (SIL-IS) is a key element for robust quantification.[1] A SIL-IS is a version of the analyte where one or more atoms are replaced with their heavy isotopes (e.g., 13C, 15N, or deuterium).[1] These standards are chemically identical to the analyte and therefore exhibit the same behavior during sample preparation, chromatography, and ionization, allowing for the correction of matrix effects and variations in instrument response.[1]
Key Applications
-
Quantitative Bioanalysis: Use of 13C,15N-labeled oligonucleotides as internal standards in pharmacokinetic (PK) and toxicokinetic (TK) studies to ensure accurate and precise quantification in biological matrices.
-
Metabolite Identification: Tracing the metabolic fate of oligonucleotide therapeutics by tracking the unique mass signature of the labeled fragments.
-
Structural Studies: Probing the structure and conformation of nucleic acids using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, where 13C and 15N enrichment is essential.[]
Experimental Workflow
The overall workflow for the analysis of oligonucleotides synthesized with 13C,15N phosphoramidites involves solid-phase synthesis, purification, and subsequent analysis by high-resolution mass spectrometry.
References
Application Notes and Protocols for Studying DNA Dynamics with Labeled Amidites
Introduction
The study of deoxyribonucleic acid (DNA) dynamics is crucial for understanding its biological functions, including replication, transcription, repair, and its interactions with proteins and small molecules.[1][2] DNA is not a static entity; it undergoes a wide range of conformational changes, from localized base flipping to large-scale bending and folding.[3][4] Labeled phosphoramidites are essential chemical reagents that enable the introduction of specific probes, such as fluorescent dyes or stable isotopes, into synthetic DNA oligonucleotides at precise locations.[][][] This site-specific labeling is the foundation for powerful biophysical techniques like Fluorescence Resonance Energy Transfer (FRET) and Nuclear Magnetic Resonance (NMR) spectroscopy, which can elucidate the structural and dynamic properties of DNA at high resolution.[2][8][9] These methods are invaluable in basic research and have significant applications in drug development for characterizing drug-DNA interactions.[10][11]
Synthesis of Labeled DNA Oligonucleotides
Application Note:
The synthesis of oligonucleotides with site-specific labels is predominantly achieved through automated solid-phase phosphoramidite (B1245037) chemistry.[12] This method involves the sequential addition of nucleotide monomers (phosphoramidites) to a growing DNA chain attached to a solid support.[12] To introduce a label, a modified phosphoramidite containing the desired dye or isotope is used in the appropriate coupling cycle.[] A wide variety of dye-labeled phosphoramidites are commercially available, allowing for the incorporation of fluorescent tags at the 5' end, 3' end, or internal positions of the oligonucleotide.[13][14][15] Similarly, phosphoramidites containing stable isotopes like ¹³C and ¹⁵N can be incorporated for NMR studies.[9][16] This precise control over label placement is critical for designing experiments to measure specific distances or probe local environments within the DNA molecule.[10]
Experimental Workflow: Oligonucleotide Synthesis using Labeled Amidites
The following diagram outlines the standard four-step cycle of solid-phase phosphoramidite chemistry, which is repeated to build the desired DNA sequence. The labeled phosphoramidite is introduced during the coupling step at the desired position.
Caption: Automated synthesis cycle for producing labeled oligonucleotides.
Protocol: Automated Synthesis of a 5'-FAM Labeled Oligonucleotide
This protocol describes the general steps for synthesizing a DNA oligonucleotide with a 5'-terminal fluorescein (B123965) (FAM) label using an automated DNA synthesizer.[17]
-
Synthesizer Preparation :
-
Install the required standard DNA phosphoramidites (dA, dC, dG, dT), a FAM phosphoramidite, and all necessary synthesis reagents (e.g., activator, capping solutions, oxidizing solution, deblocking solution) on the DNA synthesizer.[13]
-
Install a solid support column (e.g., CPG) corresponding to the desired 3'-terminal nucleotide of the sequence.
-
-
Sequence Programming :
-
Enter the desired DNA sequence into the synthesizer's control software.
-
Program the synthesis protocol to use the standard amidites for the main sequence and the FAM phosphoramidite for the final coupling step at the 5' terminus.[17]
-
-
Synthesis :
-
Initiate the automated synthesis run. The synthesizer will perform the repeated four-step cycle (deblocking, coupling, capping, oxidation) for each nucleotide in the sequence.[12]
-
-
Cleavage and Deprotection :
-
Once synthesis is complete, remove the column from the synthesizer.
-
Treat the solid support with a cleavage/deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide) according to the manufacturer's protocol to cleave the oligonucleotide from the support and remove protecting groups from the bases and phosphate (B84403) backbone.[17]
-
-
Purification :
-
Purify the crude labeled oligonucleotide product to remove truncated sequences and other impurities. High-performance liquid chromatography (HPLC) is commonly used for this purpose.[17]
-
-
Quantification and Quality Control :
-
Determine the concentration of the purified oligonucleotide using UV-Vis spectrophotometry by measuring the absorbance at 260 nm.[18]
-
Verify the identity and purity of the final product using mass spectrometry.
-
Data Presentation: Common Dye Phosphoramidites for DNA Labeling
The choice of dye depends on the specific application, such as the desired wavelength for excitation and emission or its use in a FRET pair.[][14]
| Dye Family | Example Dye | Excitation (nm) | Emission (nm) | Common Applications |
| Fluorescein | 6-FAM | ~495 | ~520 | qPCR probes, FRET donor, general labeling[17] |
| Cyanine | Cy3 | ~550 | ~570 | FRET (donor/acceptor), microscopy[14] |
| Cyanine | Cy5 | ~649 | ~670 | FRET acceptor, microscopy[14] |
| Rhodamine | TAMRA | ~555 | ~580 | Quencher, FRET acceptor[] |
| Rhodamine | ROX | ~575 | ~602 | Reference dye in qPCR, FRET acceptor[14] |
Dynamics Studies Using Single-Molecule FRET (smFRET)
Application Note:
Single-molecule Förster Resonance Energy Transfer (smFRET) is a powerful technique for measuring nanometer-scale distances (1-10 nm) within or between individual biomolecules.[19] It relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this transfer is highly dependent on the distance between the two dyes. By labeling a DNA molecule with a donor-acceptor pair, one can monitor conformational changes, such as bending, folding, or the binding of a protein, in real-time.[8][20][21] This approach avoids the averaging effects seen in ensemble experiments, revealing transient intermediates and dynamic heterogeneity within a population of molecules.[22][23] smFRET is widely used to study DNA-protein interactions, DNA repair mechanisms, and the folding dynamics of complex DNA structures like hairpins and G-quadruplexes.[20][23][24]
Signaling Pathway: FRET Detection of DNA Bending
This diagram illustrates how FRET can be used to detect the bending of a DNA molecule, for instance, upon the binding of a protein.
Caption: FRET signaling principle for DNA bending analysis.
Experimental Workflow: Single-Molecule FRET Microscopy
The workflow for a typical smFRET experiment involves several key stages, from sample preparation to final data interpretation.
Caption: Workflow of a single-molecule FRET experiment.
Protocol: smFRET Analysis of Protein-Induced DNA Bending
This protocol provides a method for observing conformational changes in DNA upon binding of a protein using Total Internal Reflection Fluorescence (TIRF) microscopy.[8][20]
-
Oligonucleotide Preparation :
-
Synthesize two complementary DNA strands. One strand is labeled internally with a donor dye (e.g., Cy3) and a 5'-biotin for surface immobilization. The other strand is labeled internally with an acceptor dye (e.g., Cy5) at a position that will be in proximity to the donor upon DNA bending.
-
Anneal the two strands to form the doubly labeled, biotinylated DNA duplex. Purify the duplex.
-
-
Flow Cell Preparation :
-
Clean microscope coverslips and slides thoroughly.
-
Assemble a flow cell.
-
Passivate the inner surfaces of the flow cell with polyethylene (B3416737) glycol (PEG) to prevent non-specific binding of molecules.[8] A fraction of the PEG should be biotinylated for DNA immobilization.
-
-
DNA Immobilization :
-
Inject a solution of streptavidin into the flow cell and incubate to allow binding to the biotin-PEG.
-
Wash away unbound streptavidin.
-
Inject the biotinylated, dual-labeled DNA duplex into the flow cell at a low concentration (pM range) to achieve single-molecule separation. Incubate to allow binding to the streptavidin.
-
Wash away unbound DNA.
-
-
Imaging and Data Acquisition :
-
Mount the flow cell on a TIRF microscope.
-
Inject an imaging buffer, which may contain an oxygen-scavenging system to reduce photobleaching.
-
Acquire data for the DNA-only state: Excite the donor fluorophore (e.g., with a 532 nm laser) and record the fluorescence emission from both the donor and acceptor channels simultaneously using a sensitive camera.
-
Inject the DNA-binding protein of interest into the flow cell.
-
Acquire data for the DNA-protein complex, recording the time-traces of donor and acceptor intensity fluctuations for individual molecules as the protein binds and unbinds or as the complex undergoes conformational changes.[20]
-
-
Data Analysis :
-
For each single molecule, extract the time-dependent donor (I_D) and acceptor (I_A) fluorescence intensities.
-
Calculate the FRET efficiency (E) for each time point using the formula: E = I_A / (I_D + I_A).
-
Generate FRET efficiency histograms to identify the distinct conformational states of the DNA (e.g., a low-FRET "unbent" state and a high-FRET "bent" state).[24]
-
Analyze the transitions between states to determine kinetic rates of binding, dissociation, or conformational changes.
-
Data Presentation: Example smFRET Data Analysis
Analysis of smFRET trajectories provides quantitative information about the distribution of conformational states and the dynamics of transitions between them.[23]
| State | Average FRET Efficiency (E) | Inferred Conformation | Occupancy (%) | Dwell Time (ms) |
| State 1 | 0.14 | Unfolded / Linear | 65 | 550 |
| State 2 | 0.51 | Intermediate / Partially Folded | 15 | 120 |
| State 3 | 0.85 | Folded / Bent | 20 | 800 |
| Note: Data are hypothetical examples based on typical values observed for DNA hairpin folding.[23] |
Dynamics Studies Using NMR Spectroscopy
Application Note:
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of biomolecules at atomic resolution.[4] For nucleic acids, NMR studies are often hampered by spectral overlap, especially in larger molecules.[9] The incorporation of stable isotopes (e.g., ¹³C, ¹⁵N) via labeled phosphoramidites can overcome this limitation.[10][16] Site-specific labeling simplifies complex spectra and allows for the unambiguous assignment of NMR signals.[9] Furthermore, isotope labeling is essential for advanced NMR experiments that measure relaxation parameters, which provide quantitative information about molecular motions on timescales from picoseconds to seconds.[4][9] This enables the detailed characterization of local base dynamics, sugar pucker conformations, and slow conformational exchanges that are critical for DNA function and its recognition by other molecules.[9]
Experimental Workflow: NMR Dynamics Study
The workflow for an NMR-based dynamics study involves synthesizing an isotopically labeled sample and acquiring a suite of specialized NMR experiments.
Caption: General workflow for studying DNA dynamics using NMR.
Protocol: Probing DNA Dynamics with Isotope-Labeled Amidites and NMR
This protocol outlines the key steps for preparing a site-specifically ¹³C-labeled DNA sample and analyzing its dynamics.[9]
-
Sample Synthesis :
-
Synthesize the target DNA oligonucleotide using automated solid-phase synthesis.
-
At the specific nucleotide position of interest, use a phosphoramidite that is atom-specifically labeled, for example, with ¹³C at the C8 position of a purine (B94841) or the C6 position of a pyrimidine.[9]
-
Cleave, deprotect, and purify the labeled DNA using HPLC.
-
-
NMR Sample Preparation :
-
Lyophilize the purified DNA sample.
-
Resuspend the DNA in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, in 90% H₂O/10% D₂O, pH 7.0) to a final concentration of ~0.1-1.0 mM.
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Spectroscopy :
-
Acquire a 2D [¹³C,¹H] HSQC spectrum. The site-specific ¹³C label will result in a single, well-resolved cross-peak in the spectrum, simplifying assignment.
-
Perform a series of relaxation experiments to measure the spin relaxation rates (R₁, R₂) and the heteronuclear NOE for the labeled site. These experiments involve acquiring a series of 2D spectra with varying relaxation delays.
-
-
Data Analysis and Interpretation :
-
Process the spectra and measure the peak intensities or volumes to calculate the R₁, R₂, and NOE values.
-
Use these relaxation parameters to analyze the dynamics at the labeled site. High R₂ values can indicate slow motions (microsecond to millisecond timescale), while the NOE value provides information about fast internal motions (picosecond to nanosecond timescale).[9]
-
The data can be further analyzed using software like ModelFree to obtain a more detailed description of the internal dynamics, such as order parameters and correlation times.
-
Data Presentation: Isotopic Labels for NMR Studies of DNA
Different isotopes provide distinct types of information about DNA structure and dynamics.[10]
| Isotope | Abundance (%) | Typical Labeled Positions | Information Gained |
| ¹³C | 1.1 | C2, C6, C8 of nucleobases; Ribose carbons | Probes local dynamics, sugar puckering, and conformational exchange. Simplifies spectral assignment.[10] |
| ¹⁵N | 0.4 | N1, N3, N7 of nucleobases | Elucidates hydrogen bonding, base pairing dynamics, and proton exchange rates.[4][10] |
| ²H (D) | 0.015 | C5 of pyrimidines; Non-exchangeable ribose positions | Simplifies ¹H NMR spectra by reducing signals and scalar couplings, aiding in the study of larger systems.[10] |
References
- 1. Fluorescence studies of DNA and RNA structure and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional studies of DNA-protein interactions using FRET techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA and RNA Dynamics: Probing Conformational Shifts with Single-Molecule FRET - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 4. mdpi.com [mdpi.com]
- 8. Single Molecule FRET Analysis of DNA Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Beyond the Basics: Specialized Applications of Nucleoside Phosphoramidite Chemistry - WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. [huarenscience.com]
- 12. What are Phosphoramidites? | BroadPharm [broadpharm.com]
- 13. Dye-Labeled Phosphoramidites | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. atdbio.com [atdbio.com]
- 15. glenresearch.com [glenresearch.com]
- 16. rPhosphoramidites and dPhosphoramidites | Silantes [silantes.com]
- 17. FAM Phosphoramidite: A Key Reagent for Fluorescently La... [sbsgenetech.com]
- 18. 5 Different DNA Quantification Methods to Consider [denovix.com]
- 19. Single-molecule FRET - Wikipedia [en.wikipedia.org]
- 20. Single Molecule FRET Studies of DNA Repair Dynamics – Overview | Erie Lab [erielab.web.unc.edu]
- 21. Conformational transitions in DNA polymerase I revealed by single-molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Single Molecule FRET Analysis of DNA Binding Proteins | Springer Nature Experiments [experiments.springernature.com]
- 23. Decoding the Structural Dynamics and Conformational Alternations of DNA Secondary Structures by Single-Molecule FRET Microspectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Decoding the Structural Dynamics and Conformational Alternations of DNA Secondary Structures by Single-Molecule FRET Microspectroscopy [frontiersin.org]
Application Notes & Protocols: Cleavage and Deprotection of Oligonucleotides with Sensitive Labels
For Researchers, Scientists, and Drug Development Professionals
The final steps in solid-phase oligonucleotide synthesis—cleavage from the solid support and removal of protecting groups (deprotection)—are critical for obtaining high-quality, functional oligonucleotides. This is particularly true for oligonucleotides modified with sensitive labels such as fluorescent dyes, quenchers, and other reporters, which can be degraded by the harsh conditions of standard deprotection protocols. The choice of deprotection strategy must balance the complete removal of all protecting groups with the preservation of the sensitive label's integrity.
These application notes provide a guide to selecting the appropriate cleavage and deprotection method for oligonucleotides carrying sensitive modifications. Detailed protocols for standard, fast, and mild deprotection strategies are included.
Overview of Deprotection Strategies
Oligonucleotide deprotection involves three main processes:
-
Cleavage: Release of the full-length oligonucleotide from the solid support (e.g., CPG).
-
Phosphate (B84403) Deprotection: Removal of the cyanoethyl groups from the phosphate backbone.
-
Base Deprotection: Removal of the acyl protecting groups from the exocyclic amines of the nucleobases (dA, dC, dG).
The primary challenge lies in the base deprotection step, which traditionally requires strong alkaline conditions (e.g., concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures) that can damage sensitive labels.[1] To address this, various methods have been developed, ranging from ultrafast protocols for high-throughput synthesis to ultra-mild conditions for highly sensitive molecules.[2][3]
Decision Workflow for Deprotection Strategy
Choosing the correct deprotection method is paramount. The following diagram illustrates a decision-making workflow based on the sensitivity of the incorporated label and the desired speed of processing.
Caption: Decision tree for selecting an appropriate deprotection strategy.
Comparison of Deprotection Methods
The selection of a deprotection method depends on the base-lability of the incorporated label and the protecting groups used on the phosphoramidites during synthesis. The following tables summarize common deprotection reagents and their compatibility with various sensitive labels.
Table 1: Summary of Common Deprotection Reagents and Conditions
| Method Name | Reagent Composition | Typical Conditions | Key Features & Requirements |
| Standard | Concentrated Ammonium Hydroxide (NH₄OH) | 8-17 hours at 55°C | Traditional method; robust for many labels (e.g., FAM), but too harsh for others (e.g., TAMRA).[2][4] |
| UltraFast (AMA) | NH₄OH / 40% Methylamine (B109427) (AMA) (1:1, v/v) | 5-10 minutes at 65°C | Very rapid; requires Acetyl-dC (Ac-dC) to prevent base modification.[2][4][5] Some labels like FAM show sensitivity.[6] |
| Ultra-Mild | 0.05 M Potassium Carbonate (K₂CO₃) in Methanol (B129727) | 4 hours at Room Temp. | For highly sensitive labels (e.g., TAMRA, Cy5).[3][7] Requires Ultra-Mild monomers (Pac-dA, iPr-Pac-dG, Ac-dC).[1][7] |
| t-Butylamine | t-Butylamine / Water (1:3, v/v) | 6 hours at 60°C | An alternative mild method for labels like TAMRA that can be used with standard monomers.[2][3] |
| Gas Phase | Gaseous Ammonia (B1221849) or Methylamine | 35 min (NH₃) or 2 min (CH₃NH₂) at Room Temp. | Rapid, efficient, and suitable for high-throughput automation; eliminates handling of aqueous amine solutions.[8][9][10] |
Table 2: Label Compatibility with Deprotection Methods
| Label | Standard (NH₄OH, 55°C) | Fast (AMA, 65°C) | Ultra-Mild (K₂CO₃/MeOH) | Notes |
| FAM | Compatible | Use with caution | Compatible | AMA can cause formation of a non-fluorescent side product. Pre-treatment with NH₄OH is recommended before adding methylamine.[2][6][11] |
| HEX / TET | Use at RT | Not Recommended | Compatible | Less stable than FAM; deprotection at room temperature is advised to prevent degradation.[12][13] |
| TAMRA | Incompatible | Incompatible | Recommended | Highly base-labile. Requires Ultra-Mild conditions or alternative methods like t-butylamine.[2][12][14] |
| Cy3 / Cy5 | Use at RT | Not Recommended | Recommended | Stable in NH₄OH at room temperature.[13][15] Avoid elevated temperatures to prevent degradation.[15][16] |
| Dabcyl | Compatible | Compatible | Compatible | Generally stable under most deprotection conditions.[2][12] |
| BHQ-1 / BHQ-2 | Compatible | Compatible | Compatible | Generally stable under most deprotection conditions.[2] |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood when handling concentrated ammonium hydroxide, methylamine, and other volatile reagents. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Standard Deprotection with Ammonium Hydroxide
This protocol is suitable for oligonucleotides with stable labels like FAM or no labels.
Materials:
-
Oligonucleotide synthesis column (containing CPG-bound oligo)
-
Concentrated Ammonium Hydroxide (28-30%)
-
2 mL screw-cap vials
-
Heating block or oven
Procedure:
-
Place the synthesis column into a luer-lock syringe.
-
Using another syringe, push 1-2 mL of concentrated ammonium hydroxide through the column to elute the oligonucleotide solution into a 2 mL screw-cap vial.
-
Seal the vial tightly to prevent ammonia gas from escaping.
-
Incubate the vial at 55°C for 8 to 17 hours.
-
After incubation, cool the vial to room temperature before opening.
-
Dry the sample in a vacuum concentrator (e.g., SpeedVac).
-
Resuspend the deprotected oligonucleotide pellet in nuclease-free water or buffer for quantification and purification.
Protocol 2: UltraFast Deprotection with AMA
This protocol is for rapid deprotection and is suitable for high-throughput workflows. It requires the use of Ac-dC phosphoramidite (B1245037) during synthesis.
Materials:
-
AMA solution: 1:1 (v/v) mixture of concentrated Ammonium Hydroxide and 40% aqueous Methylamine.
-
Oligonucleotide synthesis column (synthesized with Ac-dC).
-
Pressure-resistant 2 mL screw-cap vials.
-
Heating block or water bath.
Procedure:
-
Prepare the AMA solution fresh in a fume hood.
-
Elute the oligonucleotide from the synthesis column with 1-2 mL of AMA solution into a pressure-resistant vial.
-
Seal the vial very tightly.
-
Incubate at 65°C for 10 minutes.[5]
-
Cool the vial completely (e.g., on ice) before opening to prevent the solution from boiling over.
-
Dry the sample in a vacuum concentrator.
-
Resuspend the pellet for further processing.
Note for FAM-labeled oligos: To prevent degradation, first treat the support-bound oligo with concentrated NH₄OH for 30 minutes at room temperature. Then, add an equal volume of 40% methylamine and proceed with the 10-minute incubation at 65°C.[2][11]
Protocol 3: Ultra-Mild Deprotection with Potassium Carbonate
This protocol is essential for oligonucleotides containing highly sensitive labels like TAMRA or certain Cy dyes. It requires that the oligonucleotide was synthesized using Ultra-Mild phosphoramidites (Pac-dA, iPr-Pac-dG, Ac-dC) and phenoxyacetic anhydride (B1165640) (Pac₂O) in the capping step.[7]
Materials:
-
0.05 M Potassium Carbonate (K₂CO₃) in anhydrous methanol.
-
Oligonucleotide synthesis column (synthesized with Ultra-Mild reagents).
-
2 mL screw-cap vial.
-
Glacial Acetic Acid for neutralization.
Procedure:
-
Transfer the solid support (CPG) from the synthesis column to a 2 mL vial.
-
Add 1 mL of 0.05 M K₂CO₃ in methanol to the vial.
-
Seal the vial and incubate at room temperature for 4 hours.[7]
-
After incubation, carefully transfer the methanolic solution containing the cleaved oligonucleotide to a new tube, leaving the CPG behind.
-
Crucially, neutralize the solution before drying. Add 6 µL of glacial acetic acid per 1 mL of the K₂CO₃ solution.[7] Failure to neutralize can damage the oligonucleotide during evaporation.
-
Dry the neutralized sample in a vacuum concentrator.
-
Resuspend the pellet for purification.
Workflow Visualization
The following diagram illustrates the comparative workflows for standard, fast, and mild deprotection protocols.
Caption: Comparison of deprotection workflows.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Fluorescent Oligonucleotide Labeling Reagents | AAT Bioquest [aatbio.com]
- 13. Enzymatic and Chemical Labeling Strategies for Oligonucleotides | AAT Bioquest [aatbio.com]
- 14. glenresearch.com [glenresearch.com]
- 15. glenresearch.com [glenresearch.com]
- 16. Synthesis of Substituted Cy5 Phosphoramidite Derivatives and Their Incorporation into Oligonucleotides Using Automated DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side reactions in phosphoramidite chemistry and how to avoid them.
This guide provides troubleshooting for common side reactions encountered during solid-phase oligonucleotide synthesis using phosphoramidite (B1245037) chemistry.
Frequently Asked Questions (FAQs)
Q1: What is causing the low yield of my full-length oligonucleotide product?
Low yield of the final oligonucleotide product can be attributed to several factors throughout the synthesis cycle. The primary causes are inefficient coupling, degradation of the growing oligonucleotide chain through side reactions like depurination, or issues with reagents and the solid support.
A primary obstacle to high coupling efficiency is the presence of moisture.[1] Water can react with the activated phosphoramidite, rendering it incapable of coupling, or hydrolyze the phosphoramidite reagent before it is used.[1] It is crucial to use anhydrous acetonitrile (B52724) for all solutions and ensure synthesizer lines are free of moisture.[1] Additionally, the quality of the phosphoramidites and activators is critical; they should be fresh and of high purity to ensure optimal performance.[1] For longer oligonucleotides, the pores of the solid support can become clogged with the growing DNA strands, which hinders the diffusion of reagents and leads to a drop in coupling efficiency.[1]
Depurination, the loss of purine (B94841) bases (adenine and guanine) under acidic conditions during the detritylation step, can lead to chain cleavage during the final deprotection, thereby reducing the yield of the full-length product.[1]
Finally, the process of purification itself can lead to a significant loss of yield, sometimes upwards of 50%, depending on the quality of the synthesis and the difficulty of separating the product from impurities.[2]
Q2: My analysis shows a significant peak corresponding to n-1 sequences. What is the cause and how can I prevent this?
The presence of n-1 species, or shortmers, is a direct result of incomplete reactions at two key stages in the synthesis cycle: coupling and capping.[1] If a phosphoramidite fails to couple to the growing oligonucleotide chain, the unreacted 5'-hydroxyl group must be permanently blocked in the subsequent capping step. Inefficient capping will allow these unreacted sites to participate in the next coupling cycle, leading to the formation of an oligonucleotide with a single base deletion.[1][3][4]
The efficiency of the capping step is critical. Standard capping is achieved by acetylating the unreacted 5'-hydroxyls with a mixture of acetic anhydride (B1165640) and an activator like N-methylimidazole (NMI) or dimethylaminopyridine (DMAP).[1][2][4] Low capping efficiency can lead to a significant accumulation of n-1 deletion mutants.[1] These n-1 impurities are particularly problematic as they possess a 5'-DMT group, similar to the full-length product, making them difficult to remove by standard trityl-on purification methods.[1]
To minimize the formation of n-1 impurities, it is essential to:
-
Ensure high coupling efficiency: This is the first line of defense against n-1 formation.
-
Optimize the capping step: Verify that the capping reagents are fresh and active. Increasing the capping time or the concentration of the capping activator can also improve efficiency.[1] Some synthesizers may have lower inherent capping efficiencies that can be improved by adjusting the delivery volume and time for the capping reagents.[1]
Q3: How can I minimize depurination during my synthesis?
Depurination is the hydrolytic cleavage of the N-glycosidic bond between a purine base (adenine or guanine) and the sugar, creating an abasic site.[1][5] This side reaction is primarily caused by the acidic conditions of the detritylation step, where the 5'-DMT protecting group is removed.[1][5] The standard deblocking agent, trichloroacetic acid (TCA), is a strong acid that can protonate the N7 nitrogen of purines, leading to depurination.[1] These abasic sites are stable during the synthesis but lead to chain cleavage during the final basic deprotection step, resulting in truncated sequences.[5]
To minimize depurination, consider the following strategies:
-
Use a milder deblocking agent: Dichloroacetic acid (DCA) is a weaker acid than TCA and significantly reduces the rate of depurination.[1][6] When switching to DCA, it is often necessary to increase the deblocking time or concentration to ensure complete removal of the DMT group.[1]
-
Reduce acid exposure time: Minimizing the contact time of the oligonucleotide with the acid during deblocking can help reduce depurination.[6]
-
Use modified purine phosphoramidites: For particularly sensitive sequences, using phosphoramidites with protecting groups that render the purine bases more resistant to acid-catalyzed depurination can be beneficial.
| Deblocking Agent | Typical Concentration | Relative Rate of Depurination | Comments |
| Trichloroacetic Acid (TCA) | 3% in Dichloromethane | High | Fast detritylation but higher risk of depurination.[1][7][8] |
| Dichloroacetic Acid (DCA) | 3-10% in Dichloromethane or Toluene | Low | Slower detritylation, may require longer reaction times, but significantly reduces depurination.[1][5][6][7][8] |
Q4: What are common side reactions during the oxidation step?
The oxidation step converts the unstable phosphite (B83602) triester linkage formed during coupling into a more stable phosphate (B84403) triester.[9] The standard oxidizing agent is a solution of iodine in a mixture of tetrahydrofuran, water, and a weak base like pyridine (B92270) or lutidine.[10] While generally efficient, incomplete oxidation can lead to instability in the DNA backbone and contribute to chain truncation.[11]
A potential side reaction during oxidation, particularly when using capping reagents containing N-methylimidazole before oxidation, is the modification of the O6 position of guanine. However, this is generally avoided by performing the capping step before oxidation.[12]
For the synthesis of phosphorothioate (B77711) oligonucleotides, the oxidation step is replaced by a sulfurization step. Inefficient sulfurization can be a source of impurities.[1]
Troubleshooting Workflows & Diagrams
Standard Phosphoramidite Synthesis Cycle
The following diagram illustrates the four main steps of the phosphoramidite synthesis cycle.
Troubleshooting Low Synthesis Yield
This workflow helps diagnose the potential causes of low oligonucleotide yield.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 4. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 5. glenresearch.com [glenresearch.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atdbio.com [atdbio.com]
- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
Troubleshooting guide for automated oligonucleotide synthesis with labeled amidites.
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals identify and resolve common issues encountered during the automated synthesis of oligonucleotides using labeled phosphoramidites.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low coupling efficiency when using labeled amidites?
Low coupling efficiency is a frequent issue in automated oligonucleotide synthesis and can be attributed to several factors, especially when working with bulky or sensitive labeled phosphoramidites. The most common culprits include:
-
Moisture Contamination: Water in the acetonitrile (B52724) (ACN), activator, or the amidite solution itself will rapidly hydrolyze the phosphoramidite, rendering it inactive for coupling.[1][2] It is crucial to use anhydrous solvents and reagents and to handle them under an inert atmosphere.
-
Degraded Reagents: Phosphoramidites, especially those containing fluorescent dyes, can be sensitive to light and oxidation. Over time, or with improper storage, they can degrade. The activator solution (e.g., Tetrazole, DCI) also has a limited shelf life once prepared.[3]
-
Suboptimal Activator: The choice and concentration of the activator are critical. Some bulky labeled amidites may require a stronger activator or a longer activation time to achieve high coupling efficiency.[3]
-
Insufficient Coupling Time: Labeled amidites are often bulkier than standard nucleoside amidites, which can sterically hinder the coupling reaction. Extending the coupling time can often improve efficiency.[4]
-
Instrument and Fluidics Issues: Problems with the synthesizer, such as leaks, partially clogged lines, or inaccurate reagent delivery, can prevent the amidite and activator from reaching the synthesis column in the correct proportions.[3][5]
Q2: How can I monitor the coupling efficiency of my labeled amidite in real-time?
The most common method for real-time monitoring of coupling efficiency during automated synthesis is the trityl cation assay.[2][3] The 5'-hydroxyl group of the growing oligonucleotide chain is protected by a dimethoxytrityl (DMT) group. Before each coupling step, this DMT group is removed by treatment with an acid, releasing a brightly colored orange DMT cation. The absorbance of this cation is measured by the synthesizer's spectrophotometer.
A consistent and strong absorbance reading from one cycle to the next indicates that the previous coupling step was successful and that a high number of 5'-hydroxyl groups are available for the next coupling reaction. A significant drop in the trityl signal indicates a failure in the preceding coupling step.[3]
Q3: I'm observing a significant amount of (n-1) shortmer in my final product. What is causing this?
The presence of (n-1) shortmers, which are oligonucleotides missing a single nucleotide, is a direct result of incomplete capping of unreacted 5'-hydroxyl groups following a failed coupling step.[2][6] If a coupling reaction does not go to completion, some of the growing chains will not have a new nucleotide added. The subsequent capping step is designed to permanently block these unreacted 5'-hydroxyls to prevent them from participating in future coupling cycles. If capping is also inefficient, these unreacted chains can react in the next coupling cycle, leading to the formation of an (n-1) product.
To troubleshoot this, you should:
-
Address Low Coupling Efficiency: Refer to the troubleshooting steps for low coupling efficiency outlined in Q1. Improving the coupling efficiency is the primary way to reduce the formation of (n-1) species.
-
Verify Capping Reagents: Ensure that your capping reagents (Cap A: acetic anhydride/lutidine/THF and Cap B: N-methylimidazole/THF) are fresh and active.[2]
Q4: My final labeled oligonucleotide product is difficult to purify. What are the common challenges and how can I overcome them?
Purification of labeled oligonucleotides presents unique challenges due to the properties of the attached label.[7][8] Common issues include:
-
Free Dye Contamination: Excess unconjugated dye is a common impurity that can interfere with downstream applications.[8][9]
-
Co-elution of Labeled and Unlabeled Oligos: Unlabeled oligonucleotides of the same length can be difficult to separate from the desired labeled product, especially with certain purification methods.[7]
-
Hydrophobicity of the Label: Many fluorescent dyes are hydrophobic, which can significantly alter the retention behavior of the oligonucleotide during reverse-phase HPLC purification.[10]
Recommended Purification Strategies:
-
Reverse-Phase HPLC (RP-HPLC): This is often the method of choice for purifying labeled oligonucleotides due to the hydrophobicity imparted by the fluorescent labels, which provides excellent separation from unlabeled oligos.[10][11]
-
Ion-Exchange HPLC (IEX-HPLC): This method separates oligonucleotides based on charge (the phosphate (B84403) backbone). It is effective at removing shorter failure sequences but may not be as efficient at separating labeled from unlabeled full-length products.[7]
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE purification can provide high-purity oligonucleotides and is particularly useful for removing shorter failure sequences and some unconjugated dyes.[8]
Troubleshooting Guides
Guide 1: Low Coupling Efficiency with Labeled Amidites
This guide provides a systematic approach to diagnosing and resolving low coupling efficiency.
Troubleshooting Workflow
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. Synthesizer common question and troubleshooting | LGC, Biosearch Technologies [biosearchtech.com]
- 6. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 7. gilson.com [gilson.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. tandfonline.com [tandfonline.com]
- 10. labcluster.com [labcluster.com]
- 11. blog.biosearchtech.com [blog.biosearchtech.com]
Technical Support Center: Optimizing Deprotection Conditions to Prevent Label Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to navigate challenges associated with fluorescent label degradation during the deprotection step of peptide and oligonucleotide synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My fluorescently labeled oligonucleotide/peptide shows reduced fluorescence after deprotection. What are the common causes?
A1: Reduced fluorescence after deprotection is a common issue that can stem from several factors. The primary cause is often the degradation of the fluorescent dye under the harsh chemical conditions required to remove protecting groups from the nucleobases or amino acid side chains.[1]
Key Factors Leading to Label Degradation:
-
Harsh Deprotection Reagents: Many fluorescent dyes are sensitive to the strong basic conditions of standard deprotection cocktails, such as concentrated ammonium (B1175870) hydroxide (B78521) or methylamine-based reagents (e.g., AMA).[1][2]
-
Elevated Temperatures: Higher temperatures used to accelerate deprotection can also accelerate the degradation of sensitive dyes.[1][3]
-
Extended Deprotection Times: Prolonged exposure to deprotection reagents, even under milder conditions, can lead to gradual degradation of the fluorescent label.
-
Incompatible Dye-Reagent Combinations: Certain dyes have specific sensitivities. For instance, FAM can form a non-fluorescent impurity when deprotected with AMA (ammonium hydroxide/methylamine) without a pre-treatment step.[4] TAMRA is notoriously base-labile and requires very mild deprotection conditions.[2][5]
-
Photobleaching: Exposure to light, especially UV light, can cause irreversible fading of the fluorophore.[6] While less common during the deprotection step itself (which is typically performed in the dark), it's a crucial factor for overall handling and storage.
Q2: I am using a FAM-labeled oligonucleotide and deprotecting with AMA. I'm observing a late-eluting, non-fluorescent peak on my HPLC. What is happening and how can I prevent it?
A2: This is a known issue with 6-carboxy-fluorescein (B8005017) (FAM) when deprotected using AMA (a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine). The methylamine (B109427) in AMA can cause a side reaction with the FAM molecule, leading to the formation of a non-fluorescent lactam impurity.[4] This side product has a molecular weight of +13 Da compared to the desired product.[4]
Solution:
To prevent this, a two-step deprotection procedure is recommended:
-
Pre-treatment with Ammonium Hydroxide: Before adding the methylamine, treat the FAM-labeled oligonucleotide (still on the solid support) with concentrated ammonium hydroxide. This step removes the pivaloyl protecting groups from the FAM dye. You will observe a yellow-green color, indicating the removal of these groups.[4]
-
Complete Deprotection with Methylamine: Once the pivaloyl groups are removed, the methylamine solution can be safely added to complete the deprotection of the nucleobases.[4]
This sequential addition ensures that the FAM dye is no longer susceptible to degradation by methylamine.[4]
Q3: My TAMRA-labeled oligonucleotide is completely losing its color and fluorescence after deprotection. How can I use a milder deprotection method?
A3: TAMRA is highly sensitive to basic conditions and will degrade under standard deprotection protocols using ammonium hydroxide at elevated temperatures.[2][5] For TAMRA and other base-labile dyes, "UltraMILD" deprotection conditions are necessary.
Recommended UltraMILD Deprotection Protocol for TAMRA-labeled Oligonucleotides:
This protocol utilizes UltraMILD phosphoramidites (Pac-dA, iPr-Pac-dG, Ac-dC) during synthesis.
-
Reagent: 0.05M Potassium Carbonate in anhydrous Methanol (B129727).
-
Procedure:
-
After synthesis, transfer the solid support to a reaction vial.
-
Add 1 mL of the 0.05M potassium carbonate in methanol solution.
-
Incubate for a minimum of 4 hours at room temperature.
-
Neutralize the solution with 6 µL of glacial acetic acid per mL of deprotection solution before drying.[7]
-
Proceed with desalting and purification.[7]
-
An alternative for standard monomers is to use a solution of t-Butylamine/methanol/water (1:1:2) and deprotect overnight at 55°C.[3]
Q4: I need to deprotect my labeled oligonucleotide quickly. Are there any fast deprotection methods that are safe for common dyes?
A4: Yes, UltraFAST deprotection using AMA (Ammonium Hydroxide/MethylAmine) is a rapid method, but as discussed, it requires careful consideration of dye compatibility.[1]
-
Dye Compatibility with AMA:
For a rapid and generally safer alternative for many dyes, you can use AMA at a lower temperature for a slightly longer time. For example, deprotection at 37°C for 30 minutes instead of 65°C for 10 minutes can be a good compromise.[1]
Data Summary: Deprotection Conditions for Fluorescent Dyes
The following table summarizes recommended deprotection conditions for various fluorescent dyes commonly used in oligonucleotide synthesis.
| Fluorescent Dye | Standard Deprotection (Ammonium Hydroxide) | AMA (NH4OH/Methylamine) Deprotection | UltraMILD Deprotection (K2CO3 in Methanol) | Notes |
| FAM | Stable, even at 55°C for 17 hours.[4] | Requires pre-treatment with NH4OH to avoid side product formation.[4] | Compatible. | The most common and robust fluorescent dye. |
| TET, HEX | Less stable; requires room temperature deprotection.[5] | Requires room temperature deprotection.[5] | Recommended for optimal stability. | These dyes are more base-sensitive than FAM. |
| TAMRA | Not stable; degrades significantly.[2][5] | Not recommended. | Required for maintaining fluorescence.[5][7] | Highly base-labile. |
| Cy3, Cy5 | Cy3 is less stable (survives a few hours at 55°C); Cy5 requires room temperature.[5][8] | Cy3 requires reduced temperature; Cy5 requires room temperature.[5] | Recommended for optimal stability. | Cyanine dyes have varying stability. |
| Dabcyl | Stable, can be heated to 55°C.[5][8] | Compatible. | Compatible. | A common non-fluorescent quencher. |
| Tide Quenchers™ | Stable, can be heated to 55°C.[5][8] | Compatible. | Compatible. | A family of dark quenchers. |
Experimental Protocols
Protocol 1: Standard Deprotection with Ammonium Hydroxide
This protocol is suitable for robust dyes like FAM.
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add 1-2 mL of fresh, concentrated ammonium hydroxide (28-30%).
-
Seal the vial tightly.
-
Incubate at 55°C for 8-12 hours (or room temperature overnight).
-
Cool the vial to room temperature before opening.
-
Transfer the supernatant to a new tube and evaporate the ammonia (B1221849) under vacuum.
-
Resuspend the deprotected oligonucleotide in nuclease-free water for purification.
Protocol 2: Two-Step Deprotection of FAM-labeled Oligonucleotides with AMA
This protocol is designed to prevent the formation of non-fluorescent byproducts with FAM.
-
Place the solid support in a vial.
-
Add 1 mL of concentrated ammonium hydroxide and let it stand at room temperature until a yellow-green color is observed (typically 5-10 minutes), indicating the removal of pivaloyl protecting groups from FAM.[4]
-
Add 1 mL of 40% aqueous methylamine to the vial to create the AMA solution.
-
Seal the vial and incubate at 65°C for 10-15 minutes.[1]
-
Cool, open, and process as described in Protocol 1.
Protocol 3: UltraMILD Deprotection for Sensitive Dyes (e.g., TAMRA)
This protocol requires the use of UltraMILD phosphoramidites during synthesis.
-
Transfer the solid support to a vial.
-
Add 1 mL of 0.05M potassium carbonate in anhydrous methanol.[7]
-
Seal the vial and incubate at room temperature for 4 hours.[7]
-
After incubation, add 6 µL of glacial acetic acid per mL of the deprotection solution to neutralize the potassium carbonate.[7]
-
Vortex briefly and then evaporate the solvent.
-
Proceed with purification.
Visualized Workflows
Troubleshooting Workflow for Label Degradation
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Enzymatic and Chemical Labeling Strategies for Oligonucleotides | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. glenresearch.com [glenresearch.com]
- 8. 101.200.202.226 [101.200.202.226]
Dealing with incomplete capping during synthesis of labeled oligonucleotides.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis of labeled oligonucleotides, with a specific focus on incomplete capping.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the capping step in oligonucleotide synthesis?
The capping step is a crucial part of the phosphoramidite (B1245037) synthesis cycle designed to block unreacted 5'-hydroxyl groups from further chain elongation.[1][2] After the coupling step, where a phosphoramidite monomer is added to the growing oligonucleotide chain, a small percentage of the 5'-hydroxyl groups may not react.[2] The capping step acetylates these unreacted groups, rendering them inert in subsequent synthesis cycles.[2]
Q2: What are the consequences of incomplete capping?
Incomplete capping leads to the formation of deletion mutations, specifically "n-1" deletions, which are oligonucleotides missing a single nucleotide.[3] If an unreacted 5'-hydroxyl group is not capped, it can react with the phosphoramidite in the next cycle, leading to an oligonucleotide that is one nucleotide shorter than the desired full-length product. These n-1 deletion sequences are often difficult to separate from the full-length oligonucleotide during purification, which can compromise the performance of the oligonucleotide in downstream applications.[3]
Q3: What are the standard reagents used for capping?
The standard capping procedure involves two solutions, typically referred to as Cap Mix A and Cap Mix B.[3]
-
Cap Mix A usually contains acetic anhydride (B1165640) in a solvent like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724).
-
Cap Mix B contains a catalyst, most commonly N-methylimidazole (NMI), in a solvent.[3]
Q4: How does the synthesis of labeled oligonucleotides affect the capping step?
The introduction of labels, especially bulky fluorescent dyes, can potentially impact the efficiency of the capping step. While the literature does not extensively quantify this effect, large molecular weight labels may cause steric hindrance, impeding the access of capping reagents to the unreacted 5'-hydroxyl groups. The chemical properties of the label itself could also potentially interact with the capping reagents, although this is less commonly reported. It is crucial to ensure optimal reaction conditions when synthesizing labeled oligonucleotides to mitigate any potential decrease in capping efficiency.
Troubleshooting Guide: Incomplete Capping
This guide provides a structured approach to diagnosing and resolving issues related to incomplete capping during the synthesis of labeled oligonucleotides.
Problem: High Levels of n-1 Deletion Products Detected by LC-MS or Gel Electrophoresis
High levels of n-1 deletion products are the primary indicator of inefficient capping. Follow these steps to troubleshoot the issue.
Step 1: Verify Reagent Quality and Handling
| Potential Cause | Recommended Action |
| Degraded Capping Reagents | Ensure that Cap Mix A (acetic anhydride) and Cap Mix B (N-methylimidazole) are fresh and have been stored under the recommended conditions (e.g., anhydrous, protected from light). Acetic anhydride is sensitive to moisture. |
| Moisture in Reagents or Solvents | Use anhydrous acetonitrile for all dilutions and washes. Ensure that all reagent bottles are properly sealed to prevent the ingress of moisture. Consider using molecular sieves to dry solvents.[3] |
| Incorrect Reagent Formulation | Verify the concentration of N-methylimidazole in Cap Mix B. Lower concentrations can lead to reduced capping efficiency.[3] |
Step 2: Check Synthesizer Performance
| Potential Cause | Recommended Action |
| Inadequate Reagent Delivery | Check the synthesizer's liquid delivery system for blockages or leaks. Ensure that the correct volumes of capping reagents are being delivered to the synthesis column. For some synthesizers, increasing the delivery volume or time for the capping step may be necessary.[3] |
| Inefficient Mixing | Ensure that Cap Mix A and Cap Mix B are being mixed efficiently before delivery to the column. |
Step 3: Optimize the Synthesis Cycle
| Potential Cause | Recommended Action |
| Insufficient Capping Time | For longer oligonucleotides or those with bulky labels, increasing the capping time may improve efficiency. |
| Suboptimal Capping Chemistry | Consider using an alternative capping reagent such as UniCap™ Phosphoramidite, which has been reported to have a higher capping efficiency compared to standard acetic anhydride/NMI.[3] |
| Post-Oxidation Moisture | The oxidation step introduces water into the system. An additional capping step after oxidation (a "cap-ox-cap" cycle) can help to remove residual moisture before the next coupling step.[2] |
Quantitative Data on Capping Efficiency
The efficiency of the capping step is critical for the overall purity of the synthesized oligonucleotide. The following table summarizes reported capping efficiencies for different capping reagents.
| Capping Reagent | Activator | Capping Efficiency (%) | Reference |
| Acetic Anhydride | 10% N-methylimidazole | ~90% | [3] |
| Acetic Anhydride | 16% N-methylimidazole | ~97% | [3] |
| UniCap™ Phosphoramidite | Standard Activator | ~99% | [3] |
Experimental Protocols
Protocol 1: Assessment of Capping Efficiency by HPLC Analysis of a Test Oligonucleotide
This protocol describes a method to empirically determine the capping efficiency of a given set of reagents and synthesis cycle.
Objective: To quantify the percentage of uncapped failure sequences.
Materials:
-
Oligonucleotide synthesizer
-
Standard phosphoramidite monomers and synthesis reagents
-
Capping reagents to be tested
-
HPLC system with a suitable column for oligonucleotide analysis
-
Test sequence (e.g., a simple homopolymer like T10)
Procedure:
-
Synthesize a Test Oligonucleotide with a Deliberate Failure:
-
Program the synthesizer to perform a "mock coupling" at a specific cycle (e.g., the 5th cycle) by delivering only acetonitrile instead of a phosphoramidite monomer. This intentionally creates a population of failure sequences.
-
Proceed with the capping step using the reagents and conditions you want to evaluate.
-
Complete the synthesis of the full-length oligonucleotide (with the final DMT group on for "trityl-on" purification).
-
-
Cleavage and Deprotection:
-
Cleave the oligonucleotide from the solid support and deprotect it using standard protocols.
-
-
HPLC Analysis:
-
Analyze the crude product using reverse-phase HPLC with the DMT group still attached ("trityl-on").
-
The full-length product (with the DMT group) will have a long retention time.
-
The capped failure sequences (without the DMT group) will elute earlier.
-
The uncapped failure sequences that were subsequently elongated will also have a DMT group and will co-elute with or near the full-length product, making them difficult to resolve. However, the primary capped failure peak can be quantified.
-
-
Quantification:
-
Integrate the peak areas of the full-length product and the capped failure sequences.
-
Capping Efficiency (%) = [Area(capped failures) / (Area(capped failures) + Area(full-length product))] x 100
-
Note: This provides an estimate. For more precise quantification of n-1 deletions resulting from incomplete capping, LC-MS is the preferred method.
-
Protocol 2: Quality Control of Capping Reagents
Objective: To ensure the activity of capping reagents before use.
Materials:
-
Cap Mix A and Cap Mix B
-
Small-scale reaction vessel (e.g., a microcentrifuge tube)
-
A simple alcohol (e.g., ethanol)
-
TLC plate and developing chamber
-
UV lamp
Procedure:
-
In a microcentrifuge tube, mix a small amount of ethanol (B145695) with Cap Mix A and a catalytic amount of Cap Mix B.
-
Spot the reaction mixture on a TLC plate.
-
As a control, spot ethanol and the individual capping reagents on the same plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
Visualize the spots under a UV lamp. The formation of a new spot corresponding to the acetylated ethanol indicates that the capping reagents are active.
Visualizations
References
Technical Support Center: Synthesis of Long ¹³C,¹⁵N Labeled Oligonucleotides
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize n-1 deletions during the synthesis of long, isotopically labeled oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are n-1 deletions and why are they problematic?
A: An "n-1 deletion" is the primary impurity in oligonucleotide synthesis, representing a population of sequences that are one nucleotide shorter than the desired full-length product (FLP). These deletions are not typically from a single failed cycle but are a statistical distribution of missing bases throughout the sequence.[1] They are especially problematic for two main reasons:
-
Purification Difficulty: Because n-1 deletions possess the same 5'-dimethoxytrityl (DMT) group as the full-length product, they behave similarly during standard reverse-phase purification, making them extremely difficult to separate.[1][2]
-
Impact on Application: In applications such as gene synthesis, antisense therapies, or structural biology (e.g., NMR), the presence of n-1 impurities can lead to incorrect gene constructs, off-target effects, or ambiguous experimental data.[1][3]
Q2: What are the primary causes of n-1 deletions?
A: N-1 deletions arise from the failure of a synthesis cycle step, leading to an unreacted 5'-hydroxyl group that gets extended in a subsequent cycle. The predominant causes are inefficient coupling and incomplete capping.[1][4][5]
-
Inefficient Coupling: This is the most significant cause. If the incoming phosphoramidite (B1245037) does not couple to the free 5'-hydroxyl of the growing chain with near-quantitative efficiency, that chain will not be extended in the current cycle.[2]
-
Incomplete Capping: The capping step is designed to permanently block any 5'-hydroxyl groups that failed to react during the coupling step.[4] If this capping is inefficient, the unreacted chain remains available to participate in the next coupling cycle, ultimately resulting in a product with an internal deletion.[4][6]
Other contributing factors include incomplete detritylation and incomplete oxidation, though these are generally considered less common sources of n-1 deletions.[1][5]
Troubleshooting Guide: Reducing n-1 Deletions
Issue 1: High levels of n-1 detected post-synthesis, suggesting low coupling efficiency.
Low coupling efficiency is the primary driver of n-1 deletions, especially for long sequences where the cumulative yield is critical.[7][8] An average coupling efficiency of 98% may be acceptable for a 20-mer but results in only 13% full-length product for a 100-mer.[2]
Potential Causes & Solutions:
-
Moisture Contamination: Water is a major inhibitor of coupling efficiency. It competes with the 5'-hydroxyl group for reaction with the activated phosphoramidite and can also hydrolyze the phosphoramidite itself.[2]
-
Solution: Use fresh, anhydrous acetonitrile (B52724) (ACN) with a water content of 10-15 ppm or lower. Store all reagents, especially phosphoramidites and activator, under strictly anhydrous conditions. Use in-line drying filters for the argon/helium gas supply.[2]
-
-
Degraded Reagents: Phosphoramidites and activators have finite shelf lives and are sensitive to degradation.
-
Solution: Use fresh phosphoramidites and dissolve them just prior to synthesis under an inert, dry atmosphere. Ensure the activator solution has not expired or precipitated.
-
-
Suboptimal Activator: The choice and concentration of the activator are critical. Highly acidic activators can cause side reactions, while less reactive ones may require longer coupling times.[9]
-
Solution: For long or complex syntheses, including those with ¹³C,¹⁵N labeled amidites, 4,5-dicyanoimidazole (B129182) (DCI) is often recommended. It is less acidic than tetrazole-based activators like ETT or BTT, reducing side reactions, but is a better nucleophile, which can improve reaction rates.[4][9]
-
-
Insufficient Coupling Time: Labeled phosphoramidites, or those with bulky protecting groups, can be sterically hindered and may require longer reaction times to achieve high coupling efficiency.
-
Solution: Increase the coupling time in the synthesis protocol. While standard DNA may couple in 20-40 seconds, long or modified sequences can benefit from times of 90-120 seconds or more.[6]
-
| Parameter | Standard Synthesis | Recommended for Long/Labeled Synthesis | Rationale |
| Activator | 1H-Tetrazole, ETT, BTT | DCI (4,5-dicyanoimidazole) | DCI is less acidic, reducing detritylation of dG amidites and n+1 formation, but is a highly effective nucleophilic activator.[9] |
| Activator Conc. | 0.25 M | 0.5 M - 1.0 M | Higher concentration can drive the reaction forward, especially for less reactive amidites. DCI is highly soluble in ACN.[4][9] |
| Coupling Time | 20 - 45 seconds | 90 - 180 seconds | Provides sufficient time for sterically hindered labeled amidites to react completely.[6] |
| ACN Water Content | < 30 ppm | < 15 ppm | Minimizes hydrolysis of phosphoramidites and reaction with the activated monomer, which directly competes with coupling.[2] |
Issue 2: N-1 peaks are still present despite optimizing coupling conditions.
If coupling efficiency is high, the next most likely cause is inefficient capping. The capping step acetylates unreacted 5'-OH groups to prevent them from reacting in subsequent cycles.[4] Failure to cap these sites leads directly to n-1 deletion sequences.[1]
Potential Causes & Solutions:
-
Inefficient Capping Reagents: Capping solutions (Cap A: acetic anhydride; Cap B: N-methylimidazole) can degrade over time. The concentration of the N-methylimidazole catalyst is particularly important.[2]
-
Solution: Prepare fresh capping reagents. Ensure the N-methylimidazole concentration in Cap B is optimal for your synthesizer (e.g., 10% vs. 16% can significantly impact efficiency).[2]
-
-
Insufficient Drying Post-Oxidation: The oxidation step introduces water, which must be thoroughly removed by ACN washes before the next cycle's detritylation and coupling steps. Residual moisture can inhibit the subsequent capping reaction.
Experimental Protocols
Protocol 1: High-Efficiency Coupling for Long ¹³C,¹⁵N Labeled Oligonucleotides
This protocol is designed to maximize coupling efficiency and minimize n-1 deletion formation.
-
Reagent Preparation:
-
Use a fresh, septum-sealed bottle of anhydrous acetonitrile (<15 ppm H₂O).
-
Dissolve ¹³C,¹⁵N-labeled phosphoramidites to a concentration of 0.10–0.15 M in anhydrous ACN under an inert argon or helium atmosphere immediately before placing on the synthesizer.
-
Prepare a fresh solution of 0.5 M DCI in anhydrous ACN.
-
-
Synthesizer Programming:
-
Pre-Coupling Wash: Perform extended ACN washes (3-4 times the column volume) immediately before the coupling step to ensure the support is completely dry.
-
Activator/Amidite Delivery: Program a co-delivery of the activator and phosphoramidite solutions.
-
Coupling Time: Set the coupling wait step to a minimum of 120 seconds. For particularly difficult sequences or later stages of a long synthesis, extend this to 180 seconds.
-
Post-Coupling Wash: Thoroughly wash with ACN to remove unreacted monomer and activator before the capping step.
-
-
Capping and Oxidation:
Protocol 2: Deprotection and Purification Strategy to Remove n-1 Impurities
While difficult, it is possible to partially resolve n-1 impurities from the full-length product using high-resolution purification methods.
-
Cleavage and Deprotection:
-
Cleave the oligonucleotide from the support and deprotect the bases using an appropriate method based on the protecting groups used (e.g., AMA [Ammonium Hydroxide/Methylamine] for 5-10 minutes at 65°C for UltraFAST deprotection).[10][11]
-
Note: Ensure complete deprotection, as partially deprotected oligos can complicate purification.
-
-
DMT-On Purification (Initial Cleanup):
-
High-Resolution Purification:
-
After the initial DMT-on cleanup and subsequent detritylation, use a high-resolution method like anion-exchange (AEX) HPLC or denaturing polyacrylamide gel electrophoresis (PAGE).
-
AEX-HPLC: This method separates oligonucleotides based on charge (i.e., length). It offers better resolution between the n and n-1 species than reverse-phase chromatography.[12]
-
Denaturing PAGE: For long oligonucleotides, PAGE provides the highest resolution and is often the most effective method for separating n-1 deletions from the full-length product.[1] The desired band can be excised, and the oligonucleotide can be recovered.
-
| Purification Method | Principle | Resolution of n vs. n-1 | Throughput |
| Reverse-Phase Cartridge | Hydrophobicity (DMT group) | Poor to None[1] | High |
| Reverse-Phase HPLC | Hydrophobicity | Low[13] | Medium |
| Anion-Exchange (AEX) HPLC | Charge (Phosphate Backbone) | Good[12] | Medium |
| Denaturing PAGE | Size and Conformation | Excellent[1] | Low |
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Minimising impurity formation in oligonucleotide synthesis | ICON plc [iconplc.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. Investigation of the 'n-1' impurity in phosphorothioate oligodeoxynucleotides synthesized by the solid-phase beta-cyanoethyl phosphoramidite method using stepwise sulfurization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of synthetic errors during chemical synthesis of DNA and its suppression by non-canonical nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. glenresearch.com [glenresearch.com]
- 12. gilson.com [gilson.com]
- 13. trilinkbiotech.com [trilinkbiotech.com]
Technical Support Center: Synthesis of Highly Modified and Labeled Oligonucleotides
Welcome to the technical support center for the synthesis of highly modified and labeled oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the challenges encountered during the synthesis, purification, and analysis of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when synthesizing highly modified or labeled oligonucleotides?
A1: The synthesis of highly modified or labeled oligonucleotides presents several challenges that can impact the yield, purity, and overall success of the synthesis. Key challenges include:
-
Lower Coupling Efficiency: Modified phosphoramidites often exhibit lower coupling efficiencies compared to their standard, unmodified counterparts. This can be due to steric hindrance from the modification, altered reactivity, or suboptimal solubility. Even a small decrease in coupling efficiency per cycle can significantly reduce the yield of the full-length product, especially for longer oligonucleotides.[1][2][3][4]
-
Incomplete Deprotection: Some modifications may be sensitive to the standard deprotection conditions used for unmodified oligonucleotides. Harsh deprotection reagents can degrade or alter the modification, leading to a heterogeneous final product. Conversely, milder deprotection conditions may not be sufficient to remove all protecting groups from the bases, resulting in incomplete deprotection.
-
Side Reactions: The complex chemistries of some modifications can lead to unwanted side reactions during the synthesis cycle, resulting in impurities that are often difficult to remove.
-
Purification Challenges: The presence of modifications can alter the chromatographic behavior of the oligonucleotide, making purification by standard methods like HPLC more complex. For instance, hydrophobic modifications can cause the oligonucleotide to be retained too strongly on reverse-phase columns, while other modifications may cause co-elution with failure sequences.[5]
-
Characterization Difficulties: Modifications can complicate the analysis of the final product. For example, some modifications may affect the ionization efficiency in mass spectrometry or alter the migration pattern in gel electrophoresis.
Q2: How do modifications affect the overall yield of oligonucleotide synthesis?
A2: Modifications can significantly impact the final yield of oligonucleotide synthesis through several mechanisms. The primary factor is the coupling efficiency of the modified phosphoramidite (B1245037). A seemingly small drop in coupling efficiency can have a dramatic effect on the theoretical yield of the full-length product, as illustrated in the table below.
For example, for a 30-mer oligonucleotide, a synthesis with an average coupling efficiency of 99% will theoretically yield 75% of the full-length product. However, if the efficiency drops to 98%, the maximum yield decreases to just 55%.[3] This effect is compounded with increasing oligonucleotide length.[1][6]
Furthermore, modifications can lead to yield loss during post-synthesis processing. For instance, if a modification is sensitive to standard deprotection conditions, a portion of the product may be degraded. Purification of modified oligonucleotides can also be challenging and may result in lower recovery rates compared to unmodified sequences.[5]
Q3: Which purification method is better for modified oligonucleotides: HPLC or PAGE?
A3: The choice between High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE) for purifying modified oligonucleotides depends on the specific modification, the length of the oligonucleotide, and the required purity and yield.
-
HPLC (High-Performance Liquid Chromatography): This is a versatile technique that can be adapted for a wide range of modified oligonucleotides.
-
Reverse-Phase HPLC (RP-HPLC): This method is particularly effective for oligonucleotides with hydrophobic modifications, such as fluorescent dyes or biotin, as these groups enhance the separation from unmodified failure sequences.[7] However, RP-HPLC may not be ideal for very long oligonucleotides (>50 bases) as the resolution can decrease.[7]
-
Anion-Exchange HPLC (AEX-HPLC): This method separates oligonucleotides based on the number of phosphate (B84403) groups and is well-suited for purifying unmodified oligonucleotides up to 80 bases.[8] It can also be effective for some modified oligonucleotides, particularly those that do not significantly alter the overall charge of the molecule.
-
-
PAGE (Polyacrylamide Gel Electrophoresis): This method separates oligonucleotides based on their size and charge, offering excellent resolution for longer oligonucleotides and providing high purity (>95%).[5][9] However, the recovery yield from PAGE is typically lower than from HPLC, and the process is more labor-intensive.[5]
The following table provides a general comparison of these two methods for the purification of modified oligonucleotides.
| Feature | HPLC (High-Performance Liquid Chromatography) | PAGE (Polyacrylamide Gel Electrophoresis) |
| Principle | Separation based on hydrophobicity (RP-HPLC) or charge (AEX-HPLC). | Separation based on size and charge. |
| Typical Purity | >85% (RP-HPLC), can be higher for modified oligos.[7] | >95%.[9] |
| Typical Yield | 50-70%.[5] | 20-50%.[5] |
| Best Suited For | Oligonucleotides with hydrophobic modifications, shorter to medium length sequences. | Longer oligonucleotides (>40-50 bases), applications requiring very high purity. |
| Throughput | High, can be automated. | Lower, more manual process. |
| Cost | Higher initial instrument cost, but can be cost-effective for high throughput. | Lower initial setup cost, but can be more time-consuming. |
Troubleshooting Guides
Issue 1: Low Coupling Efficiency
Low coupling efficiency is one of the most common problems in oligonucleotide synthesis, especially when working with modified phosphoramidites.
Symptoms:
-
Low overall yield of the final product.
-
A high proportion of shorter, truncated sequences (n-1, n-2, etc.) observed during analysis (e.g., by HPLC or mass spectrometry).
-
A significant drop in the trityl signal during synthesis monitoring.[10]
Possible Causes and Solutions:
| Cause | Solution |
| Moisture Contamination | Ensure all reagents, especially acetonitrile (B52724) and the phosphoramidite solutions, are anhydrous. Use fresh, high-quality solvents and store them under an inert atmosphere. Consider using molecular sieves to dry solvents.[1][11] |
| Degraded Phosphoramidites | Use fresh phosphoramidites and store them properly at the recommended temperature, protected from light and moisture. Allow reagents to warm to room temperature before opening to prevent condensation. |
| Suboptimal Activator | Ensure the activator is fresh and at the correct concentration. Some modified phosphoramidites may require a specific activator or a longer activation time for optimal coupling. |
| Inefficient Reagent Delivery | Check the synthesizer for any leaks, blockages, or calibration issues in the fluidics system. Ensure that the correct volumes of reagents are being delivered to the synthesis column. |
| Steric Hindrance of Modification | For bulky modifications, increasing the coupling time or using a higher concentration of the phosphoramidite and activator may improve efficiency.[12] |
Troubleshooting Workflow for Low Coupling Efficiency
Issue 2: Low Yield of Phosphorothioate (B77711) Oligonucleotides
Phosphorothioate (PS) oligonucleotides are a common modification to increase nuclease resistance, but their synthesis can be prone to low yields.
Symptoms:
-
Low overall crude yield after synthesis and deprotection.
-
Presence of significant amounts of phosphodiester (PO) linkages in the final product, as detected by mass spectrometry.
Possible Causes and Solutions:
| Cause | Solution |
| Inefficient Sulfurization | Ensure the sulfurization reagent is fresh and active. Optimize the sulfurization time and concentration. Incomplete sulfurization will result in the formation of phosphodiester linkages upon oxidation in the subsequent cycle. |
| Oxidation of Phosphite (B83602) Triester | The phosphite triester intermediate is susceptible to oxidation by residual water or air. Maintain strict anhydrous conditions throughout the synthesis cycle. |
| Degradation during Deprotection | Some sulfurization byproducts can lead to side reactions. Ensure the deprotection conditions are optimized for PS oligonucleotides. |
Issue 3: Degradation of Fluorescent Dyes
Fluorescently labeled oligonucleotides are essential for many applications, but the dyes can be sensitive to the chemical conditions of synthesis and deprotection.
Symptoms:
-
Low fluorescence intensity of the final product.
-
Presence of unexpected peaks in the HPLC chromatogram or mass spectrum, corresponding to degraded dye products.
Possible Causes and Solutions:
| Cause | Solution |
| Harsh Deprotection Conditions | Many fluorescent dyes are not stable under standard deprotection conditions (e.g., concentrated ammonium (B1175870) hydroxide (B78521) at high temperatures). Use milder deprotection reagents and conditions as recommended for the specific dye. |
| Photobleaching | Protect the dye-labeled phosphoramidites and the final product from light exposure as much as possible. Store them in the dark and at the recommended temperature.[7] |
| Oxidation | Some dyes are sensitive to oxidation. Ensure that the synthesis and deprotection are carried out under an inert atmosphere. |
Data Presentation
Table 1: Impact of Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide
This table illustrates the theoretical maximum yield of the full-length product based on the average coupling efficiency per cycle for oligonucleotides of different lengths.
| Oligonucleotide Length | Average Coupling Efficiency: 99.5% | Average Coupling Efficiency: 99.0% | Average Coupling Efficiency: 98.5% |
| 20-mer | 90.9% | 82.6% | 75.0% |
| 30-mer | 86.4% | 74.5% | 63.5% |
| 40-mer | 82.1% | 67.2% | 53.9% |
| 50-mer | 78.0% | 60.5% | 45.4% |
| 60-mer | 74.0% | 54.7% | 38.3% |
| Data is calculated based on the formula: Yield = (Coupling Efficiency)^(Number of couplings) |
Table 2: Typical Purity and Yield of Modified Oligonucleotides by Different Purification Methods
This table provides a general comparison of the expected purity and yield for modified oligonucleotides when purified by HPLC or PAGE. Actual values can vary depending on the specific modification, sequence, and length of the oligonucleotide.
| Purification Method | Typical Purity | Typical Yield |
| Reverse-Phase HPLC (RP-HPLC) | >85% | 50-70% |
| Anion-Exchange HPLC (AEX-HPLC) | >90% | 40-60% |
| Polyacrylamide Gel Electrophoresis (PAGE) | >95% | 20-50% |
| [Source: Based on data from multiple oligonucleotide synthesis providers and literature.][5][7] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Phosphorothioate Oligonucleotide
This protocol outlines the general steps for the automated solid-phase synthesis of a phosphorothioate oligonucleotide using phosphoramidite chemistry.
Standard Synthesis Cycle for Phosphorothioate Oligonucleotides
Methodology:
-
Preparation:
-
Ensure all reagents (phosphoramidites, activator, sulfurizing agent, capping reagents, deblocking solution, and solvents) are fresh, anhydrous, and loaded onto the synthesizer correctly.[13]
-
Program the desired oligonucleotide sequence into the synthesizer software.
-
-
Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the growing oligonucleotide chain using a mild acid (e.g., trichloroacetic acid or dichloroacetic acid in dichloromethane).
-
Coupling: The next phosphoramidite in the sequence is activated (e.g., with tetrazole or a derivative) and coupled to the free 5'-hydroxyl group of the growing chain.
-
Sulfurization: The newly formed phosphite triester linkage is converted to a phosphorothioate triester by treatment with a sulfurizing agent (e.g., 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage reagent) or phenylacetyl disulfide (PADS)). This step replaces the oxidation step used in standard phosphodiester synthesis.[14][15]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutations in subsequent cycles.
-
-
Cleavage and Deprotection:
-
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the bases and the phosphate backbone are removed. This is typically done by treating the support with concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (B109427) at an elevated temperature.
-
-
Purification and Analysis:
-
The crude oligonucleotide is then purified using an appropriate method, such as HPLC or PAGE, to remove truncated sequences and other impurities.
-
The final product is analyzed by methods such as LC-MS and capillary electrophoresis to confirm its identity and purity.
-
Protocol 2: RP-HPLC Purification of a Fluorescently Labeled Oligonucleotide
This protocol provides a general guideline for the purification of a fluorescently labeled oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Methodology:
-
Sample Preparation:
-
After cleavage and deprotection, evaporate the crude oligonucleotide solution to dryness.
-
Resuspend the oligonucleotide in an appropriate buffer, such as 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA), pH 7.0.
-
-
HPLC System and Column:
-
Use an HPLC system equipped with a UV detector and, if available, a fluorescence detector.
-
Select a C18 reverse-phase column suitable for oligonucleotide purification.
-
-
Mobile Phases:
-
Mobile Phase A: 0.1 M TEAA in water.
-
Mobile Phase B: 0.1 M TEAA in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: Typically 1.0 mL/min for an analytical column or scaled up for a preparative column.
-
Detection: Monitor the absorbance at 260 nm for the oligonucleotide and at the excitation wavelength of the fluorescent dye.
-
Gradient: A typical gradient might be:
-
0-5 min: 5% B
-
5-35 min: 5-50% B (linear gradient)
-
35-40 min: 50-95% B (linear gradient for column wash)
-
40-45 min: 95% B
-
45-50 min: 95-5% B (return to initial conditions)
-
50-60 min: 5% B (re-equilibration)
-
-
Note: The gradient may need to be optimized based on the hydrophobicity of the dye and the length of the oligonucleotide.
-
-
Fraction Collection and Desalting:
-
Collect the fractions corresponding to the main peak of the full-length, labeled oligonucleotide.
-
Combine the desired fractions and evaporate the solvent.
-
Desalt the purified oligonucleotide using a suitable method, such as size-exclusion chromatography or ethanol (B145695) precipitation, to remove the TEAA buffer salts.
-
Protocol 3: Analysis of Modified Oligonucleotides by LC-MS
This protocol describes a general method for the analysis of modified oligonucleotides using liquid chromatography-mass spectrometry (LC-MS) to confirm the molecular weight and assess purity.
Methodology:
-
Sample Preparation:
-
Dilute a small aliquot of the purified oligonucleotide in a suitable solvent, such as a mixture of water and acetonitrile, to a final concentration of approximately 1-10 pmol/µL.
-
-
LC-MS System:
-
Use an LC system coupled to an electrospray ionization (ESI) mass spectrometer.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column suitable for oligonucleotide analysis.
-
Mobile Phase A: An ion-pairing reagent in water, such as 15 mM triethylamine (B128534) (TEA) and 400 mM hexafluoroisopropanol (HFIP).[16]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to elute the oligonucleotide of interest.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Negative ion mode is typically used for oligonucleotides due to the negatively charged phosphate backbone.
-
Mass Range: Set the mass range to encompass the expected multiple charge states of the oligonucleotide.
-
Deconvolution: Use the mass spectrometer's software to deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the oligonucleotide.
-
-
Data Analysis:
-
Compare the experimentally determined mass to the theoretical mass of the modified oligonucleotide to confirm its identity.
-
Analyze the chromatogram and mass spectrum for the presence of impurities, such as failure sequences, incompletely deprotected species, or byproducts of side reactions.[17][18]
-
References
- 1. glenresearch.com [glenresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 4. idtdna.com [idtdna.com]
- 5. Choosing The Right Method Of Purification For Your Oligos [bioprocessonline.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. labcluster.com [labcluster.com]
- 8. Method of Oligonucleotide Purification [biosyn.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 15. mdpi.com [mdpi.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Mastering LC-MS Analysis For Oligonucleotides [crowdcom.com]
Technical Support Center: Purity Assessment of ¹³C,¹⁵N Labeled Phosphoramidites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of ¹³C,¹⁵N labeled phosphoramidites prior to their use in oligonucleotide synthesis. Accurate purity determination is critical for the successful synthesis of high-quality labeled oligonucleotides for research and therapeutic applications.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to assess the purity of ¹³C,¹⁵N labeled phosphoramidites before synthesis?
A1: The purity of phosphoramidites directly impacts the efficiency and fidelity of oligonucleotide synthesis. Impurities can lead to failed syntheses, the introduction of unwanted modifications, and difficulties in purifying the final product.[1][2][3][4] For labeled phosphoramidites, impurities can also interfere with downstream applications like NMR and mass spectrometry by introducing ambiguous signals.
Q2: What are the most common analytical techniques for phosphoramidite (B1245037) purity assessment?
A2: The most widely used techniques are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy, and Mass Spectrometry (MS).[1][5] These methods provide orthogonal information about the purity, identity, and integrity of the phosphoramidites.
Q3: What is a typical acceptable purity level for phosphoramidites used in oligonucleotide synthesis?
A3: Generally, a purity level of ≥98% is considered the minimum requirement for standard oligonucleotide synthesis.[5][6] For more demanding applications, such as the synthesis of therapeutic oligonucleotides, a purity of ≥99% is often required.[5][7]
Q4: What are the common impurities found in phosphoramidite preparations?
A4: Common impurities can be broadly categorized as non-reactive, reactive but non-critical, and reactive and critical.[6][8] These can include hydrolyzed phosphoramidites (H-phosphonates), oxidized phosphoramidites (P(V) species), and byproducts from the synthesis of the phosphoramidite itself.[5][9] The presence of reactive impurities is particularly concerning as they can be incorporated into the growing oligonucleotide chain.[8]
Q5: How does the presence of diastereomers affect the purity analysis by HPLC and ³¹P NMR?
A5: The phosphorus (III) center in a phosphoramidite is chiral, leading to the presence of two diastereomers.[5][9] In RP-HPLC, this often results in two closely eluting peaks, which are summed to determine the total purity.[2][4][5] Similarly, in ³¹P NMR, two distinct signals are typically observed for the two diastereomers in the region of 140-155 ppm.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC chromatogram | - Sample degradation due to exposure to water or air.- Contamination of the sample or mobile phase.- Presence of impurities from the synthesis of the phosphoramidite. | - Prepare samples fresh in anhydrous acetonitrile (B52724).[1]- Use high-purity solvents for the mobile phase.- Characterize the impurities using LC-MS to determine their structure and potential impact.[10][11] |
| Low purity determined by ³¹P NMR | - Oxidation of the phosphoramidite to P(V) species.- Hydrolysis to H-phosphonate. | - Store phosphoramidites under an inert atmosphere (e.g., argon) at low temperatures (-20°C).- Ensure all solvents and reagents used for NMR are anhydrous.- P(V) impurities typically appear in the -25 to 99 ppm region of the ³¹P NMR spectrum.[5] |
| Incorrect mass observed in Mass Spectrometry | - Sample degradation.- Formation of adducts (e.g., sodium adducts).- Incorrect ionization method. | - Prepare the sample immediately before analysis.- The formation of adducts like [M+Na]⁺ is common and can be used for accurate mass determination.[12]- Use a soft ionization technique like Electrospray Ionization (ESI) in positive mode.[5] |
| Inconsistent results between different analytical techniques | - Different techniques measure different properties (e.g., HPLC for chromatographic purity, ³¹P NMR for phosphorus-containing species).- Different sample preparation protocols. | - Use a combination of orthogonal techniques for a comprehensive purity assessment.- Standardize sample preparation procedures across all analytical methods. |
Data Presentation
Table 1: Typical Purity Specifications for ¹³C,¹⁵N Labeled Phosphoramidites
| Parameter | Method | Specification |
| Purity | RP-HPLC | ≥ 98.0% (sum of two diastereomers)[5] |
| Purity | ³¹P NMR | ≥ 98.0%[6] |
| P(V) Impurities | ³¹P NMR | ≤ 1.0%[5] |
| Identity | Mass Spec | Mass agrees with theoretical mass ± 1 amu[1] |
| Water Content | Karl Fischer | < 0.3%[7] |
Table 2: Common Impurities and their ³¹P NMR Chemical Shift Ranges
| Impurity Type | Typical ³¹P NMR Chemical Shift Range (ppm) |
| Phosphoramidite (P(III)) | 140 - 155 |
| H-phosphonates | ~0 - 20 (with ¹JPH coupling) |
| Phosphate Triesters (P(V)) | ~-10 - 0 |
| Other P(V) species | -25 - 99[5] |
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
-
Sample Preparation: Dissolve the phosphoramidite in anhydrous acetonitrile to a final concentration of approximately 1.0 mg/mL.[5]
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.[5]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: A suitable gradient to elute the phosphoramidite and separate impurities.
-
Flow Rate: 1.0 mL/min.[5]
-
Temperature: Ambient.[5]
-
Detection: UV at a wavelength appropriate for the nucleobase.
-
-
Data Analysis: Integrate the peak areas of the two diastereomers and any impurity peaks. Calculate the purity as the percentage of the sum of the areas of the two main peaks relative to the total peak area.
Protocol 2: Purity Assessment by ³¹P NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-30 mg of the phosphoramidite in a suitable deuterated solvent (e.g., CD₃CN or CDCl₃) in an NMR tube.
-
Acquisition Parameters:
-
Spectrometer: A high-field NMR spectrometer.
-
Pulse Program: A standard proton-decoupled ³¹P pulse sequence.
-
Relaxation Delay (D1): A sufficiently long delay (e.g., 2-5 seconds) to ensure quantitative results.
-
Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (e.g., 128-1024).
-
-
Data Analysis: Integrate the signals in the phosphoramidite region (140-155 ppm) and any impurity regions. Calculate the purity based on the relative integrals.
Protocol 3: Identity Confirmation by Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the phosphoramidite in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 0.1 mg/mL.[1][5]
-
Instrumentation:
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.
-
Ionization Mode: Positive ion mode.
-
-
Data Acquisition: Infuse the sample directly into the mass spectrometer or use a flow injection analysis setup. Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Compare the observed mass of the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺) to the calculated theoretical mass.
Visualizations
Caption: Experimental workflow for the purity assessment of labeled phosphoramidites.
Caption: Relationship between phosphoramidite purity and synthesis outcome.
References
- 1. lcms.cz [lcms.cz]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. HPLC analysis of phosphoramidites using RP or NP conditions [labbulletin.com]
- 4. ymc.eu [ymc.eu]
- 5. usp.org [usp.org]
- 6. usp.org [usp.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. lcms.cz [lcms.cz]
- 12. Mass determination of phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing phosphoramidite consumption in small-scale labeled DNA synthesis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing phosphoramidite (B1245037) consumption in small-scale labeled DNA synthesis. Here, you will find troubleshooting guides and frequently asked questions to enhance synthesis efficiency, reduce costs, and ensure high-quality oligonucleotide products.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low coupling efficiency in small-scale DNA synthesis?
A1: The most common cause of low coupling efficiency is the presence of moisture.[1] Phosphoramidites are highly sensitive to water, which can hydrolyze the phosphoramidite, rendering it inactive for coupling.[1] It is crucial to use anhydrous solvents and reagents and to handle them under an inert atmosphere to prevent moisture contamination.
Q2: How can I reduce phosphoramidite consumption without significantly impacting synthesis yield?
A2: Several strategies can be employed to reduce phosphoramidite consumption. These include lowering the phosphoramidite concentration in conjunction with optimizing the activator-to-phosphoramidite ratio, and potentially extending the coupling time to ensure complete reaction. Some studies have shown that a 3:4 phosphoramidite to activator ratio can be optimal when using a lower phosphoramidite concentration.
Q3: What is the impact of oligonucleotide length on the overall yield?
A3: The overall yield of a DNA synthesis reaction is exponentially dependent on the average coupling efficiency per cycle. For longer oligonucleotides, even a small decrease in coupling efficiency at each step will result in a significant reduction in the final yield of the full-length product.[1] For example, a 100-mer synthesized with a 98% average coupling efficiency will have a theoretical yield of only 13%, whereas a 20-mer at the same efficiency would yield 68% full-length product.[1]
Q4: Are there alternative activators that can improve coupling efficiency and reduce costs?
A4: Yes, several alternative activators to the standard 1H-tetrazole are available, such as 5-ethylthio-1H-tetrazole (ETT), 5-benzylthio-1H-tetrazole (BTT), and 4,5-dicyanoimidazole (B129182) (DCI).[2] DCI, for instance, is more nucleophilic and less acidic than tetrazole, which can lead to faster coupling times and allow for the use of lower phosphoramidite excess.[2]
Q5: How often should I prepare fresh phosphoramidite solutions?
A5: To ensure optimal performance, it is best practice to prepare fresh phosphoramidite solutions for each synthesis run, especially for critical and long oligonucleotides. Phosphoramidite solutions can degrade over time, even when stored on the synthesizer under an inert atmosphere.
Troubleshooting Guides
Issue 1: Low Overall Yield of Labeled Oligonucleotide
| Possible Cause | Recommended Solution |
| Moisture Contamination | Ensure all reagents, especially acetonitrile (B52724), are anhydrous (<30 ppm water). Handle phosphoramidites and prepare solutions under an inert atmosphere (e.g., argon). Use fresh, high-quality solvents. |
| Degraded Phosphoramidites | Prepare fresh phosphoramidite solutions before each synthesis. Avoid storing solutions on the synthesizer for extended periods. Verify the quality of solid phosphoramidites if they have been stored for a long time or under suboptimal conditions. |
| Inefficient Coupling | Optimize coupling time; for labeled or modified phosphoramidites, a longer coupling time may be necessary. Consider using a more potent activator like DCI. Increase the phosphoramidite concentration or the number of coupling steps for particularly difficult couplings. |
| Poor Quality of Starting Materials | Use high-purity, synthesis-grade reagents from a reputable supplier. Ensure the solid support is of high quality and has the correct loading capacity. |
| Suboptimal Deprotection | Ensure deprotection reagents are fresh and used at the correct concentration and temperature. Incomplete deprotection can lead to product loss during purification. |
Issue 2: Presence of n-1 Shortmers in the Final Product
| Possible Cause | Recommended Solution |
| Inefficient Capping | Ensure capping reagents (Acetic Anhydride and N-Methylimidazole) are fresh and active. Inefficient capping of unreacted 5'-OH groups leads to the synthesis of n-1 deletion mutants in subsequent cycles.[2] |
| Incomplete Deblocking | Incomplete removal of the 5'-DMT protecting group will prevent the subsequent coupling reaction, leading to n-1 sequences. Ensure the deblocking solution (e.g., Trichloroacetic acid in Dichloromethane) is at the correct concentration and that the deblocking time is sufficient. |
| Low Coupling Efficiency | Address all potential causes of low coupling efficiency as outlined in the "Low Overall Yield" section. |
Experimental Protocols
Protocol 1: Standard Small-Scale Oligonucleotide Synthesis Cycle
This protocol outlines the standard steps for one cycle of phosphoramidite-based DNA synthesis.
-
Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Procedure: Flush the synthesis column with the deblocking solution to remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside. The appearance of a bright orange color indicates the release of the DMT cation. Wash the column thoroughly with anhydrous acetonitrile to remove the acid.
-
-
Coupling:
-
Reagents: 0.1 M phosphoramidite solution in anhydrous acetonitrile and 0.45 M activator solution (e.g., 1H-tetrazole) in anhydrous acetonitrile.
-
Procedure: Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column. Allow the reaction to proceed for the recommended time (typically 30-180 seconds) to form a phosphite (B83602) triester linkage.
-
-
Capping:
-
Reagents: Capping A (Acetic Anhydride/Tetrahydrofuran/Lutidine) and Capping B (N-Methylimidazole/Tetrahydrofuran).
-
Procedure: Flush the column with the capping solution to acetylate any unreacted 5'-hydroxyl groups, preventing them from participating in subsequent coupling steps. Wash the column with anhydrous acetonitrile.
-
-
Oxidation:
-
Reagent: 0.02 M Iodine in Tetrahydrofuran/Water/Pyridine.
-
Procedure: Introduce the oxidizing solution to the column to convert the unstable phosphite triester linkage into a stable phosphate (B84403) triester. Wash the column with anhydrous acetonitrile to prepare for the next cycle.
-
Protocol 2: Optimized Low-Consumption Phosphoramidite Synthesis
This protocol is designed to minimize phosphoramidite consumption while maintaining high coupling efficiency.
-
Reagent Preparation:
-
Prepare a 0.05 M solution of the desired phosphoramidite in anhydrous acetonitrile.
-
Prepare a 0.25 M solution of a high-efficiency activator, such as 5-(ethylthio)-1H-tetrazole (ETT), in anhydrous acetonitrile.
-
-
Modified Coupling Step:
-
Maintain the standard Deblocking, Capping, and Oxidation steps as described in Protocol 1.
-
For the coupling step, deliver the 0.05 M phosphoramidite solution and the 0.25 M activator solution to the synthesis column.
-
Increase the coupling time to 90-120 seconds to ensure the reaction goes to completion with the lower phosphoramidite concentration.
-
Quantitative Data Summary
Table 1: Impact of Coupling Efficiency on Final Yield of a 50-mer Oligonucleotide
| Average Coupling Efficiency (%) | Theoretical Yield of Full-Length Product (%) |
| 99.5 | 78 |
| 99.0 | 61 |
| 98.5 | 47 |
| 98.0 | 36 |
Table 2: Example of Reagent Volume Reduction for Low-Consumption Synthesis
| Reagent | Standard Protocol Volume (µL) | Optimized Low-Consumption Volume (µL) |
| Deblocking Solution | 600 | 250 |
| Activator (0.25 M ETT) | 120 | 85 |
| Phosphoramidite (0.05 M) | 90 | 65 |
| Capping Reagent | 200 | 60 |
Visualizations
Caption: Standard four-step workflow for automated solid-phase DNA synthesis.
Caption: Logical relationships for minimizing phosphoramidite use in DNA synthesis.
References
Impact of water contamination on phosphoramidite coupling reactions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with phosphoramidite (B1245037) coupling reactions, with a specific focus on the impact of water contamination.
Frequently Asked Questions (FAQs)
Q1: What is phosphoramidite coupling and why is it sensitive to water?
A1: Phosphoramidite coupling is a critical step in the chemical synthesis of oligonucleotides. In this reaction, a phosphoramidite monomer is activated and then couples with the free 5'-hydroxyl group of a growing oligonucleotide chain attached to a solid support.[1][] This process is highly sensitive to water because the activated phosphoramidite is extremely reactive.[1][3] Water can act as a competing nucleophile, attacking the activated phosphoramidite intermediate. This reaction leads to the formation of a phosphonate, rendering the phosphoramidite incapable of coupling to the growing oligonucleotide chain.[4][5]
Q2: What are the primary sources of water contamination in phosphoramidite coupling reactions?
A2: Water contamination can originate from several sources, including:
-
Reagents: Acetonitrile (B52724) (ACN), the primary solvent, phosphoramidite solutions, and activator solutions can all contain unacceptable levels of water if not handled and stored correctly.[3][4]
-
Ambient Humidity: Exposure of reagents or the synthesizer to humid air can introduce significant amounts of moisture.[4][6] This is particularly problematic during humid summer months.[4]
-
Synthesizer and Fluidics: Leaks in the synthesizer, improperly dried tubing, or residual moisture in the instrument can all contribute to water contamination.[3]
-
Gases: The inert gas (e.g., argon or helium) used to create an anhydrous atmosphere on the synthesizer can be a source of moisture if not properly dried.[4]
Q3: What is the acceptable level of water in the reagents used for phosphoramidite coupling?
A3: To ensure high coupling efficiency, it is crucial to use anhydrous reagents. The recommended water content for acetonitrile (ACN) used in oligonucleotide synthesis is typically below 30 ppm, with levels of 10 ppm or less being preferable.[7] For phosphoramidites and activators, while specific ppm values are not always provided, they must be handled under strict anhydrous conditions to prevent degradation.[1][3]
Q4: How does water contamination affect the overall yield and purity of the synthesized oligonucleotides?
A4: Water contamination directly leads to a decrease in coupling efficiency.[1][4] Since oligonucleotide synthesis is a cyclical process, even a small drop in efficiency in each coupling step has a cumulative and significant negative impact on the final yield of the full-length product.[4] For example, a synthesis with 98% average coupling efficiency will yield significantly less full-length product than one with 99.5% efficiency, especially for longer oligonucleotides.[8][9] The presence of water also leads to the formation of truncated sequences (n-1, n-2, etc.), which are impurities that can be difficult to separate from the desired full-length oligonucleotide.[3]
Q5: How can I monitor the coupling efficiency of my synthesis in real-time?
A5: The most common method for monitoring coupling efficiency is through trityl cation monitoring.[][3] The dimethoxytrityl (DMT) group, which protects the 5'-hydroxyl of the phosphoramidite, is removed at the beginning of each coupling cycle. The resulting DMT cation is brightly colored and has a strong absorbance around 495 nm. A stable and strong absorbance reading from cycle to cycle indicates high and consistent coupling efficiency. A sudden drop in the trityl signal is a clear indication of a coupling failure in the preceding cycle.[3]
Troubleshooting Guide: Low Coupling Efficiency
This guide provides a systematic approach to diagnosing and resolving issues related to low coupling efficiency in phosphoramidite reactions.
Problem: A significant drop in the trityl signal or low yield of the full-length oligonucleotide.
Troubleshooting Workflow
Caption: A step-by-step workflow for diagnosing and resolving low coupling efficiency.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Water Contamination in Reagents | 1. Check the water content of the acetonitrile (ACN) using a Karl Fischer titrator. 2. Use fresh, anhydrous ACN for all reagent preparations. 3. Ensure phosphoramidite and activator solutions are freshly prepared under anhydrous conditions. | - Replace ACN if water content is >30 ppm.[7] - Use septum-sealed bottles of ACN.[4] - Prepare fresh phosphoramidite and activator solutions. |
| Degraded Phosphoramidites or Activator | 1. Verify the expiration date of the phosphoramidites and activator. 2. Inspect for any change in appearance of the reagents. 3. Consider the storage conditions of the reagents. | - Replace expired or improperly stored reagents.[3] - Use high-purity reagents from a reliable supplier. |
| Instrument and Fluidics Issues | 1. Check for any visible leaks in the synthesizer's fluidics system. 2. Ensure all lines are clear and not blocked. 3. Verify that the inert gas supply is on and the in-line gas dryer is functional. | - Repair any leaks found in the system. - Flush the lines to remove any blockages. - Replace the gas dryer cartridge if necessary. |
| Suboptimal Synthesis Protocol | 1. Review the coupling time for the specific phosphoramidites being used. Sterically hindered amidites may require longer coupling times.[7] 2. Check the concentration of the activator solution. | - Increase the coupling time for difficult couplings. - Prepare a fresh activator solution at the correct concentration. |
| Ambient Humidity | 1. Assess the humidity level in the laboratory. 2. Ensure the synthesizer is not located in a high-humidity area. | - Use a dehumidifier in the laboratory if necessary. - Keep all reagent bottles tightly sealed when not in use. |
Quantitative Data on Water Content and Coupling Efficiency
Maintaining anhydrous conditions is paramount for achieving high coupling efficiencies. The following table summarizes the recommended water content for key reagents and the impact of coupling efficiency on the theoretical yield of full-length oligonucleotides.
Table 1: Recommended Water Content in Reagents
| Reagent | Recommended Water Content (ppm) |
| Acetonitrile (ACN) | < 30 ppm (ideally ≤ 10 ppm)[7] |
| Phosphoramidites | Must be handled under strict anhydrous conditions. |
| Activator Solution | Must be prepared with anhydrous ACN. |
Table 2: Theoretical Yield of Full-Length Oligonucleotide vs. Coupling Efficiency
| Oligonucleotide Length | 98.0% Coupling Efficiency | 99.0% Coupling Efficiency | 99.5% Coupling Efficiency |
| 20-mer | 66.8% | 81.8% | 90.5% |
| 50-mer | 36.4% | 60.5% | 77.9% |
| 100-mer | 13.3% | 36.6% | 60.6% |
| (Calculated as (Coupling Efficiency)^ (Number of couplings)) |
Experimental Protocols
Protocol: Determination of Water Content in Acetonitrile and Phosphoramidite Solutions by Karl Fischer Titration
This protocol outlines the procedure for determining the water content of acetonitrile (ACN) and phosphoramidite solutions using a volumetric Karl Fischer titrator.
Materials:
-
Volumetric Karl Fischer Titrator
-
Karl Fischer Titrant (e.g., single-component reagent)
-
Anhydrous Methanol (B129727) (or other suitable solvent)
-
Gastight syringes
-
Septum-sealed vials
-
Sample to be analyzed (ACN or phosphoramidite solution)
Procedure:
-
Titrator Preparation:
-
Ensure the titration cell is clean and dry.
-
Fill the titration vessel with anhydrous methanol (or the appropriate solvent for your sample).
-
Run a pre-titration to neutralize any residual water in the solvent until a stable, low drift is achieved.
-
-
Titrant Standardization:
-
Accurately inject a known amount of a certified water standard or pure water into the titration cell.
-
Perform the titration to determine the exact titer of the Karl Fischer reagent.
-
Repeat the standardization at least three times to ensure accuracy and precision.
-
-
Sample Analysis:
-
Using a clean, dry, gastight syringe, draw a known volume or weight of the sample (ACN or phosphoramidite solution).
-
Quickly inject the sample into the titration cell, ensuring the needle tip is below the surface of the solvent.
-
Start the titration. The instrument will automatically add the titrant until the endpoint is reached.
-
The instrument's software will calculate the water content of the sample in ppm or percentage.
-
Perform multiple measurements for each sample to ensure reproducibility.
-
-
Post-Analysis:
-
After completing the analyses, clean the titration cell and electrodes according to the manufacturer's instructions.
-
Store all reagents properly to prevent moisture absorption.
-
Phosphoramidite Coupling Reaction and Interference by Water
Caption: The desired phosphoramidite coupling pathway and the competing side reaction caused by water contamination.
References
Validation & Comparative
A Researcher's Guide to DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃: A Comparative Analysis
For researchers in drug development and the life sciences, the quality of isotopically labeled phosphoramidites is paramount for the synthesis of high-fidelity oligonucleotides used in sensitive applications like NMR studies and as internal standards. This guide provides a comparative overview of DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃ available from prominent suppliers, focusing on key performance indicators and the experimental protocols to verify them.
Supplier and Product Specifications
Two primary suppliers were identified for DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃: MedChemExpress and Cambridge Isotope Laboratories (CIL). While direct head-to-head comparative studies are not publicly available, researchers can evaluate the quality of the product from each supplier based on the data they provide in their certificates of analysis and product specifications.
Table 1: Comparison of Supplier Specifications for DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃
| Parameter | MedChemExpress | Cambridge Isotope Laboratories (CIL) |
| Product Number | HY-W008849S | CNLM-6830 |
| Chemical Purity | Data not publicly available; typically provided in Certificate of Analysis. | 95%[1] |
| Isotopic Enrichment | Not specified | ¹³C, 98%; ¹⁵N, 98%[1] |
| Analysis Methods | Not specified for this product. | Not specified on the product page. |
| Physical Form | Not specified | Individual solid[1] |
Key Performance Parameters and Experimental Evaluation
The performance of a phosphoramidite (B1245037) in oligonucleotide synthesis is critically dependent on its purity and stability. The following sections detail the essential experiments researchers can perform to qualify a batch of DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃.
Purity Analysis
High purity is crucial for achieving high coupling efficiency and minimizing the formation of failure sequences in oligonucleotide synthesis. The two most common and powerful techniques for assessing phosphoramidite purity are High-Performance Liquid Chromatography (HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy.
Experimental Protocol: Purity Determination by Reversed-Phase HPLC
This method separates the desired phosphoramidite from its impurities based on hydrophobicity.
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient: A linear gradient appropriate for resolving the phosphoramidite and its potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient.
-
Detection: UV at 260 nm.
-
Sample Preparation: Dissolve the phosphoramidite in acetonitrile to a concentration of approximately 1 mg/mL.
Expected Result: The main product should appear as a pair of closely eluting peaks, representing the two diastereomers at the chiral phosphorus center. Purity is calculated based on the integrated area of the product peaks relative to the total area of all observed peaks.
Experimental Protocol: Purity Determination by ³¹P NMR Spectroscopy
³¹P NMR is highly specific for phosphorus-containing compounds and can readily distinguish the desired phosphoramidite (P(III)) from its oxidized P(V) impurities.
-
Solvent: Anhydrous acetonitrile or deuterated chloroform (B151607) (CDCl₃).
-
Instrument: A standard NMR spectrometer with a phosphorus probe.
-
Parameters: Use a proton-decoupled pulse sequence to obtain sharp singlets for each phosphorus environment.
-
Analysis: The desired phosphoramidite will appear as two singlets in the region of 148-150 ppm. Oxidized impurities, such as the corresponding phosphonate, will appear in the 0-20 ppm region.
Expected Result: The purity is determined by the ratio of the integrated area of the P(III) signals to the total integrated area of all phosphorus-containing species.
Coupling Efficiency
The coupling efficiency of a phosphoramidite is a measure of its ability to react with the free 5'-hydroxyl group of the growing oligonucleotide chain during solid-phase synthesis. Even small decreases in coupling efficiency can lead to a significant reduction in the yield of the full-length product, especially for longer oligonucleotides.
Experimental Protocol: Determination of Coupling Efficiency
Coupling efficiency is typically determined on an automated DNA synthesizer by monitoring the release of the dimethoxytrityl (DMT) cation during the deblocking step.
-
Synthesis: Program the synthesis of a simple homopolymer sequence (e.g., a 20-mer of thymidine, T₂₀) using the phosphoramidite being tested.
-
Monitoring: The synthesizer's built-in UV-Vis spectrophotometer measures the absorbance of the orange-colored DMT cation released after each coupling cycle.
-
Calculation: The coupling efficiency for each step is calculated as the ratio of the absorbance of the DMT cation released at that step to the absorbance from the previous step. The average coupling efficiency is then calculated over the entire synthesis.
Expected Result: High-quality phosphoramidites should exhibit an average coupling efficiency of >99%.
References
A Head-to-Head Comparison: Enzymatic vs. Chemical Synthesis of Isotopically Labeled DNA
For researchers in drug development and the broader life sciences, the precise tracking and structural analysis of DNA are paramount. Isotopically labeled DNA, enriched with heavy isotopes such as ¹³C and ¹⁵N, serves as an indispensable tool for these investigations, primarily in Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The two principal methods for producing these labeled oligonucleotides—enzymatic and chemical synthesis—offer distinct advantages and disadvantages in terms of yield, cost, speed, and the types of labeling achievable. This guide provides an objective comparison to aid researchers in selecting the optimal synthesis strategy for their specific needs.
Quantitative Performance Metrics
The choice between enzymatic and chemical synthesis often hinges on quantitative factors such as yield, purity, cost, and the time required to obtain the final product. The following table summarizes these key performance indicators.
| Parameter | Enzymatic Synthesis | Chemical (Phosphoramidite) Synthesis |
| Typical Yield | High, with reports of up to 80% incorporation of labeled dNTPs.[1] Can generate milligram quantities. | Generally lower, especially for longer oligonucleotides. Yield decreases with each coupling step. For a 30-mer with 99% coupling efficiency, the theoretical yield is ~75%. |
| Purity | High, as enzymatic fidelity is inherently high. | High purity can be achieved with HPLC purification, but the crude product contains truncated sequences and other byproducts. |
| Cost | Initially higher, but becoming more competitive.[2] More economical for uniform labeling as it utilizes less expensive labeled dNTPs. | Can be more cost-effective for short, site-specifically labeled oligonucleotides. However, isotopically labeled phosphoramidites are expensive.[3] |
| Synthesis Time | Faster for longer sequences as the enzymatic process is rapid. Can be completed in hours. | Time-consuming, with each coupling cycle taking several minutes.[4] Overall synthesis time increases significantly with oligonucleotide length. |
| Oligonucleotide Length | Capable of producing very long DNA strands, potentially thousands of base pairs.[5] | Practically limited to around 200 nucleotides due to decreasing yield with each cycle.[6][7] |
| Labeling Strategy | Ideal for uniform labeling of the entire DNA strand. | The method of choice for site-specific labeling at precise locations within the sequence.[3] |
| Hazardous Waste | Generates minimal hazardous waste as reactions are performed in aqueous solutions.[7] | Produces significant amounts of hazardous chemical waste. |
Experimental Methodologies
The following sections provide detailed protocols for the two primary methods of synthesizing isotopically labeled DNA.
Enzymatic Synthesis: Uniform Labeling with Taq DNA Polymerase
This method is particularly well-suited for producing DNA uniformly labeled with isotopes like ¹³C and ¹⁵N, which is ideal for many NMR applications. The protocol is based on a primer extension reaction using a DNA template.
Materials:
-
DNA template (unlabeled)
-
Primer (unlabeled)
-
¹³C, ¹⁵N-labeled dNTPs (dATP, dCTP, dGTP, dTTP)
-
Taq DNA Polymerase
-
10x PCR Buffer
-
MgCl₂ solution
-
Nuclease-free water
Protocol:
-
Reaction Setup: In a sterile PCR tube, combine the DNA template, primer, ¹³C, ¹⁵N-labeled dNTPs, 10x PCR buffer, and nuclease-free water. The final concentration of each dNTP is typically 200 µM.
-
Magnesium Chloride Optimization: Add MgCl₂ to the reaction mixture. The optimal concentration of MgCl₂ often needs to be determined empirically but is typically in the range of 1.5-2.0 mM.
-
Enzyme Addition: Add Taq DNA Polymerase to the reaction mixture. A typical concentration is 1.25 units per 50 µL reaction.
-
Initial Denaturation: Place the PCR tube in a thermocycler and perform an initial denaturation step at 95°C for 30 seconds to 2 minutes. For templates with high GC content, a longer denaturation time may be necessary.
-
PCR Cycling: Perform 25-35 cycles of the following steps:
-
Denaturation: 95°C for 15-30 seconds.
-
Annealing: 55-65°C for 30-60 seconds. The optimal annealing temperature depends on the melting temperature (Tm) of the primers.
-
Extension: 72°C for 1 minute per kilobase of the desired product length.
-
-
Final Extension: After the cycling is complete, perform a final extension step at 72°C for 5-10 minutes to ensure all products are fully extended.
-
Purification: The labeled DNA product is then purified from the reaction mixture using methods such as gel electrophoresis or chromatography to remove the template, excess primers, and unincorporated dNTPs.
Chemical Synthesis: Site-Specific Labeling via Phosphoramidite (B1245037) Chemistry
This solid-phase synthesis method allows for the precise incorporation of isotopically labeled nucleotides at specific positions within a DNA oligonucleotide.
Materials:
-
Controlled Pore Glass (CPG) solid support with the first nucleoside attached
-
Unlabeled phosphoramidites (A, C, G, T)
-
Isotopically labeled phosphoramidite (e.g., ¹³C-dATP)
-
Activator solution (e.g., tetrazole)
-
Capping solution
-
Oxidizing solution (iodine-based)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., aqueous ammonia)
Protocol:
-
Detritylation (Deblocking): The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleoside attached to the solid support by washing with the deblocking solution.
-
Coupling: The desired phosphoramidite (either labeled or unlabeled) is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing DNA chain. This step is performed in an anhydrous environment.
-
Capping: Any unreacted 5'-hydroxyl groups are capped by acetylation to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.[8]
-
Repeat Cycles: Steps 1-4 are repeated for each subsequent nucleotide to be added to the sequence. The isotopically labeled phosphoramidite is introduced at the desired position in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed by incubation with a cleavage and deprotection solution, typically concentrated aqueous ammonia (B1221849) at an elevated temperature.
-
Purification: The final isotopically labeled oligonucleotide is purified, usually by High-Performance Liquid Chromatography (HPLC), to isolate the full-length product from shorter, failed sequences.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the key steps in both enzymatic and chemical synthesis.
Applications in Drug Development and Research
Isotopically labeled DNA is a powerful tool in various stages of drug discovery and development. By using techniques like NMR, researchers can elucidate the three-dimensional structure of DNA and its complexes with potential drug candidates. This structural information is critical for understanding drug-DNA interactions at the atomic level, which in turn guides the design of more potent and specific therapeutics.
Furthermore, labeled DNA can be used in metabolic studies to trace the fate of DNA-based drugs or to understand the mechanisms of DNA repair and replication in the presence of novel therapeutic agents. The choice between enzymatic and chemical synthesis will ultimately depend on the specific research question. For studies requiring a global view of DNA structure and dynamics, uniformly labeled DNA from enzymatic synthesis is often preferred. Conversely, for detailed analysis of a specific binding site or a particular structural motif, the precision of site-specific labeling through chemical synthesis is unparalleled.
References
- 1. Simple, efficient protocol for enzymatic synthesis of uniformly 13C, 15N-labeled DNA for heteronuclear NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ansabio.com [ansabio.com]
- 3. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Which DNA Synthesis Approach Is Right for You? | Technology Networks [technologynetworks.com]
- 5. difference between chemical synthesis and enzymatic synthesis [biosyn.com]
- 6. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 7. Classical DNA synthesis or enzymatic DNA printing: a comparison of methods [cinz.nz]
- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
A Comparative Guide to Isotopic Labeling in NMR Spectroscopy: Unveiling the Advantages of ¹³C and ¹⁵N
In the intricate world of structural biology and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for elucidating the structure, dynamics, and interactions of biomolecules at an atomic level. The strategic incorporation of stable isotopes, a practice known as isotopic labeling, is paramount to the success of many NMR experiments. Among the various isotopic labels available, the dual enrichment with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) has become a cornerstone of modern biomolecular NMR. This guide provides an objective comparison of ¹³C,¹⁵N labeling with other common isotopic labeling strategies, supported by experimental data and detailed methodologies, to assist researchers in selecting the optimal approach for their scientific inquiries.
The primary advantage of ¹³C,¹⁵N double labeling lies in its ability to enable multidimensional heteronuclear NMR experiments.[1][] This is crucial for resolving the severe spectral overlap inherent in the one-dimensional proton (¹H) spectra of even moderately sized proteins and nucleic acids. By spreading the proton signals into second and third dimensions based on the chemical shifts of the directly bonded ¹³C and ¹⁵N nuclei, individual resonances can be assigned to specific atoms within the biomolecule. This detailed assignment is the fundamental prerequisite for determining three-dimensional structures and probing dynamic processes.
Quantitative Comparison of NMR-Active Isotopes
The choice of an isotopic label is dictated by its intrinsic nuclear properties, natural abundance, and the specific information sought. The following table summarizes key parameters for isotopes commonly used in biomolecular NMR.
| Isotope | Natural Abundance (%) | Spin (I) | Gyromagnetic Ratio (γ) (10⁷ rad T⁻¹ s⁻¹) | Relative Sensitivity (vs. ¹H) | Chemical Shift Range (ppm) |
| ¹H | 99.98 | 1/2 | 26.7522 | 1.00 | ~15 |
| ¹³C | 1.108 | 1/2 | 6.7283 | 0.0159 | ~250 |
| ¹⁵N | 0.37 | 1/2 | -2.7126 | 0.0010 | ~900 |
| ²H (D) | 0.015 | 1 | 4.1065 | 0.00965 | ~15 |
| ¹⁹F | 100 | 1/2 | 25.181 | 0.833 | >400[3] |
| ³¹P | 100 | 1/2 | 10.8394 | 0.0663 | ~700 |
The Synergy of ¹³C and ¹⁵N: Enabling Triple Resonance Experiments
Uniform enrichment with both ¹³C and ¹⁵N is the most common labeling scheme for protein NMR and is essential for conducting a suite of powerful "triple-resonance" experiments.[1] These experiments form the backbone of sequential resonance assignment strategies, allowing researchers to trace the connectivity of the protein backbone and, subsequently, the side chains.
Comparison with Other Isotopic Labeling Strategies
While ¹³C,¹⁵N labeling is a workhorse for structural studies, other isotopes offer unique advantages for specific applications.
Deuterium (²H) Labeling: Taming Large Molecules
For proteins larger than ~25 kDa, slow molecular tumbling leads to rapid signal decay (transverse relaxation), resulting in broad NMR signals and loss of sensitivity. Perdeuteration, the replacement of most protons with deuterium, mitigates this issue by removing the dominant ¹H-¹H dipolar relaxation pathways.[4][5] Often, ¹³C,¹⁵N,²H triple-labeling is employed, where the protein is produced in D₂O-based media.[4] Amide protons are then back-exchanged to ¹H, allowing for the use of amide-detected experiments on an otherwise deuterated background. This approach significantly improves spectral quality for high-molecular-weight systems.[4][5]
Key Advantages of ²H Labeling:
-
Reduces signal broadening in large proteins, enhancing spectral resolution and sensitivity.[4][5]
-
Simplifies ¹H spectra by reducing the number of proton signals.[6]
Limitations:
-
The low natural abundance of ²H (0.015%) necessitates its incorporation through specialized cell growth media.[7]
-
Direct detection of ²H is challenging due to its lower gyromagnetic ratio and quadrupolar nature, leading to broader lines and lower sensitivity compared to ¹H.[7]
Fluorine-¹⁹F Labeling: A Sensitive Reporter of Local Environment
The ¹⁹F nucleus is an excellent probe for NMR studies due to its 100% natural abundance, high gyromagnetic ratio (83% of ¹H), and a large chemical shift range that is exquisitely sensitive to the local environment.[3][8] Since fluorine is absent from naturally occurring biological systems, ¹⁹F NMR spectra are free from background signals.[3][9] This makes ¹⁹F a powerful tool for studying protein folding, conformational changes, and ligand binding, often through simple one-dimensional NMR experiments.[3][8]
Key Advantages of ¹⁹F Labeling:
-
High sensitivity and no background signals in biological samples.[3][8][9]
-
The broad chemical shift range provides a sensitive reporter of subtle environmental changes.[3][8]
-
Can often provide valuable information from simple 1D NMR experiments.[3]
Limitations:
-
Requires the incorporation of fluorinated amino acids, which can sometimes perturb the protein's structure and function.
-
The synthesis of fluorinated precursors can be costly.
Phosphorus-³¹P Labeling: Probing Energetics and Nucleic Acids
With 100% natural abundance and a high gyromagnetic ratio, ³¹P is a highly sensitive nucleus for NMR spectroscopy.[10][11] Its application is particularly prominent in the study of phosphorus-containing biomolecules, such as nucleic acids (DNA and RNA), phospholipids (B1166683) in membranes, and metabolites involved in cellular energetics like ATP. ³¹P NMR is also a powerful tool for quantitative analysis (qNMR) due to its large chemical shift dispersion, which minimizes signal overlap.[10][11]
Key Advantages of ³¹P Labeling:
-
High sensitivity and natural abundance, eliminating the need for isotopic enrichment.[10][11]
-
Provides direct information on the chemical environment of phosphorus atoms.
-
Excellent for quantitative studies of phosphorus-containing compounds.[10]
Limitations:
-
Applicable only to molecules containing phosphorus.
Experimental Protocols
General Protocol for ¹³C,¹⁵N Protein Labeling in E. coli
This protocol outlines the general steps for producing a uniformly ¹³C,¹⁵N-labeled protein in Escherichia coli.
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid encoding the protein of interest.
-
Starter Culture: Inoculate a small volume (5-10 mL) of rich medium (e.g., LB) containing the appropriate antibiotic with a single colony and grow overnight at 37°C.
-
Minimal Medium Pre-culture: The next day, inoculate 100 mL of M9 minimal medium containing ¹⁴NH₄Cl and ¹²C-glucose (and antibiotic) with the overnight culture. Grow until the OD₆₀₀ reaches 0.6-0.8. This step helps adapt the cells to the minimal medium.
-
Expression Culture: Pellet the pre-culture cells by centrifugation and resuspend them in 1 L of M9 minimal medium prepared with ¹⁵NH₄Cl (1 g/L) as the sole nitrogen source and ¹³C-glucose (2-4 g/L) as the sole carbon source.[1]
-
Induction: Grow the culture at an appropriate temperature (e.g., 18-37°C) until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Harvest and Purification: Continue to grow the culture for several hours (typically 4-16 hours) post-induction. Harvest the cells by centrifugation and purify the labeled protein using standard chromatography techniques.
Protocol for Incorporating Fluorinated Amino Acids
Incorporating ¹⁹F-labeled amino acids often requires the use of an auxotrophic E. coli strain that cannot synthesize the specific amino acid to be labeled.
-
Strain and Plasmid: Use an auxotrophic E. coli strain (e.g., a phenylalanine auxotroph for labeling with fluoro-phenylalanine) transformed with the expression plasmid.
-
Culture Growth: Grow the cells in a minimal medium supplemented with all amino acids except for the one to be labeled.
-
Induction and Labeling: Shortly before inducing protein expression with IPTG, add the desired ¹⁹F-labeled amino acid to the culture medium.
-
Harvest and Purification: Following a suitable expression period, harvest the cells and purify the ¹⁹F-labeled protein.
Conclusion
The dual isotopic labeling with ¹³C and ¹⁵N remains the preeminent strategy for detailed structural and dynamic studies of proteins and other biomolecules by NMR spectroscopy. The ability to perform multidimensional triple-resonance experiments provides an unparalleled level of atomic-resolution information that is unattainable with other methods. While techniques employing ²H, ¹⁹F, and ³¹P offer powerful and often complementary advantages for specific biological questions, such as studying large complexes, probing ligand binding, or investigating nucleic acids, the foundational role of ¹³C,¹⁵N labeling in modern biomolecular NMR is undisputed. The choice of labeling strategy should be carefully considered based on the size of the system, the specific scientific question, and the available instrumentation. By leveraging the unique strengths of each isotopic label, researchers can unlock a wealth of information about the intricate molecular machinery of life.
References
- 1. protein-nmr.org.uk [protein-nmr.org.uk]
- 3. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 4. protein-nmr.org.uk [protein-nmr.org.uk]
- 5. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 6. researchgate.net [researchgate.net]
- 7. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 8. Use of 19F NMR to probe protein structure and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis | Semantic Scholar [semanticscholar.org]
Navigating Oligonucleotide Integrity: A Comparative Guide to Mass Spectrometry and Chromatographic Techniques
For researchers, scientists, and drug development professionals, ensuring the sequence fidelity and purity of synthetic oligonucleotides is paramount for therapeutic efficacy and safety. This guide provides an objective comparison of mass spectrometry and alternative chromatographic methods for oligonucleotide validation, supported by experimental data and detailed protocols to inform analytical strategy.
The burgeoning field of oligonucleotide therapeutics necessitates robust and reliable analytical methods to characterize these complex molecules. While mass spectrometry (MS) has emerged as a powerful tool for definitive mass confirmation and sequence verification, a comprehensive understanding of its performance in relation to established chromatographic techniques is crucial for selecting the most appropriate analytical workflow. This guide delves into the nuances of Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Time-of-Flight (TOF) mass spectrometry, alongside Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC), Anion-Exchange HPLC (AEX-HPLC), and Hydrophilic Interaction Liquid Chromatography (HILIC), providing a comparative analysis of their capabilities in determining oligonucleotide sequence and purity.
At a Glance: Comparing Key Analytical Techniques
The selection of an analytical technique for oligonucleotide validation is contingent on various factors, including the specific analytical goal (purity assessment, sequence confirmation, or both), the length and modification of the oligonucleotide, and the desired throughput and resolution. The following tables provide a summary of the key performance characteristics of each technique.
Table 1: General Comparison of Analytical Techniques for Oligonucleotide Validation
| Feature | Mass Spectrometry (ESI & MALDI-TOF) | Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | Anion-Exchange HPLC (AEX-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Primary Analysis | Molecular Mass, Sequence Verification | Purity, Hydrophobicity-based Separation | Purity, Charge-based Separation | Purity, Polarity-based Separation |
| Resolution | High (for mass) | High | High | Moderate to High |
| Throughput | High (MALDI-TOF), Moderate (LC-MS) | Moderate to High | Moderate | Moderate |
| MS Compatibility | Direct | Requires volatile ion-pairing reagents | Not directly compatible due to high salt | Good MS compatibility |
| Key Advantage | Definitive mass identification | Robust and versatile for purity | Excellent for structured oligos | Alternative to IP-RP with MS compatibility |
| Key Limitation | Less quantitative for purity alone | Indirect identification | Not suitable for MS | Can have lower resolution than IP-RP |
Table 2: Quantitative Performance Comparison
| Parameter | Mass Spectrometry | IP-RP-HPLC | AEX-HPLC | HILIC |
| Limit of Quantitation (LOQ) | ng/mL to sub-ng/mL range[1] | ng/mL range | ng/mL range | ng/mL range |
| Dynamic Range | 2-3 orders of magnitude | 2-3 orders of magnitude | 2-3 orders of magnitude | 2-3 orders of magnitude |
| Precision (RSD) | <15% | <10% | <10% | <15% |
| Accuracy | 90-110% | 95-105% | 95-105% | 90-110% |
| Purity Determination | Relative abundance of ions | Peak area percentage | Peak area percentage | Peak area percentage |
Experimental Workflows: A Visual Guide
To facilitate a deeper understanding of the practical application of these techniques, the following diagrams illustrate the typical experimental workflows.
In-Depth: Methodologies and Protocols
Mass Spectrometry (MS) for Definitive Identification
Mass spectrometry provides a direct measurement of the molecular weight of an oligonucleotide, making it an invaluable tool for confirming the identity of the target sequence and identifying impurities. The two most common ionization techniques are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for analyzing a wide range of oligonucleotide lengths and is readily coupled with liquid chromatography (LC) for online separation and analysis (LC-MS). ESI typically produces multiply charged ions, which allows for the analysis of large molecules on mass analyzers with a limited mass-to-charge (m/z) range.[2]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: MALDI-TOF is a high-throughput technique that is particularly useful for the rapid analysis of a large number of samples. It typically produces singly charged ions and is most effective for oligonucleotides up to 50 bases in length.
Experimental Protocol: ESI-MS for Oligonucleotide Analysis
-
Sample Preparation:
-
Dissolve the oligonucleotide sample in a suitable solvent, typically a mixture of water and a volatile organic solvent like acetonitrile (B52724).
-
Desalt the sample using a technique such as solid-phase extraction (SPE) to remove interfering salts.
-
-
LC-MS Analysis (if applicable):
-
Inject the sample onto an appropriate HPLC column (e.g., IP-RP or HILIC) for separation.
-
The eluent from the HPLC is directly introduced into the ESI source of the mass spectrometer.
-
-
Direct Infusion ESI-MS Analysis:
-
Infuse the desalted sample directly into the ESI source at a constant flow rate.
-
-
Mass Spectrometry Parameters:
-
Operate the mass spectrometer in negative ion mode, as the phosphate (B84403) backbone of oligonucleotides is negatively charged.
-
Set the mass analyzer to scan a relevant m/z range.
-
Optimize parameters such as capillary voltage, cone voltage, and desolvation temperature.[1]
-
-
Data Analysis:
-
Deconvolute the resulting mass spectrum to determine the molecular weight of the parent oligonucleotide and any impurities.
-
Compare the experimentally determined masses with the theoretical masses calculated from the expected sequence.
-
Experimental Protocol: MALDI-TOF MS for Oligonucleotide Analysis
-
Sample Preparation:
-
Mix the desalted oligonucleotide sample with a matrix solution (e.g., 3-hydroxypicolinic acid).
-
Spot the mixture onto a MALDI target plate and allow it to dry, forming co-crystals of the sample and matrix.[3]
-
-
MALDI-TOF Analysis:
-
Insert the target plate into the mass spectrometer.
-
Irradiate the sample spot with a laser, causing desorption and ionization of the oligonucleotide molecules.
-
The ions are accelerated in a flight tube, and their time-of-flight is measured to determine their m/z.
-
-
Data Analysis:
-
Analyze the resulting mass spectrum to identify the peak corresponding to the full-length oligonucleotide.
-
Identify impurity peaks and calculate their mass differences from the main product to infer their nature (e.g., n-1, n+1 deletions or additions).
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for assessing the purity of oligonucleotide preparations by separating the target molecule from various impurities, such as shorter (n-1, n-2) or longer (n+1) sequences, and other synthesis-related byproducts.[4]
-
Ion-Pair Reversed-Phase (IP-RP) HPLC: This is the most widely used HPLC method for oligonucleotide analysis.[5] It utilizes an ion-pairing agent in the mobile phase to neutralize the negative charges on the oligonucleotide backbone, allowing for separation based on hydrophobicity on a reversed-phase column.[6]
-
Anion-Exchange (AEX) HPLC: AEX-HPLC separates oligonucleotides based on the number of negatively charged phosphate groups.[7] It is particularly effective for resolving oligonucleotides with significant secondary structures.[4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative to IP-RP-HPLC that separates oligonucleotides based on their polarity. A key advantage of HILIC is its compatibility with MS, as it does not require non-volatile ion-pairing reagents.[8][9]
Experimental Protocol: IP-RP-HPLC for Oligonucleotide Purity Analysis
-
Mobile Phase Preparation:
-
Prepare an aqueous mobile phase (A) containing an ion-pairing agent (e.g., triethylammonium (B8662869) acetate) and a buffer.
-
Prepare an organic mobile phase (B) containing the same ion-pairing agent and buffer in a higher concentration of an organic solvent (e.g., acetonitrile).
-
-
Chromatographic Conditions:
-
Equilibrate a C18 reversed-phase column with the initial mobile phase composition.
-
Inject the oligonucleotide sample.
-
Elute the sample using a linear gradient of increasing organic mobile phase (B).
-
Monitor the elution profile using a UV detector at 260 nm.
-
-
Data Analysis:
-
Integrate the peak areas in the chromatogram.
-
Calculate the purity of the main oligonucleotide peak as a percentage of the total peak area.
-
Experimental Protocol: AEX-HPLC for Oligonucleotide Purity Analysis
-
Mobile Phase Preparation:
-
Prepare a low-salt mobile phase (A) and a high-salt mobile phase (B) using a suitable buffer (e.g., Tris-HCl).
-
-
Chromatographic Conditions:
-
Equilibrate a strong anion-exchange column with the low-salt mobile phase.
-
Inject the oligonucleotide sample.
-
Elute the sample using a linear gradient of increasing salt concentration (mobile phase B).
-
Monitor the elution profile using a UV detector at 260 nm.
-
-
Data Analysis:
-
Integrate the peak areas to determine the purity of the target oligonucleotide.
-
Experimental Protocol: HILIC for Oligonucleotide Purity Analysis
-
Mobile Phase Preparation:
-
Prepare an organic-rich mobile phase (A) (e.g., acetonitrile with a small amount of aqueous buffer).
-
Prepare an aqueous-rich mobile phase (B) with the same buffer.
-
-
Chromatographic Conditions:
-
Equilibrate a HILIC column with the initial mobile phase composition.
-
Inject the oligonucleotide sample.
-
Elute the sample using a gradient of increasing aqueous mobile phase (B).
-
Monitor the elution profile using a UV detector at 260 nm and/or a mass spectrometer.
-
-
Data Analysis:
-
Analyze the chromatogram and/or mass spectra to assess purity and confirm identity.
-
Concluding Remarks
The validation of oligonucleotide sequence and purity is a critical aspect of their development as therapeutic agents. Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled capabilities for definitive sequence confirmation and impurity identification. However, chromatographic techniques like IP-RP-HPLC and AEX-HPLC remain robust and reliable methods for routine purity assessment. The emergence of HILIC provides a valuable alternative, bridging the gap between high-resolution separation and mass spectrometric compatibility. The choice of the optimal analytical strategy will ultimately depend on the specific requirements of the analysis, with a multi-faceted approach often providing the most comprehensive characterization of these complex and promising molecules.
References
- 1. Quantification of Oligonucleotides Using Tandem Mass Spectrometry with Isobaric Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.colby.edu [web.colby.edu]
- 3. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 4. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Development of orthogonal chromatographic methods for the purity analysis of therapeutic oligonucleotides | Quality Assistance [quality-assistance.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ymc.eu [ymc.eu]
- 8. Protocol for Oligonucleotides Characterization Using Hydrophilic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Oligonucleotides Characterization Using Hydrophilic Interaction Chromatography. | Semantic Scholar [semanticscholar.org]
Assessing the Stability of DMT-dC(bz) Phosphoramidite: A Comparative Guide for Standard and Isotopically Labeled Variants
For researchers, scientists, and professionals in drug development, ensuring the integrity of phosphoramidite (B1245037) reagents is paramount for the successful synthesis of high-quality oligonucleotides. This guide provides a comprehensive comparison of the storage stability of standard DMT-dC(bz) Phosphoramidite and its isotopically labeled counterpart, DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃. While direct stability studies on the isotopically labeled version are not extensively documented, this guide synthesizes available data on the unlabeled analogue and discusses the potential impact of isotopic labeling on stability, supported by established analytical protocols.
Comparative Stability Overview
The stability of phosphoramidites is primarily influenced by their susceptibility to hydrolysis and oxidation.[1] For the standard DMT-dC(bz) phosphoramidite, studies have shown it to be relatively stable among the common deoxyribonucleoside phosphoramidites. In a comparative analysis of phosphoramidites in an acetonitrile (B52724) solution stored under an inert atmosphere for five weeks, the purity of DMT-dC(bz) phosphoramidite was reduced by only 2%, a degradation rate comparable to that of thymidine (B127349) (T) phosphoramidite and significantly lower than that of DMT-dA(bz) (6% reduction) and DMT-dG(ib) (39% reduction) phosphoramidites.[2]
Isotopic labeling with stable isotopes such as ¹³C and ¹⁵N is not expected to significantly alter the chemical stability of the phosphoramidite molecule. The chemical properties of isotopologues are generally considered to be almost identical.[3] However, a phenomenon known as the kinetic isotope effect (KIE) can lead to minor differences in reaction rates when an atom is replaced with its heavier isotope.[4] While comprehensive studies on the KIE for phosphoramidite degradation are limited, one study on P-deuterated dialkyl phosphites suggested a 20-30% higher rate of acid-catalyzed hydrolysis for the deuterated compounds, indicating a potential secondary isotope effect.[1] It is therefore plausible that the ¹³C and ¹⁵N labeling in DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃ could have a minor, though likely not substantial, effect on its degradation kinetics compared to the unlabeled version.
To ensure optimal performance and minimize degradation of both standard and isotopically labeled DMT-dC(bz) phosphoramidite, stringent storage and handling procedures are crucial.
Data Presentation: Storage Recommendations and Stability
The following tables summarize the recommended storage conditions and available stability data for DMT-dC(bz) phosphoramidite.
Table 1: Recommended Storage Conditions for DMT-dC(bz) Phosphoramidite (Standard and Isotopically Labeled)
| Form | Temperature | Atmosphere | Additional Notes |
| Solid | -20°C or lower | Inert Gas (Argon or Nitrogen) | Avoid frost-free freezers to prevent temperature cycling. Allow the vial to warm to room temperature before opening to prevent moisture condensation.[1] |
| Solution | -20°C | Inert Gas (Argon or Nitrogen) | Use anhydrous acetonitrile (<30 ppm water). For critical applications, drying with molecular sieves is recommended.[1] |
Table 2: Comparative Stability of Deoxyribonucleoside Phosphoramidites in Acetonitrile Solution After 5 Weeks
| Phosphoramidite | Purity Reduction (%) |
| DMT-dT | 2 |
| DMT-dC(bz) | 2 |
| DMT-dA(bz) | 6 |
| DMT-dG(ib) | 39 |
| Data sourced from a study on the solution stability of phosphoramidites.[2] |
Experimental Protocols
Accurate assessment of phosphoramidite stability relies on robust analytical methods. The following are detailed protocols for the key experiments cited.
Protocol 1: Purity and Degradation Analysis by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the purity of the phosphoramidite and to detect the presence of degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient appropriate for separating the phosphoramidite from its potential impurities (a common starting point is a gradient from 50% B to 100% B over 20-30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the phosphoramidite in anhydrous acetonitrile to a concentration of approximately 1 mg/mL.
-
Analysis: The primary product, DMT-dC(bz) phosphoramidite, will appear as a pair of closely eluting peaks due to the presence of two diastereomers at the phosphorus center. Purity is calculated based on the total area of these product peaks relative to the total area of all observed peaks. Degradation products, such as the corresponding H-phosphonate, will have different retention times.
Protocol 2: Stability Assessment by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a powerful technique for directly observing the phosphorus-containing species and quantifying the extent of oxidation, a primary degradation pathway.
-
Instrumentation: NMR spectrometer equipped with a phosphorus probe.
-
Sample Preparation: Dissolve approximately 10-20 mg of the phosphoramidite in 0.5-0.7 mL of a deuterated solvent (e.g., CD₃CN or CDCl₃) in an NMR tube. A small amount of a non-acidic base like triethylamine (B128534) (TEA) can be added to prevent acid-catalyzed degradation during analysis.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ³¹P experiment (e.g., zgig on Bruker instruments).
-
Chemical Shift Range: A spectral width sufficient to cover both P(III) and P(V) species (e.g., -50 to 200 ppm).
-
Reference: An external standard of 85% H₃PO₄ is typically used.
-
-
Analysis: The intact phosphoramidite (a P(III) species) will show a characteristic signal in the range of 140-150 ppm. Oxidized species (P(V) species) will appear at different chemical shifts, typically between -10 and 20 ppm. The relative integration of these signals provides a quantitative measure of the phosphoramidite's purity with respect to oxidation.
Mandatory Visualization
Caption: Experimental workflow for assessing phosphoramidite stability over time.
Caption: Primary degradation pathways of phosphoramidites.
References
A Researcher's Guide to Isotopically Labeled Phosphoramidites: A Cost-Benefit Analysis
In the intricate world of nucleic acid research, the ability to elucidate the structure, dynamics, and interactions of DNA and RNA at an atomic level is paramount.[1] Isotopically labeled phosphoramidites have emerged as a powerful tool, enabling researchers to overcome significant analytical challenges, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2] This guide provides a comprehensive cost-benefit analysis of using these labeled reagents, comparing their performance with alternative methods and providing supporting experimental data for researchers, scientists, and drug development professionals.
The primary advantage of using isotopically labeled phosphoramidites lies in the ability to introduce stable isotopes like carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H) at specific, predetermined positions within a nucleic acid sequence.[1][2] This site-specific labeling is a significant benefit over enzymatic methods, which are better suited for uniform labeling.[1][3] The precise placement of isotopes helps to simplify complex NMR spectra, resolve resonance assignment ambiguities, and allows for the detailed study of local conformational dynamics that are crucial for understanding biological function and drug interactions.[1][4]
Benefits of Isotopic Labeling with Phosphoramidites
The use of isotopically labeled phosphoramidites offers several key advantages in nucleic acid research:
-
Enhanced Structural Resolution: In NMR spectroscopy, the large number of atoms in nucleic acids can lead to spectral overlap and line broadening, making it difficult to determine three-dimensional structures, especially for larger molecules.[4][5][6] Introducing isotopic labels at specific sites can resolve this spectral crowding, leading to higher quality NMR data and a more detailed understanding of molecular structure and folding patterns.[5][7]
-
Improved Detection Sensitivity: The incorporation of stable isotopes creates a unique mass signature that is easily distinguishable from unlabeled counterparts in mass spectrometry.[7][8] This leads to improved detection sensitivity and allows for precise quantification of nucleic acids in complex biological samples.[7]
-
Tracing Metabolic Pathways: Stable isotopes act as powerful metabolic tracers.[7] By introducing isotopically labeled nucleotides into cells, researchers can track their incorporation, distribution, and degradation, providing valuable insights into nucleic acid synthesis, turnover, and the regulation of these pathways.[7]
-
Studying Molecular Interactions: Site-specific labeling is invaluable for studying the interactions between nucleic acids and other molecules, such as proteins or small molecule drugs.[1] By monitoring the spectral changes of the labeled sites upon binding, researchers can identify interaction sites and characterize binding affinity.[1]
-
Investigating Reaction Mechanisms: Isotopically labeled nucleic acids are instrumental in elucidating the mechanisms of enzymatic reactions.[9] For instance, the use of ¹⁸O-labeled phosphates can help to track the fate of phosphate (B84403) groups during enzymatic catalysis.[9][10]
Comparison of Nucleic Acid Labeling Methods
While the phosphoramidite (B1245037) method for site-specific labeling is powerful, other techniques are available for different research needs. The choice of method depends on the specific research question, the desired labeling pattern, and budgetary constraints.
| Method | Principle | Labeling Pattern | Key Advantages | Key Disadvantages |
| Isotopically Labeled Phosphoramidites | Chemical solid-phase synthesis using labeled building blocks.[1][3] | Site-specific.[1][3] | High precision and control over label placement.[1] Ideal for detailed structural and dynamic studies of specific regions.[1][5] | High cost of labeled phosphoramidites.[7][11][12] Synthesis can be complex.[5] |
| Enzymatic Synthesis (In Vitro Transcription) | Incorporation of labeled nucleoside triphosphates (NTPs) by RNA polymerases.[2][3][6] | Uniform or base-specific.[2] | Cost-effective for uniform labeling of long RNA molecules.[13] Relatively straightforward procedure.[3] | Lacks site-specificity.[1] Can be difficult to produce large quantities of very long RNAs.[14] |
| Metabolic Labeling (In Vivo) | Cells are grown in media containing isotopically labeled precursors (e.g., ¹⁵N-ammonium chloride, ¹³C-glucose).[3] | Uniform.[3] | Provides insights into nucleic acid metabolism in a cellular context.[7] | Lack of control over label incorporation.[3] Can be complex to isolate the target nucleic acid from other cellular components.[6] |
Cost Analysis: Labeled vs. Unlabeled Phosphoramidites
The primary drawback of using isotopically labeled phosphoramidites is their significantly higher cost compared to their unlabeled counterparts.[7][11] This cost is a major factor in the experimental design and budgeting for any research project utilizing this technology. The high cost is attributed to the complex and often lengthy chemical synthesis required to produce the labeled nucleosides and convert them into phosphoramidites.[5][15]
| Phosphoramidite | Isotopic Label | Typical Price (per 50 mg) |
| Uridine Phosphoramidite | Unlabeled | ~$50 - $100 |
| Uridine Phosphoramidite | U-¹³C₉, 98% | ~$2,476[2] |
| Cytidine Phosphoramidite | Unlabeled | ~$50 - $100 |
| Cytidine Phosphoramidite | U-¹³C₉, 98% | ~$2,476[2] |
| Adenosine Phosphoramidite | Unlabeled | ~$50 - $100 |
| Adenosine Phosphoramidite | U-¹³C₁₀, 98% | ~$740 (for 10mg)[2] |
| Guanosine Phosphoramidite | Unlabeled | ~$50 - $100 |
| Guanosine Phosphoramidite | U-¹³C₁₀, 98% | ~$2,476[2] |
Note: Prices are estimates and can vary significantly between suppliers and for different isotopic labeling patterns.
Experimental Protocol: Solid-Phase Synthesis of a Site-Specifically ¹³C-Labeled RNA Oligonucleotide
This protocol outlines the general steps for synthesizing an RNA oligonucleotide with a site-specific ¹³C label using an automated DNA/RNA synthesizer.[1]
Materials:
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.[1]
-
Unlabeled RNA phosphoramidites (A, G, C, U) with appropriate 2'-OH and exocyclic amino protecting groups.[1]
-
¹³C-labeled RNA phosphoramidite for the desired position (e.g., [8-¹³C]-Guanosine phosphoramidite).[1]
-
Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole).[1]
-
Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole).[1]
-
Oxidizing agent (e.g., iodine solution).[1]
-
Deblocking agent (e.g., trichloroacetic acid in dichloromethane).[1]
-
Cleavage and deprotection solution (e.g., aqueous ammonia/methylamine).[1]
-
Buffers for purification (e.g., HPLC or PAGE).
Procedure:
-
Synthesizer Setup: Load the solid support column, all phosphoramidites (labeled and unlabeled), and necessary reagents onto the automated synthesizer.[1]
-
Sequence Programming: Program the desired oligonucleotide sequence into the synthesizer, specifying the cycle at which the ¹³C-labeled phosphoramidite will be introduced.[1]
-
Synthesis Cycle (repeated for each nucleotide):
-
De-blocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleoside on the solid support.[1]
-
Coupling: The next phosphoramidite in the sequence (either labeled or unlabeled) is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[1]
-
Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.[1]
-
Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester.[4]
-
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups from the bases and phosphates are removed using the cleavage and deprotection solution.[1]
-
Purification: The crude oligonucleotide is purified using techniques such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to isolate the full-length, labeled product.
-
Analysis: The final product is typically analyzed by mass spectrometry to confirm the correct mass, including the mass shift from the incorporated ¹³C label, and by NMR spectroscopy to verify its structure.[1]
Visualizing the Workflow and Analysis
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the logical framework for the cost-benefit analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Oligonucleotide Synthesis Materials | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. Synthesizing Stable Isotope-Labeled Nucleic Acids | Silantes [silantes.com]
- 4. researchgate.net [researchgate.net]
- 5. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Advantages of Stable Isotope-Labeld Nucleic Acids | Silantes [silantes.com]
- 8. Applications and Advantages of Stable Isotope Phosphate Labeling of RNA in Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stable Isotope Phosphate Labelling of Diverse Metabolites is Enabled by a Family of 18O‐Phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Advances in Isotope Labeling for Solution Nucleic Acid Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Site-Specifically Labeled RNA & DNA Synthesis Service | Silantes [silantes.com]
- 13. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of isotopically labeled D-[1'-13C]ribonucleoside phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Disposal of DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃ is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of this isotopically labeled phosphoramidite (B1245037), ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
DMT-dC(bz) Phosphoramidite is a hazardous substance that may cause an allergic skin reaction.[1] Therefore, adherence to strict safety protocols is mandatory. Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood. The use of appropriate personal protective equipment (PPE) is required at all times.
In the event of a spill, the material should be absorbed with an inert substance such as vermiculite (B1170534) or dry sand, collected into a sealed container, and disposed of as hazardous waste.[2] The spill area should then be decontaminated. It is crucial to prevent the chemical from entering drains or waterways.[2]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information for DMT-dC(bz) Phosphoramidite.
| Property | Value | Source |
| Molecular Formula | C₄₆H₅₂N₅O₈P | [1][3] |
| Molecular Weight | 833.91 g/mol | [1][3] |
| Storage Temperature | 2-8°C | [3] |
| Purity (³¹P-NMR) | ≥99% | [3] |
| Water Content | ≤0.3 wt. % | [3] |
Detailed Experimental Protocol for Disposal
The recommended procedure for the disposal of DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃ involves a controlled deactivation through hydrolysis, which converts the reactive phosphoramidite to a less hazardous H-phosphonate species.[2] As this compound is labeled with stable isotopes (¹³C and ¹⁵N), no additional precautions for radioactivity are necessary; the disposal procedure is identical to that of the unlabeled compound.[4][]
Materials
-
DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃ waste (solid or in solution)
-
Anhydrous acetonitrile (B52724) (ACN)
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Appropriately labeled hazardous waste container for aqueous chemical waste
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, lab coat
Step-by-Step Procedure
-
Preparation : All steps must be performed within a certified chemical fume hood. Ensure all required PPE is worn correctly.
-
Dissolution :
-
For solid waste, carefully dissolve the DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃ in a minimal amount of anhydrous acetonitrile.
-
For empty containers, rinse with a small volume of anhydrous acetonitrile to dissolve any residual compound.[2]
-
-
Quenching/Hydrolysis :
-
Reaction Time : Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure the complete hydrolysis of the phosphoramidite moiety.[2]
-
Waste Collection : Transfer the resulting aqueous mixture into a properly labeled hazardous waste container designated for aqueous chemical waste.
-
Final Disposal : The sealed hazardous waste container must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2] Do not mix this waste with other chemical wastes unless compatibility has been confirmed.[6]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃
Essential guidance for researchers, scientists, and drug development professionals on the safe handling, operation, and disposal of DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃, a critical reagent in oligonucleotide synthesis. This document provides immediate, procedural, and logistical information to ensure laboratory safety and maintain the integrity of your research.
Immediate Safety and Handling Precautions
DMT-dC(bz) Phosphoramidite (B1245037), including its isotopically labeled forms, is a moisture-sensitive and hazardous chemical that requires careful handling to prevent exposure and ensure experimental success. The primary identified hazard is its potential to cause an allergic skin reaction.[1] One Safety Data Sheet (SDS) also classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] The ¹³C and ¹⁵N isotopes are stable and non-radioactive, meaning no special precautions for radioactivity are necessary.[3] Adherence to the following personal protective equipment (PPE) guidelines is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Must be worn at all times to protect against dust and splashes. |
| Face Shield | Recommended when there is a significant splash hazard. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other suitable chemical-resistant gloves are required. Inspect for tears or holes before use. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | Dust Mask or Respirator | Recommended when handling the powder outside of a certified chemical fume hood to avoid inhalation of dust particles. |
Operational Plan: A Step-by-Step Workflow
Proper handling from receipt to use is critical for both safety and to protect the reagent from degradation. Phosphoramidites are highly sensitive to moisture and air.
Receiving and Storage
-
Inspection : Upon receipt, inspect the container for any damage that may have compromised the seal.
-
Storage : Store the container tightly sealed in a freezer, typically at -20°C, in a dry, well-ventilated area.[4][5] Protect from moisture and light.
Handling and Use
-
Preparation : All handling of DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃ should be conducted in a certified chemical fume hood.
-
Equilibration : Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation of moisture onto the powder.
-
Dispensing : Use clean, dry spatulas and glassware. Weigh the required amount of phosphoramidite quickly and reseal the container tightly.
-
Dissolution : Dissolve the phosphoramidite in anhydrous acetonitrile (B52724) or other suitable anhydrous solvent immediately before use in oligonucleotide synthesis.
The following diagram illustrates the standard workflow for handling this sensitive reagent.
Caption: A logical workflow for the safe handling of DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃.
Disposal Plan: Managing Chemical Waste
Proper disposal of chemical waste is crucial to protect personnel and the environment. The isotopic labeling with stable ¹³C and ¹⁵N does not necessitate special disposal procedures beyond those for the unlabeled chemical.
Waste Segregation and Collection
-
Solid Waste : Unused or expired DMT-dC(bz) Phosphoramidite-¹³C₉,¹⁵N₃, contaminated gloves, weighing papers, and other solid materials should be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste : Solutions containing the phosphoramidite and rinsates from contaminated glassware should be collected in a separate, labeled container for hazardous liquid chemical waste. Do not pour down the drain.
-
Empty Containers : "RCRA empty" containers (no free liquid remaining) should have their labels defaced and be disposed of according to your institution's guidelines, which may include rinsing with a suitable solvent and collecting the rinsate as hazardous waste.[3]
Deactivation of Small Quantities of Unused Phosphoramidite
For small amounts of expired or unused solid phosphoramidite waste, a controlled deactivation through hydrolysis can be performed to render it less reactive before disposal.
Experimental Protocol for Deactivation
-
Preparation : Perform all steps in a certified chemical fume hood while wearing appropriate PPE.
-
Dissolution : Carefully dissolve the solid phosphoramidite waste in a minimal amount of anhydrous acetonitrile. For empty containers, rinse with a small volume of anhydrous acetonitrile to dissolve any residue.
-
Hydrolysis : Slowly, and with stirring, add the acetonitrile solution to a 5% aqueous solution of sodium bicarbonate.
-
Reaction Time : Allow the mixture to stir at room temperature for at least 24 hours to ensure complete hydrolysis.
-
Waste Collection : Transfer the resulting aqueous mixture to a properly labeled hazardous waste container for aqueous chemical waste.
-
Final Disposal : The sealed hazardous waste container must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
By adhering to these safety and logistical protocols, researchers can mitigate risks, ensure the integrity of their experiments, and maintain a safe laboratory environment. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet for the most current information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
